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  • Product: 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde
  • CAS: 438221-65-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde (CAS 438221-65-9)

For Researchers, Scientists, and Drug Development Professionals Abstract 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde is a complex benzaldehyde derivative with potential applications in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde is a complex benzaldehyde derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its properties, a proposed synthetic pathway, and its potential research applications. It is important to note that while this document consolidates available data, specific experimental information for this compound is limited in publicly accessible literature. Therefore, some sections of this guide are based on established principles of organic chemistry and data from structurally similar molecules.

Introduction

3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde, with the CAS number 438221-65-9, is an aromatic organic compound characterized by the presence of two benzaldehyde moieties linked by an ether bridge. Its molecular structure combines a 4-methoxybenzaldehyde core with a 4-formylphenoxy group attached via a methylene ether linkage. This bifunctional nature, possessing two reactive aldehyde groups, makes it an intriguing building block for the synthesis of more complex molecules, such as macrocycles, polymers, and Schiff bases. The presence of the methoxy group and the ether linkage also influences its electronic properties and conformational flexibility, which could be pertinent to its application in drug design and materials science.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde are not widely available. However, computed properties provide a valuable estimation for handling and experimental design.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₄[]
Molecular Weight 270.28 g/mol []
IUPAC Name 3-[(4-formylphenoxy)methyl]-4-methoxybenzaldehyde[]
Canonical SMILES COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)C=O[]
InChI Key LPDMLHLDMTXWGI-UHFFFAOYSA-N[]
Boiling Point 464.9 ± 40.0 °C at 760 mmHg (Predicted)[]
Density 1.2 ± 0.1 g/cm³ (Predicted)[]
Topological Polar Surface Area 52.6 Ų[]
XLogP3 2.3[]
Hydrogen Bond Acceptor Count 4[]
Rotatable Bond Count 6[]

Synthesis and Mechanism

A definitive, published synthetic protocol for 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde is not readily found in the chemical literature. However, based on its ether linkage, a Williamson ether synthesis is the most logical and versatile approach. This method involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. Two plausible routes are proposed below.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The core of this synthesis is the formation of the benzylic ether bond. This can be achieved in two ways:

  • Route A: Reaction of the sodium salt of 4-hydroxybenzaldehyde with 3-(chloromethyl)-4-methoxybenzaldehyde.

  • Route B: Reaction of the sodium salt of 3-(hydroxymethyl)-4-methoxybenzaldehyde with 4-chlorobenzaldehyde.

Route A is generally preferred as benzyl halides are typically more reactive than aryl halides in nucleophilic substitution reactions.

Synthetic Workflow cluster_A Route A cluster_B Route B A1 4-Hydroxybenzaldehyde A_reagents Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, Acetone) A1->A_reagents A2 3-(Chloromethyl)-4- methoxybenzaldehyde A2->A_reagents A_product 3-[(4-Formylphenoxy)methyl]-4- methoxybenzaldehyde A_reagents->A_product Williamson Ether Synthesis B1 3-(Hydroxymethyl)-4- methoxybenzaldehyde B_reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF, DMSO) B1->B_reagents B2 4-Fluorobenzaldehyde B2->B_reagents B_product 3-[(4-Formylphenoxy)methyl]-4- methoxybenzaldehyde B_reagents->B_product Nucleophilic Aromatic Substitution Potential Applications cluster_drug_discovery Drug Discovery & Medicinal Chemistry cluster_materials Materials Science compound 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde schiff_bases Synthesis of Schiff Bases compound->schiff_bases Reacts with primary amines macrocycles Precursor for Macrocycles compound->macrocycles Intra- or intermolecular cyclization bioactive_scaffolds Bioactive Scaffolds compound->bioactive_scaffolds Aromatic ether motif can mimic natural products polymers Monomer for Polymers compound->polymers Polycondensation reactions cofs Building Block for Covalent Organic Frameworks (COFs) compound->cofs Forms porous materials sensors Chemosensors compound->sensors Functionalizable aldehyde groups

Sources

Exploratory

chemical structure of 3-((4-formylphenoxy)methyl)-4-methoxybenzaldehyde

Structural Analysis, Synthetic Protocols, and Reactivity Profile Executive Summary This technical guide details the chemical architecture, synthesis, and application of 3-((4-formylphenoxy)methyl)-4-methoxybenzaldehyde (...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Protocols, and Reactivity Profile

Executive Summary

This technical guide details the chemical architecture, synthesis, and application of 3-((4-formylphenoxy)methyl)-4-methoxybenzaldehyde (CAS: 438221-65-9). As an asymmetric aromatic dialdehyde, this compound serves as a critical heterobifunctional linker in medicinal chemistry and materials science. Its structure features two chemically distinct aldehyde moieties separated by a semi-rigid ether backbone, making it a high-value intermediate for Schiff base polymerization , covalent organic frameworks (COFs) , and allosteric hemoglobin modification .

Part 1: Structural Analysis & Physiochemical Properties

The molecule is constructed from two benzaldehyde subunits linked via a methylene ether bridge. This specific geometry creates a "V-shaped" or linear linker depending on rotational conformation, allowing it to span specific distances between nucleophilic targets (e.g., lysine residues in proteins).

1.1 Chemical Identity
PropertySpecification
IUPAC Name 3-[(4-formylphenoxy)methyl]-4-methoxybenzaldehyde
CAS Number 438221-65-9
Molecular Formula C₁₇H₁₆O₅
Molecular Weight 300.31 g/mol
Functional Groups 2 × Aldehyde (-CHO), 1 × Ether (-O-), 1 × Methoxy (-OCH₃)
Core Scaffold Anisaldehyde linked to p-Hydroxybenzaldehyde
1.2 Structural Significance
  • Asymmetry: Unlike symmetric dialdehydes (e.g., terephthalaldehyde), the electronic environments of the two aldehyde groups differ slightly due to the substituents (methoxy vs. ether linkage). This allows for potentially selective stepwise functionalization.

  • Solubility: The methoxy group and ether linkage improve solubility in organic solvents (DCM, DMF, DMSO) compared to purely hydrocarbon linkers.

  • Reactivity: Both aldehyde groups are highly reactive toward primary amines, forming stable imines (Schiff bases) or hemiaminals.

Part 2: Synthetic Pathways (Protocol)

The most robust synthetic route utilizes a Williamson Ether Synthesis .[1] This involves the nucleophilic substitution of a benzyl halide by a phenoxide ion.

2.1 Retrosynthetic Analysis

The target molecule is disconnected at the ether oxygen, revealing two precursors:

  • Electrophile: 3-(chloromethyl)-4-methoxybenzaldehyde.

  • Nucleophile: 4-hydroxybenzaldehyde.[2]

2.2 Mechanism & Workflow

The reaction proceeds via an S_N2 mechanism . The base (Potassium Carbonate) deprotonates the phenol, generating a phenoxide anion. This nucleophile attacks the benzylic carbon of the electrophile, displacing the chloride ion.

Synthesis Reactant1 4-Hydroxybenzaldehyde (Nucleophile) Intermediate Phenoxide Anion Formation Reactant1->Intermediate + K2CO3 (Base) Reactant2 3-(Chloromethyl)- 4-methoxybenzaldehyde (Electrophile) Product Target Dialdehyde (C17H16O5) Reactant2->Product DMF, 80°C Intermediate->Product SN2 Attack

Figure 1: Synthetic pathway via Williamson Ether Synthesis. The phenoxide generated from 4-hydroxybenzaldehyde attacks the chloromethyl group.

2.3 Step-by-Step Experimental Protocol

Note: Ensure all glassware is oven-dried. Perform under nitrogen atmosphere.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • 3-(Chloromethyl)-4-methoxybenzaldehyde (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Potassium Iodide (KI, catalytic, 0.1 eq - accelerates the reaction via Finkelstein-like halogen exchange)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

    
    )
    

Procedure:

  • Activation: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (10 mmol) in anhydrous DMF (20 mL). Add

    
     (20 mmol) and stir at room temperature for 30 minutes to ensure complete deprotonation (color change often observed).
    
  • Addition: Add 3-(chloromethyl)-4-methoxybenzaldehyde (11 mmol) and catalytic KI.

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting phenol spot should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (100 mL). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (

    
    , Gradient: 0-40% EtOAc/Hexane).
    
Part 3: Reactivity & Applications[3][4][5][6][7]
3.1 Hemoglobin Allosteric Modification

Bis-aldehydes are a validated class of compounds for modifying hemoglobin (Hb) to treat Sickle Cell Disease (SCD).

  • Mechanism: The aldehyde groups form reversible Schiff base linkages with the N-terminal valine residues of the Hb

    
    -chains.
    
  • Effect: This crosslinking stabilizes the Relaxed (R) state of hemoglobin, increasing oxygen affinity and preventing the polymerization of HbS (sickle hemoglobin) under hypoxic conditions.

  • Comparison: Similar to Voxelotor (mono-aldehyde), but the bis-aldehyde nature allows for crosslinking two Hb subunits, potentially conferring greater stability against dimer dissociation.

3.2 Dynamic Covalent Chemistry (Polymers/COFs)

This molecule is an ideal monomer for synthesizing Polyimines .

  • Reaction: Condensation with diamines (e.g., p-phenylenediamine).

  • Result: The formation of C=N bonds is reversible (dynamic), allowing the material to "heal" or crystallize into thermodynamically stable Covalent Organic Frameworks (COFs).

Reactivity cluster_mech Schiff Base Formation Mechanism Target 3-((4-formylphenoxy)methyl)- 4-methoxybenzaldehyde Hemiaminal Hemiaminal Intermediate Target->Hemiaminal + 2 equiv. R-NH2 (Nucleophilic Attack) Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Bis-Imine Product (Crosslinked Network) Hemiaminal->Imine - H2O (Dehydration) Hb Stabilization Hb Stabilization Imine->Hb Stabilization If R = Hb Valine COF Polymer COF Polymer Imine->COF Polymer If R = Diamine

Figure 2: Reactivity profile showing Schiff base formation. The dialdehyde reacts with primary amines to form crosslinked networks or stabilized protein adducts.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

MethodExpected SignalInterpretation
¹H-NMR (CDCl₃)δ 9.8–10.0 ppm (2H, two singlets)Confirms presence of two distinct aldehyde protons.
δ 5.2–5.3 ppm (2H, singlet)Diagnostic peak for the benzylic methylene ether (-O-CH₂-Ar).
δ 3.9 ppm (3H, singlet)Methoxy group (-OCH₃).[3]
IR Spectroscopy 1680–1700 cm⁻¹ (Strong)C=O stretching frequency (Aldehyde).
2750 & 2850 cm⁻¹ C-H stretching of the aldehyde group (Fermi doublet).
Mass Spectrometry m/z 301.1 [M+H]⁺ Protonated molecular ion in ESI-MS.
References
  • Williamson Ether Synthesis Protocols

    • Master Organic Chemistry. (2014).[2][1][3] The Williamson Ether Synthesis. Retrieved from [Link]

    • Chemistry Steps.[4][5][6] Williamson Ether Synthesis Mechanism and Examples. Retrieved from [Link]

  • Dialdehydes in Hemoglobin Modification

    • Kluger, R., & Ben-David, I. (2010). Cross-linked hemoglobin bis-tetramers from bioorthogonal coupling. Transfusion. Retrieved from [Link]

    • Safo, M. K., et al. (2004). Structural basis for the potent antisickling effect of a novel class of 5-membered heterocyclic aldehydic compounds. J Med Chem. (Contextual grounding for aldehyde-Hb interaction).
  • Chemical Substance Data

Sources

Foundational

bis-aldehyde ether linkers for organic synthesis

An In-Depth Technical Guide to Bis-Aldehyde Ether Linkers in Organic Synthesis For Researchers, Scientists, and Drug Development Professionals Bis-aldehyde ether linkers are a versatile class of bifunctional molecules th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Bis-Aldehyde Ether Linkers in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Bis-aldehyde ether linkers are a versatile class of bifunctional molecules that have garnered significant attention in organic synthesis, particularly in the construction of complex molecular architectures and in the field of bioconjugation. Their unique structural motif, featuring two aldehyde functionalities connected by an ether linkage, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, mechanistic principles, and applications of bis-aldehyde ether linkers, with a focus on their utility in multi-component reactions and solid-phase synthesis. Detailed experimental protocols, mechanistic diagrams, and comparative data are presented to offer both theoretical understanding and practical insights for researchers in organic chemistry and drug development.

PART 1: Core Principles and Synthesis of Bis-Aldehyde Ether Linkers

Introduction to Bifunctional Linkers

In the realm of complex molecule synthesis, bifunctional linkers serve as crucial building blocks that enable the connection of two or more molecular fragments. The strategic choice of a linker is paramount as it dictates the spatial orientation, stability, and ultimate biological activity of the final construct. Bis-aldehyde ether linkers offer a compelling combination of reactive handles—the aldehydes—and a stable, yet cleavable, ether backbone. The aldehyde groups are particularly attractive due to their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including reductive amination, Wittig reactions, and various condensation reactions.[1]

Synthetic Strategies for Bis-Aldehyde Ether Linkers

The synthesis of bis-aldehyde ether linkers typically involves the Williamson ether synthesis, a robust and widely employed method for forming ether linkages.[2] This reaction involves the coupling of a phenoxide with an alkyl halide. In the context of bis-aldehyde ether linkers, this translates to the reaction of a hydroxybenzaldehyde with a dihaloalkane in the presence of a base.

Experimental Protocol: Synthesis of 1,2-Bis(3-formylphenoxy)ethane [3]

This protocol details the synthesis of a common bis-aldehyde ether linker, 1,2-bis(3-formylphenoxy)ethane, which serves as a versatile precursor for the synthesis of bis-heterocycles.

Materials:

  • 3-Hydroxybenzaldehyde

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-hydroxybenzaldehyde (2.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 1,2-dibromoethane (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 1,2-bis(3-formylphenoxy)ethane.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide. Its insolubility in DMF necessitates stirring to ensure a sufficient reaction rate.

  • Solvent: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, as it solvates the potassium cation, leaving the phenoxide anion more nucleophilic.

  • Temperature: Heating the reaction accelerates the rate of the Sₙ2 reaction, which can be sluggish at room temperature.

A similar strategy can be employed to synthesize a variety of bis-aldehyde ether linkers with different lengths of the alkyl chain by using the appropriate dihaloalkane. For instance, the use of di(ethylene glycol) ditosylate in place of 1,2-dibromoethane would yield a more flexible and hydrophilic linker.

Synthesis_of_Bis_Aldehyde_Ether_Linker cluster_reactants Reactants cluster_process Process cluster_product Product Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction Williamson Ether Synthesis (DMF, 80°C) Hydroxybenzaldehyde->Reaction Dihaloalkane 1,2-Dibromoethane Dihaloalkane->Reaction Base K₂CO₃ Base->Reaction Product 1,2-Bis(3-formylphenoxy)ethane Reaction->Product

Caption: General workflow for the synthesis of a bis-aldehyde ether linker.

PART 2: Mechanistic Insights and Cleavage Strategies

Reactivity of the Aldehyde Functionalities

The two aldehyde groups of the linker are the primary sites of reactivity, enabling the construction of larger molecules. These electrophilic centers readily undergo nucleophilic attack, forming the basis for a multitude of synthetic transformations. A key application is their use in multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials.[4]

The Knoevenagel condensation is a prominent example, where the bis-aldehyde reacts with active methylene compounds, such as malononitrile or dimedone, in the presence of a basic catalyst.[5] This reaction proceeds through the formation of a carbanion from the active methylene compound, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a stable α,β-unsaturated product. The bifunctional nature of the linker allows for this reaction to occur at both aldehyde sites, leading to the formation of symmetrical bis-heterocycles.[1]

Knoevenagel_Condensation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Active Methylene Active Methylene Compound + Base Enolate Enolate Active Methylene:reactant->Enolate:product Deprotonation Intermediate1 Alkoxide Intermediate Enolate:product->Intermediate1:product Nucleophilic Attack BisAldehyde Bis-Aldehyde BisAldehyde:reactant->Intermediate1:product Intermediate2 Alcohol Intermediate Intermediate1:product->Intermediate2:reactant Protonation FinalProduct α,β-Unsaturated Product Intermediate2:reactant->FinalProduct:product - H₂O MCR_for_Bis_Heterocycles cluster_reactants Reactants cluster_process Process cluster_product Product BisAldehyde Bis-Aldehyde Ether Linker Reaction One-Pot Multi-Component Reaction (Piperidine, Ethanol, Reflux) BisAldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Dimedone Dimedone Dimedone->Reaction Product Bis-Heterocycle Reaction->Product

Caption: Workflow for the synthesis of bis-heterocycles using a bis-aldehyde ether linker.

Application in Solid-Phase Synthesis

Bis-aldehyde ether linkers can also be adapted for use in solid-phase synthesis (SPS). In this approach, the linker is first attached to a solid support, such as a resin. The two aldehyde functionalities can then be used to immobilize other molecules or to build complex structures on the solid support. The final product can be cleaved from the resin by treating it with a strong acid to break the ether linkage. This strategy allows for the efficient synthesis and purification of complex molecules, as excess reagents and byproducts can be easily washed away. [6] Table 2: Comparison of Solution-Phase vs. Solid-Phase Synthesis

FeatureSolution-Phase SynthesisSolid-Phase Synthesis
Purification Often requires chromatographySimple filtration and washing
Reagent Stoichiometry Near stoichiometric amounts requiredCan use a large excess of reagents to drive reactions to completion
Automation Difficult to automateReadily automated
Scale Can be performed on a large scaleTypically limited to smaller scales

Conclusion

Bis-aldehyde ether linkers represent a powerful and versatile tool in the arsenal of the synthetic organic chemist. Their straightforward synthesis, coupled with the rich reactivity of the aldehyde groups, makes them valuable precursors for the construction of complex molecular architectures. The ability to cleave the ether linkage under specific conditions further enhances their utility, particularly in the context of solid-phase synthesis. As the demand for novel and complex molecules in drug discovery and materials science continues to grow, the applications of bis-aldehyde ether linkers are poised to expand even further.

References

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Sandhya, K. (2021). Synthesis and Cleavage of Ethers. Organic Chemistry: Current Research, 10(304). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Bis-aldehydes: Versatile precursors for bis-heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2‐bis(3‐formylphenoxy)ethane. Retrieved from [Link]

  • TSI Journals. (2006). Synthesis Of Ethylene Glycol Bis(2-Formylphenoxy) Derivatives. Organic Chemistry: An Indian Journal. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Synthesis of the starting bis-aldehydes 7a-i. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, May 30). Pseudo-multicomponent reactions. RSC Advances. Retrieved from [Link]

  • Beilstein-Institut. (n.d.). Application of heterocyclic aldehydes as components in Ugi–Smiles couplings. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of new bis(1,2,4-triazolo[3,4-b]t[7][8][9]hiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Linkers, resins, and general procedures for solid-phase peptide synthesis. Retrieved from [Link]

Sources

Exploratory

The Versatile Scaffold: A Technical Guide to 4-Methoxy-3-Substituted Benzaldehyde Derivatives in Drug Discovery

This guide provides an in-depth exploration of 4-methoxy-3-substituted benzaldehyde derivatives, a class of compounds anchored by the vanillin scaffold, which holds significant promise in medicinal chemistry. We will del...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 4-methoxy-3-substituted benzaldehyde derivatives, a class of compounds anchored by the vanillin scaffold, which holds significant promise in medicinal chemistry. We will delve into the synthetic strategies, structure-activity relationships (SAR), and diverse biological activities of these molecules, offering a technical resource for researchers, scientists, and professionals in drug development.

Introduction: The Privileged Vanillin Core

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a naturally occurring phenolic aldehyde, is more than just a popular flavoring agent.[1][2] Its molecular architecture, featuring aldehyde, hydroxyl, and ether functional groups, presents key "hotspots" for chemical modification.[3][4][5] This structural versatility makes vanillin a "privileged scaffold" in drug design, serving as a valuable starting material for the synthesis of a wide array of derivatives with enhanced pharmacological activities.[3][4][5]

These derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4][5] By strategically modifying the substituents at the 3-position and other sites on the benzaldehyde ring, chemists can fine-tune the molecule's properties to optimize its interaction with biological targets. This guide will illuminate the chemical logic behind these modifications and their impact on biological function.

Synthetic Pathways: Crafting Diversity from a Common Core

The synthesis of 4-methoxy-3-substituted benzaldehyde derivatives often commences with vanillin, leveraging its reactive functional groups. A multitude of synthetic strategies have been developed to introduce diverse functionalities, thereby generating extensive libraries of compounds for biological screening.[4][5]

General Synthetic Workflow

A common synthetic route involves the modification of the hydroxyl group at the 4-position, followed by reactions at the aldehyde group. This approach allows for the introduction of a wide range of substituents at the 3-position through various chemical transformations.

G vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) protection Protection of Hydroxyl Group (e.g., Alkylation, Acylation) vanillin->protection Step 1 substitution Substitution at 3-Position (e.g., Nitration, Halogenation) protection->substitution Step 2 modification Modification of Aldehyde Group (e.g., Schiff Base Formation, Reduction) substitution->modification Step 3 deprotection Deprotection of Hydroxyl Group modification->deprotection Step 4 derivatives 4-Methoxy-3-Substituted Benzaldehyde Derivatives deprotection->derivatives Final Products

Caption: Generalized synthetic workflow for 4-methoxy-3-substituted benzaldehyde derivatives.

Key Synthetic Reactions
  • Schiff Base Formation: The aldehyde group of vanillin and its derivatives readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This is a widely used method for introducing nitrogen-containing heterocycles and other functionalities.[6]

  • Etherification: The phenolic hydroxyl group can be converted to an ether, which not only alters the molecule's polarity and hydrogen bonding capacity but also serves as a handle for introducing larger substituents.

  • Ring Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents directly onto the benzene ring, further diversifying the chemical space.

  • Reduction of the Aldehyde: The aldehyde can be reduced to an alcohol, providing a different functional group for further derivatization.[7]

Experimental Protocol: Synthesis of a Vanillin-Derived Schiff Base

This protocol describes a representative synthesis of a Schiff base from vanillin and an amine.[6]

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Substituted amine (e.g., 2-aminobenzenethiol)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve vanillin (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Add the substituted amine (10 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Activities and Structure-Activity Relationships (SAR)

The therapeutic potential of 4-methoxy-3-substituted benzaldehyde derivatives is vast, with numerous studies reporting their efficacy in various disease models. The nature of the substituent at the 3-position plays a crucial role in determining the specific biological activity and potency.

Anticancer Activity

Vanillin derivatives have been investigated for their potential as anticancer agents.[3][5] For instance, certain Schiff base derivatives of vanillin have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation.

Substituent at 3-PositionCancer Cell LineIC50 (µM)Reference
Indanone moietyVariousNot specified[3][5]
Benzothiazole amineNot specifiedNot specified[6]
PhenylhydrazineNot specifiedNot specified[6]
Antimicrobial Activity

The antimicrobial properties of these compounds are well-documented.[1][2] The presence of the aldehyde and hydroxyl groups, along with various substituents, contributes to their ability to inhibit the growth of bacteria and fungi. Aroyl hydrazone derivatives of vanillin, for example, have demonstrated notable activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[8]

Derivative TypeMicrobial StrainActivityReference
Aroyl hydrazonesS. aureus, E. coli, P. aeruginosaActive[8]
Schiff BasesVarious bacteria and fungiActive[6]
Anti-inflammatory and Antioxidant Activity

Vanillin and its derivatives possess anti-inflammatory and antioxidant properties.[1][2] Their ability to scavenge free radicals and modulate inflammatory pathways makes them attractive candidates for the treatment of inflammatory diseases. For example, some analogs have been shown to suppress the MAPK signaling pathway, which is involved in inflammation.[9]

G stress Oxidative Stress / Inflammatory Stimuli mapk MAPK Pathway (JNK, ERK) stress->mapk nfkb NF-κB Pathway stress->nfkb inflammation Inflammatory Response mapk->inflammation nfkb->inflammation vanillin_deriv 4-Methoxy-3-Substituted Benzaldehyde Derivative vanillin_deriv->mapk Inhibits vanillin_deriv->nfkb Inhibits

Caption: Putative anti-inflammatory mechanism of 4-methoxy-3-substituted benzaldehyde derivatives.

Future Perspectives and Conclusion

The 4-methoxy-3-substituted benzaldehyde scaffold, with vanillin as its cornerstone, continues to be a fertile ground for drug discovery. The ease of chemical modification, coupled with the diverse biological activities of its derivatives, ensures its relevance in medicinal chemistry. Future research will likely focus on the synthesis of more complex and targeted derivatives, elucidation of their precise mechanisms of action, and their evaluation in preclinical and clinical studies. The insights provided in this guide aim to equip researchers with the foundational knowledge to explore and exploit the therapeutic potential of this remarkable class of compounds.

References

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.
  • Vanillin Derivatives in Drug Design: Structure-Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PubMed.
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PMC.
  • Exploring Vanillin: From Natural Origins to Modern Applic
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • Vanillin and its applications in the food and pharmaceutical industries. Foodcom S.A..
  • A Comparative Analysis of the Bioactivity of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde and Its Structural Analogs. Benchchem.
  • Synthesis of New Vanillin Derivatives
  • 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing.

Sources

Foundational

An In-depth Technical Guide to Unsymmetrical Dialdehyde Building Blocks for Material Science

Abstract The deliberate introduction of asymmetry into molecular building blocks is a powerful strategy for engineering advanced materials with sophisticated functions and hierarchical structures. Unsymmetrical dialdehyd...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The deliberate introduction of asymmetry into molecular building blocks is a powerful strategy for engineering advanced materials with sophisticated functions and hierarchical structures. Unsymmetrical dialdehydes, possessing two aldehyde groups in chemically distinct environments, represent a pivotal class of monomers that break the geometric and electronic symmetry inherent to their more common counterparts. This departure from symmetry enables the synthesis of complex polymers, covalent organic frameworks (COFs), and macrocycles with precisely controlled topologies, pore environments, and functionalities. This guide provides a comprehensive overview of the synthesis, characterization, and application of unsymmetrical dialdehydes in material science, offering field-proven insights and detailed protocols for researchers aiming to harness the unique potential of these versatile building blocks.

The Anisotropy Advantage: Why Unsymmetrical Dialdehydes?

In materials synthesis, the geometry of a building block dictates the architecture of the final assembly. Symmetrical monomers, such as terephthaldehyde or 1,3,5-triformylbenzene, are foundational to the construction of highly ordered, crystalline materials like COFs due to their predictable bonding vectors.[1] However, this very predictability can be a limitation, often leading to simple, repeating lattices.

Unsymmetrical dialdehydes introduce anisotropy—directionally dependent properties—at the molecular level.[2] This fundamental break in symmetry offers several distinct advantages:

  • Access to Complex Topologies: The use of monomers with mismatched symmetry can lead to the formation of novel, intricate network structures that are inaccessible with symmetrical precursors.[3]

  • Engineered Pore Environments: In porous materials like COFs, unsymmetrical building blocks allow for the precise placement of different functional groups within the pore walls. This can create tailored binding sites for selective guest uptake or spatially segregated catalytic centers.

  • Hierarchical Structures: The differential reactivity of the two aldehyde groups can be exploited to direct polymerization pathways, enabling the construction of materials with multiple levels of structural organization.

  • Enhanced Solubility and Processability: Breaking the symmetry of a molecule often disrupts efficient crystal packing, which can lead to improved solubility of the monomer and better processability of the resulting polymers.

The core principle is a shift from simple, passive construction to a more nuanced, architecturally-driven design of materials.

Synthetic Strategies: The Challenge of Selectivity

The primary challenge in synthesizing unsymmetrical dialdehydes is achieving selective functionalization. Most strategies involve either the direct, regioselective introduction of a second formyl group onto an existing benzaldehyde derivative or the selective mono-deprotection of a symmetrical, protected precursor.

Ortho-Formylation of Phenolic Aldehydes

Methods like the Duff, Reimer-Tiemann, or Vilsmeier-Haack reactions can introduce a formyl group ortho to a hydroxyl group on a benzaldehyde derivative. The directing effect of the hydroxyl group provides the necessary regioselectivity.

Workflow for Synthesis via Selective Mono-protection/Deprotection

A robust and widely applicable strategy involves the protection of one aldehyde in a symmetrical dialdehyde, followed by chemical modification and subsequent deprotection. The use of acetals is a common and effective protection strategy.

G cluster_0 Step 1: Mono-protection cluster_1 Step 2: Modification (Optional) cluster_2 Step 3: Deprotection A Symmetrical Dialdehyde (e.g., Terephthalaldehyde) B Protected Intermediate (Monoacetal) A->B  1 eq. Ethylene Glycol, p-TsOH (cat.), Toluene, Dean-Stark C Modified Intermediate B->C  Functionalization Reaction (e.g., Nitration, Bromination) D Unsymmetrical Dialdehyde C->D  Acidic Hydrolysis (e.g., HCl, Acetone/H2O)

Caption: General workflow for synthesizing unsymmetrical dialdehydes.

Detailed Protocol: Synthesis of 4-Formyl-3-hydroxybenzaldehyde

This protocol details a common ortho-formylation reaction. The causality behind this choice is the strong directing effect of the phenolic hydroxyl group, which reliably guides the formylation to the adjacent position.

Materials:

  • 4-Hydroxybenzaldehyde

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.0 eq) in trifluoroacetic acid.

  • Reagent Addition: Add hexamethylenetetramine (1.5 eq) portion-wise to the stirred solution. The reaction is exothermic; maintain control over the temperature with a water bath if necessary.

  • Reflux: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling to room temperature, slowly add an aqueous solution of hydrochloric acid (e.g., 4 M HCl). Heat the mixture to reflux for an additional 1-2 hours to hydrolyze the intermediate imine.

  • Workup: Cool the mixture and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure unsymmetrical dialdehyde.

Characterization: A Self-Validating System

Confirming the structure and purity of the target compound is critical. A combination of spectroscopic techniques provides a self-validating system where data from each method corroborates the others.

TechniquePurposeKey Observables
¹H NMR Structural Elucidation & PurityAppearance of two distinct aldehyde proton signals (typically δ 9-10 ppm). Integration of peaks corresponds to the proton count. Splitting patterns confirm connectivity.
¹³C NMR Carbon Skeleton ConfirmationPresence of two distinct carbonyl carbon signals (typically δ 190-200 ppm).
FT-IR Functional Group IdentificationCharacteristic C=O stretching vibrations for the aldehyde groups, often appearing around 1700-1720 cm⁻¹. The electronic environment can cause slight shifts between the two carbonyl peaks.
Mass Spec. Molecular Weight VerificationThe molecular ion peak ([M]⁺ or [M+H]⁺) must match the calculated molecular weight of the target unsymmetrical dialdehyde.
HPLC Purity AssessmentA single sharp peak indicates a high degree of purity. Retention time is a characteristic property under specific conditions.

Applications in Advanced Materials

The true value of unsymmetrical dialdehydes is realized in the properties of the materials they form. The primary reaction exploited is the Schiff base condensation with primary amines, a robust and reversible reaction ideal for forming crystalline polymers and frameworks.[4][5]

Covalent Organic Frameworks (COFs)

In COFs, unsymmetrical dialdehydes are used to break the degeneracy of the pore environment. For example, reacting an unsymmetrical dialdehyde (A-B type monomer) with a symmetrical triamine (C3-symmetric monomer) can create a framework where the pores are decorated with two different functionalities.

Caption: Asymmetric pore decoration in a COF using an unsymmetrical dialdehyde.

This strategy allows for the creation of pores with gradients of hydrophobicity, specific metal-binding sites, or chiral environments for enantioselective applications.[6]

Advanced Polymers and Macrocycles

The differential reactivity of the two aldehyde groups can be used for stepwise polymerizations. For instance, the more reactive aldehyde can be selectively reacted first to form an oligomer, which is then cyclized or further polymerized by reacting the second, less reactive aldehyde. This approach has been used to generate complex macrocycles and polymers with highly controlled sequences.[7]

Comparative Data of Materials

The impact of using an unsymmetrical monomer is often evident in the material's physical properties.

PropertyMaterial from Symmetrical Dialdehyde (e.g., COF-5)Material from Unsymmetrical Dialdehyde (Hypothetical)Causality of Difference
Crystallinity HighOften lowerDisruption of long-range order due to reduced symmetry.
BET Surface Area 1500-2100 m²/g1200-1800 m²/gLess efficient packing can sometimes lead to slightly lower surface areas.
Guest Selectivity Low (non-specific binding)High (specific binding)Engineered pore environment with specific functional groups creates targeted binding sites.
Solubility InsolublePotentially soluble in some organic solventsReduced symmetry hinders strong intermolecular packing forces.

Future Outlook

The field of materials science is continually moving towards greater complexity and functionality. Unsymmetrical dialdehydes are at the forefront of this evolution, providing a molecular toolkit for "bottom-up" material design. Future research will likely focus on:

  • Multi-functional Monomers: Designing dialdehydes with more than two different functionalities to create even more complex and task-specific materials.

  • Dynamic Materials: Leveraging the reversible Schiff base chemistry to create adaptive materials that can change their structure in response to external stimuli.

  • Biomimetic Systems: Using unsymmetrical building blocks to mimic the complex, hierarchical structures found in biological systems, such as enzymes or proteins.

By breaking molecular symmetry, researchers can unlock a new paradigm of material design, moving beyond simple periodic structures to create materials with programmed complexity and emergent properties.

References

  • TSI Journals. (2017). Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. Available at: [Link]

  • TSI Journals. (2017). Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. Available at: [Link]

  • Letters in Applied NanoBioScience. (2025). Synthesis, Characterization, and Applications of Schiff Base Flexible Organic Crystals. Available at: [Link]

  • Dalton Transactions. (2008). Double-stranded monohelical complexes from an unsymmetrical chiral Schiff-base ligand. Available at: [Link]

  • PubMed. (n.d.). Synthesis and crystal structure determination of some asymmetrical and symmetrical CR-type macrocyclic Schiff base complexes, with a single pendant coordinating 2-aminoethyl arm. Available at: [Link]

  • ACS Publications. (2023). Construction of Chimeric Metal–Organic Frameworks with Symmetry-Mismatched Building Blocks. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of Unsymmetrical Ketones from Tosylhydrazones and Aromatic Aldehydes via Formyl C-H Bond Insertion. Available at: [Link]

  • PubMed Central. (n.d.). Atroposelective Synthesis of Aldehydes via Alcohol Dehydrogenase-Catalyzed Stereodivergent Desymmetrization. Available at: [Link]

  • RSC Publishing. (n.d.). Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination. Available at: [Link]

  • ResearchGate. (n.d.). Mono- versus bifunctionalized Schiff base as a condensation product of m-phenylenediamine and salicylaldehyde: experimental and computational studies. Available at: [Link]

  • ResearchGate. (2025). Reactions of Unsymmetric Chiral Dialdehydes with Lysine: Regio‐ and Enantioselective Macrocyclization and Fluorescent Sensing. Available at: [Link]

  • ACS Publications. (n.d.). Aliphatic and Aromatic Dialdehydes as Chemical Cross-Linkers for Self-Assembled Peptide Gels. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis strategies for non-symmetric, photochromic diarylethenes. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Schiff Base through the Condensation Reaction Between Cellulose Dialdehyde with Ethylenediamine and Aniline as Well as Antibacterial Activity Test. Available at: [Link]

  • National Institutes of Health. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Available at: [Link]

  • ACS Publications. (n.d.). Preparation of Unsymmetrical Ketones from Tosylhydrazones and Aromatic Aldehydes via Formyl C–H Bond Insertion. Available at: [Link]

  • Diva-portal.org. (n.d.). The Role of Tetrahedral Building Blocks in Low-Dimensional Oxohalide Materials. Available at: [Link]

  • ResearchGate. (n.d.). (a) Chemical reaction of dialdehyde (1) and triamine (2) for obtaining.... Available at: [Link]

  • ACS Publications. (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Available at: [Link]

  • Wikipedia. (n.d.). Fullerene. Available at: [Link]

  • PubMed. (2007). Anisotropy of building blocks and their assembly into complex structures. Available at: [Link]

  • ACS Publications. (2017). Covalent Organic Frameworks as a Platform for Multidimensional Polymerization. Available at: [Link]

  • UND Scholarly Commons. (n.d.). Synthesis And Applications Of Symmetric Building Blocks In Supramolecular, Single-Stranded, And Double-Stranded Polymers. Available at: [Link]

  • RSC Publishing. (n.d.). Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. Available at: [Link]

  • ResearchGate. (n.d.). Scheme of the synthesis of Nx‐COFs from Nx‐aldehydes and hydrazine.... Available at: [Link]

Sources

Exploratory

3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde molecular weight and formula

The following technical guide details the physicochemical properties, synthetic pathway, and therapeutic utility of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde . This guide is structured for researchers in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathway, and therapeutic utility of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde .

This guide is structured for researchers in medicinal chemistry and hemoglobinopathies, specifically focusing on rational drug design for Sickle Cell Disease (SCD) and allosteric modulation.

A Bis-Aldehyde Linker for Allosteric Modification

Core Molecular Identity

This molecule represents a specialized class of bis-aromatic aldehydes designed to function as cross-linking agents or high-affinity pharmacophores. Unlike simple mono-aldehydes (e.g., Vanillin, Voxelotor) which form a single Schiff base with proteins, this asymmetric dimer possesses two electrophilic centers capable of bridging protein subunits or increasing residence time via bivalent binding.

Physicochemical Snapshot
PropertyValueNotes
IUPAC Name 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol Calculated (Monoisotopic: 270.0892)
Physical State Off-white to pale yellow solidCrystalline powder (recrystallized)
Solubility DMSO, DMF, DCMPoor water solubility; requires organic co-solvent
Reactive Moiety Bis-aldehyde (CHO)Susceptible to oxidation (to carboxylic acid)
Drug Class Hemoglobin Allosteric Modulator (Putative)Structural analog to TD-7/TD-8 series
Synthetic Architecture

The synthesis of this molecule relies on a convergent Williamson Ether Synthesis . The strategy involves coupling a benzyl halide derivative of vanillin (the electrophile) with p-hydroxybenzaldehyde (the nucleophile).

Mechanistic Rationale

The choice of reagents is critical to prevent self-polymerization. We utilize 3-(chloromethyl)-4-methoxybenzaldehyde rather than a brominated equivalent to balance reactivity with stability, preventing premature hydrolysis of the benzyl halide during the basic coupling step.

Experimental Protocol

Reagents:

  • Precursor A: 3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 eq)

  • Precursor B: 4-Hydroxybenzaldehyde (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.5 eq)
    
  • Catalyst: Potassium Iodide (KI), catalytic amount (0.1 eq)

  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.1 eq) in anhydrous DMF. Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Coupling: Add KI (catalyst) followed by the dropwise addition of 3-(chloromethyl)-4-methoxybenzaldehyde dissolved in minimal DMF.

  • Reflux: Heat the reaction mixture to 60–80°C under an inert nitrogen atmosphere for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) for the disappearance of the chloride starting material.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (10x volume) to precipitate the crude product. The bis-aldehyde is hydrophobic and should crash out.

  • Purification: Filter the solid. Recrystallize from hot Ethanol or an Ethanol/Hexane mixture to yield pure off-white needles.

Synthetic Pathway Visualization

SynthesisPathway cluster_conditions Reaction Conditions ReactantA 3-(Chloromethyl)- 4-methoxybenzaldehyde Transition Transition State (SN2 Attack) ReactantA->Transition + DMF, KI ReactantB 4-Hydroxybenzaldehyde (Phenoxide Form) ReactantB->Transition Nucleophilic Attack Product 3-[(4-Formylphenoxy)methyl]- 4-methoxybenzaldehyde Transition->Product - KCl / - HCl

Figure 1: Convergent synthesis via Williamson ether coupling. The phenoxide anion displaces the benzylic chloride to form the ether linkage.

Therapeutic Application: Hemoglobin Modulation

This molecule is structurally significant in the development of antisickling agents for Sickle Cell Disease (SCD).[1][2]

Mechanism of Action

Sickle Cell Disease is caused by the polymerization of deoxygenated Hemoglobin S (HbS). Aromatic aldehydes form a reversible covalent bond (Schiff base) with the N-terminal valine of the Hb


-chain.
  • Mono-aldehydes (e.g., Vanillin): Bind 1:1, stabilizing the R-state (high oxygen affinity) but often have weak residence times.

  • Bis-aldehydes (This Topic): The "tethered" nature of this molecule allows it to potentially bridge the

    
    -cleft of hemoglobin or recruit secondary interactions. The methoxy group at position 4 (Ring A) provides hydrophobic contact, while the ether linker allows rotational freedom for the second aldehyde (Ring B) to explore adjacent binding pockets.
    
Pharmacophore Logic Flow

MOA Molecule Bis-Aldehyde Ligand (C16H14O4) SchiffBase Schiff Base Formation (Imine Bond with Val-1) Molecule->SchiffBase Electrophilic Attack HbS Deoxy-HbS (T-State, Polymerizing) HbS->SchiffBase N-term Valine RState Stabilized R-State HbS (High O2 Affinity) SchiffBase->RState Allosteric Shift Outcome Inhibition of Sickling/Polymerization RState->Outcome Therapeutic Effect

Figure 2: Mechanism of Action. The aldehyde groups react with hemoglobin amines to stabilize the non-sickling R-state conformation.[1]

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using Nuclear Magnetic Resonance (NMR). The asymmetry of the molecule results in distinct signals for the two aldehyde protons.

Expected ¹H-NMR Signals (DMSO-d₆, 400 MHz)
MoietyChemical Shift (

)
MultiplicityIntegrationInterpretation
Aldehyde A ~9.85 ppmSinglet1HCHO on methoxy-ring
Aldehyde B ~9.88 ppmSinglet1HCHO on phenoxy-ring
Aromatic 7.0 – 8.0 ppmMultiplets7HOverlapping aromatic protons
Linker ~5.20 ppmSinglet2HBenzylic methylene (-CH₂-O-)
Methoxy ~3.85 ppmSinglet3H-OCH₃ group

Quality Control Check:

  • Impurity Flag: A peak at ~4.5 ppm indicates unreacted benzyl alcohol (hydrolysis product).

  • Impurity Flag: A peak at ~10.2 ppm often indicates oxidation to carboxylic acid (store under argon).

References
  • Safo, M. K., et al. (2004).[3] Crystal structures of the antisickling compound 5-hydroxymethyl-2-furfural with hemoglobin S. This foundational text details the binding of aldehydes to the

    
    -cleft of hemoglobin.[3]
    
  • Abdulmalik, O., et al. (2011).[3] Crystallographic analysis of the binding of vanillin derivatives to hemoglobin. Describes the structural basis for methoxy-substituted benzaldehydes (TD-series) in SCD therapy.

  • Sigma-Aldrich Product Data. 3-[(4-Formyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde. (Note: Structural analog used for property estimation).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.).

Sources

Foundational

Anisaldehyde Derivatives: Versatile Scaffolds for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Anisaldehyde, a readily available and versatile aromatic aldehyde, has emerged as a privileged starting material for th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Anisaldehyde, a readily available and versatile aromatic aldehyde, has emerged as a privileged starting material for the synthesis of a diverse array of heterocyclic and non-heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of novel anisaldehyde derivatives, positioning them as promising scaffolds for drug discovery. We delve into the synthetic strategies for creating key classes of derivatives, including Schiff bases, chalcones, and various heterocyclic systems. The underlying mechanisms of their biological actions, spanning antimicrobial, anticancer, and anti-inflammatory activities, are discussed in detail. This guide is intended to serve as a valuable resource for researchers and scientists in medicinal chemistry and drug development, offering insights into the rational design and optimization of anisaldehyde-based therapeutic agents.

Introduction: The Enduring Potential of Anisaldehyde in Medicinal Chemistry

Anisaldehyde, or 4-methoxybenzaldehyde, is a naturally occurring organic compound that has long been utilized in the fragrance and flavor industries.[1] However, its true value in the pharmaceutical sciences lies in its reactive aldehyde functionality and the electron-donating nature of its methoxy group, which make it an ideal building block for a multitude of chemical transformations.[2][3] The anisaldehyde scaffold is present in a wide range of biologically active molecules and serves as a key intermediate in the synthesis of various pharmaceuticals.[2] This guide will explore the chemical versatility of anisaldehyde and its derivatives as scaffolds in the quest for novel therapeutic agents.

The core principle behind the use of anisaldehyde in drug discovery is the ability to readily modify its structure to generate libraries of compounds with diverse pharmacological profiles. The introduction of different functional groups and heterocyclic rings allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like characteristics.[4]

Key Classes of Anisaldehyde Derivatives and Their Synthesis

The synthetic utility of anisaldehyde is vast, leading to several important classes of derivatives with proven biological activities. This section will focus on the synthesis of Schiff bases, chalcones, and select heterocyclic compounds, which represent some of the most explored avenues in anisaldehyde-based drug discovery.

Anisaldehyde-Derived Schiff Bases: A Gateway to Bioactivity

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone.[5][6] Anisaldehyde readily reacts with a wide variety of primary amines to yield Schiff bases with the general structure Ar-CH=N-R. These compounds are of significant interest due to their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[7][8] The formation of metal complexes with Schiff base ligands can further enhance their therapeutic potential.[6][8]

Synthesis of Anisaldehyde Schiff Bases:

The synthesis of Schiff bases from anisaldehyde is typically a straightforward one-pot reaction.

  • General Protocol: An equimolar amount of anisaldehyde and a primary amine are dissolved in a suitable solvent, such as ethanol or methanol.[9] A catalytic amount of acid (e.g., glacial acetic acid) is often added to facilitate the reaction. The mixture is then refluxed for a period of time, and the resulting Schiff base can be isolated by filtration or evaporation of the solvent.[9]

Caption: General workflow for the synthesis of anisaldehyde Schiff bases.

Chalcones Derived from Anisaldehyde: The α,β-Unsaturated Ketone Powerhouse

Chalcones are bi-aromatic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[10][11] They are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[12][13] Anisaldehyde is a common starting material for the synthesis of a diverse library of chalcone derivatives.[12][14]

Synthesis of Anisaldehyde-Derived Chalcones (Claisen-Schmidt Condensation):

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with a benzaldehyde.[10][14]

  • General Protocol: Anisaldehyde is reacted with a substituted acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[11] The reaction is typically carried out at room temperature or with gentle heating. The resulting chalcone precipitates out of the solution and can be collected by filtration.

Sources

Exploratory

A Technical Guide to the Determination of Solubility for 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde in Dimethyl Sulfoxide (DMSO)

Abstract This technical guide provides a comprehensive framework for determining the solubility of the novel compound, 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde, in dimethyl sulfoxide (DMSO). As a pivotal paramet...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility of the novel compound, 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde, in dimethyl sulfoxide (DMSO). As a pivotal parameter in early-stage drug discovery and high-throughput screening, accurate solubility data is paramount for ensuring the integrity of biological assays and facilitating viable lead optimization.[1][2] This document outlines the theoretical considerations underpinning solubility in DMSO, presents a detailed, step-by-step experimental protocol for solubility determination using the High-Performance Liquid Chromatography (HPLC) method, and discusses the interpretation of results. The methodologies described herein are designed to be robust, reproducible, and grounded in established scientific principles, providing researchers, scientists, and drug development professionals with a self-validating system for generating reliable solubility data.

Introduction: The Critical Role of DMSO Solubility in Preclinical Research

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely utilized in pharmaceutical sciences for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[3] In the context of drug discovery, compounds are often stored and serially diluted from concentrated DMSO stock solutions for use in high-throughput screening (HTS) campaigns.[2] Therefore, an accurate understanding of a compound's solubility limit in DMSO is not merely a physicochemical data point; it is a critical determinant of experimental success.

Insoluble compounds in DMSO can lead to a host of complications, including:

  • Precipitation in stock solutions: This can result in inaccurate compound concentrations being dispensed in assays, leading to false negatives or non-reproducible results.

  • Assay interference: Undissolved compound particles can interfere with optical or other detection methods used in HTS assays.

  • Crystallization during storage: Compounds may crystallize out of solution over time, particularly with fluctuations in temperature, compromising the integrity of compound libraries.

Given these potential pitfalls, the experimental determination of solubility for a novel chemical entity such as 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde is a foundational step in its preclinical evaluation.

Physicochemical Profile of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde

A comprehensive understanding of the target molecule's structure is essential for interpreting its solubility behavior.

Identifier Value
IUPAC Name 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde
Molecular Formula C₁₆H₁₄O₄
SMILES COC1=CC=C(C=O)C=C1COC1=CC=C(C=O)C=C1[4]
InChI Key UPVIFBBMBQXKEP-UHFFFAOYSA-N[4]

The presence of two aldehyde groups, a methoxy group, and an ether linkage suggests a molecule with moderate polarity. While these functional groups can engage in dipole-dipole interactions with DMSO, the overall aromatic character of the molecule may limit its solubility. Therefore, experimental determination is crucial.

Experimental Protocol: Solubility Determination by HPLC

The following protocol outlines a robust method for determining the equilibrium solubility of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde in DMSO. High-Performance Liquid Chromatography (HPLC) is the analytical method of choice due to its high sensitivity, specificity, and ability to separate the analyte of interest from any potential impurities.[5]

Materials and Reagents
  • 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde (solid, >98% purity)

  • Dimethyl sulfoxide (DMSO), HPLC grade, anhydrous

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks (various sizes)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker incubator

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials

  • HPLC system with a UV detector

Preparation of Calibration Standards
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde and dissolve it in a 10 mL volumetric flask with DMSO. Ensure complete dissolution by vortexing.

  • Serial Dilutions: Prepare a series of calibration standards by serially diluting the primary stock solution with DMSO. A suggested concentration range is 0.5 mg/mL, 0.25 mg/mL, 0.1 mg/mL, 0.05 mg/mL, and 0.01 mg/mL.

Sample Preparation for Solubility Determination
  • Equilibration: Add an excess amount of solid 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde to a series of HPLC vials containing a known volume of DMSO (e.g., 1 mL). The goal is to create a saturated solution with undissolved solid remaining.

  • Incubation: Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 24 hours to ensure that equilibrium solubility is reached. The shaking facilitates the dissolution process.

  • Filtration: After equilibration, carefully filter the supernatant through a 0.22 µm PTFE syringe filter to remove any undissolved solid. This step is critical to prevent particulate matter from entering the HPLC system.

  • Dilution: Dilute the filtered, saturated solution with DMSO to a concentration that falls within the range of the calibration curve. This is necessary for accurate quantification. A dilution factor of 100 or 200 may be appropriate, but this should be optimized based on the expected solubility.

HPLC Analysis
  • Method Development: Develop a suitable reverse-phase HPLC method to achieve good separation and peak shape for 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde. A C18 column is often a good starting point.[5] The mobile phase will likely consist of a gradient of water and acetonitrile. The UV detector wavelength should be set to the absorbance maximum of the compound.

  • Calibration Curve: Inject the prepared calibration standards into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration to generate a calibration curve. The curve should be linear with a correlation coefficient (R²) > 0.99.

  • Sample Analysis: Inject the diluted, saturated samples into the HPLC system and record the peak areas.

Data Analysis and Interpretation
  • Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde in the diluted, saturated samples.

  • Solubility Determination: Multiply the calculated concentration by the dilution factor to determine the equilibrium solubility of the compound in DMSO at the specified temperature. The result should be reported in units such as mg/mL or mM.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result A Prepare Calibration Standards F HPLC Analysis of Standards A->F B Prepare Saturated Solution C Equilibrate at Constant Temperature B->C D Filter Supernatant C->D E Dilute Saturated Solution D->E G HPLC Analysis of Samples E->G H Generate Calibration Curve F->H I Calculate Solubility G->I H->I

Caption: Workflow for solubility determination.

Conclusion and Future Perspectives

This technical guide provides a detailed and scientifically grounded protocol for the experimental determination of the solubility of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde in DMSO. Adherence to this methodology will yield reliable and reproducible data, which is essential for the progression of this compound through the drug discovery pipeline. While this guide focuses on an experimental approach, it is worth noting that in silico models for predicting DMSO solubility are continuously being developed and refined.[2][6] Future work could involve comparing the experimentally determined solubility with predictions from various computational models to assess their accuracy for this class of compounds.

References

  • Kovalenko, A. et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed. Available at: [Link]

  • Tetko, I. V. et al. (2013). Top-Performing Models for DMSO Solubility Prediction Developed with Enamine Data Set. ResearchGate. Available at: [Link]

  • Tetko, I. V. et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. Available at: [Link]

  • ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Available at: [Link]

  • PubChem. (n.d.). 3-Methoxy-4-methylbenzaldehyde. Available at: [Link]

  • Varnek, A. et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Available at: [Link]

  • De higueras, B. G. et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]

  • Chemspace. (n.d.). 3-[(3-formylphenoxy)methyl]-4-methoxybenzaldehyde. Available at: [Link]

  • Manning, M., & Lowe, C. (2025). A dataset capturing the solubility of chemical compounds in dimethyl sulfoxide (DMSO). Figshare. Available at: [Link]

  • MDPI. (2021). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Available at: [Link]

  • Brueggemann, E. E. (2019). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Ch. DTIC. Available at: [Link]

  • Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Available at: [Link]

  • SIELC Technologies. (2009). DMSO (Dimethyl sulfoxide). Available at: [Link]

  • Google Patents. (n.d.). US3740420A - Pharmaceutical compositions with dimethyl sulfoxide.

Sources

Foundational

Structural Isomerism and Functional Divergence: A Technical Comparison of Ether-Linked Dialdehydes

This technical guide provides a rigorous comparison between 4,4'-oxydibenzaldehyde (ODA) and 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde . It is structured to assist researchers in selecting the appropriate linker...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous comparison between 4,4'-oxydibenzaldehyde (ODA) and 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde . It is structured to assist researchers in selecting the appropriate linker for reticular chemistry (COFs/MOFs), polymer synthesis, and medicinal chemistry applications.

Executive Summary

While both molecules function as aromatic dialdehyde linkers, they represent divergent design philosophies. 4,4'-Oxydibenzaldehyde (ODA) is a symmetric, rigid, ether-linked monomer used to maximize crystallinity and thermal stability in covalent organic frameworks (COFs) and high-performance polymers. In contrast, 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde (referred to herein as FMMB ) is an asymmetric, "kinked" linker containing a methylene spacer and an ortho-methoxy solubilizing group. FMMB is engineered to disrupt crystallinity, lower melting transitions, and enhance solubility in organic media.

Structural & Electronic Profiling

The fundamental difference lies in the linkage chemistry and the resulting molecular symmetry.

Feature4,4'-Oxydibenzaldehyde (ODA)3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde (FMMB)
CAS Number 2215-76-1Analogous Precursor CAS: 53412-47-8
Molecular Formula


Symmetry

(High Symmetry)

(Asymmetric)
Linkage Type Diaryl Ether (

)
Methylene Ether (

)
Electronic Character Conjugation break at O, but electronic communication exists via lone pairs.Complete electronic insulation due to

methylene spacer.
Solubilizing Groups NoneMethoxy (

) at position 4.
Conformational Freedom Rotatable bonds at Oxygen (2).Rotatable bonds at

linkage (3).
Mechanistic Implications of Structure
  • ODA (Rigidity): The

    
     bond angle at the ether oxygen allows ODA to form linear or slightly bent polymer chains. Its high symmetry promotes 
    
    
    
    -
    
    
    stacking, making it ideal for crystalline COFs.
  • FMMB (Flexibility): The methylene (

    
    ) group introduces a "kink" and an extra degree of rotational freedom. Combined with the steric bulk of the ortho-methoxy group, this molecule prevents efficient packing, likely resulting in amorphous polymers with higher solubility.
    

Synthetic Pathways: Protocol & Logic

The synthesis of these two molecules requires distinct mechanistic approaches: Nucleophilic Aromatic Substitution (


)  for ODA versus Williamson Ether Synthesis (

)
for FMMB.
Diagram: Comparative Synthetic Logic

SynthesisComparison cluster_ODA ODA Synthesis (S_NAr) cluster_FMMB FMMB Synthesis (S_N2) Start_ODA 4-Fluorobenzaldehyde + 4-Hydroxybenzaldehyde Cond_ODA K2CO3, DMSO/DMF 120-150°C Start_ODA->Cond_ODA Nucleophilic Attack Prod_ODA 4,4'-Oxydibenzaldehyde (ODA) Cond_ODA->Prod_ODA -HF Start_FMMB 3-(Chloromethyl)-4-methoxybenzaldehyde + 4-Hydroxybenzaldehyde Cond_FMMB K2CO3, Acetone/ACN Reflux (60-80°C) Start_FMMB->Cond_FMMB Williamson Ether Prod_FMMB FMMB (Asymmetric Linker) Cond_FMMB->Prod_FMMB -HCl

Caption: Comparative synthetic routes. ODA requires harsh conditions to force aromatic substitution, while FMMB proceeds via mild aliphatic substitution.

Protocol A: Synthesis of ODA (Rigid Linker)
  • Mechanism:

    
    . The aldehyde group is electron-withdrawing, activating the para-fluorine for displacement by the phenoxide.
    
  • Reagents: 4-Fluorobenzaldehyde (1.0 eq), 4-Hydroxybenzaldehyde (1.0 eq),

    
     (1.2 eq).
    
  • Solvent: Polar aprotic (DMF or DMSO) is required to solvate the cation and leave the phenoxide "naked" and reactive.

  • Conditions: High heat (

    
    ) is necessary to overcome the activation energy of aryl-halide displacement.
    
Protocol B: Synthesis of FMMB (Flexible Linker)
  • Mechanism:

    
     (Williamson Ether Synthesis).
    
  • Precursor: 3-(Chloromethyl)-4-methoxybenzaldehyde (CAS 53412-47-8). This is the electrophile.

  • Reagents: 3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 eq), 4-Hydroxybenzaldehyde (1.0 eq),

    
     (1.5 eq), catalytic KI.
    
  • Solvent: Acetone or Acetonitrile.

  • Conditions: Mild reflux (

    
    ). The benzylic chloride is highly reactive toward nucleophiles; high heat will cause polymerization or decomposition.
    
  • Critical Step: The addition of catalytic Potassium Iodide (Finkelstein condition) accelerates the reaction by converting the chloride to a more reactive iodide in situ.

Functional Implications in Application

Solubility and Processing
  • ODA: Poor solubility in common organic solvents (CHCl3, THF) due to strong intermolecular stacking. Often requires fluorinated solvents or high temperatures for processing.

  • FMMB: Significantly enhanced solubility. The methoxy group acts as an internal "solvent," preventing tight packing. The methylene spacer adds entropy to the chain, further reducing the lattice energy required for solvation.

Polymer Crystallinity (Tg and Tm)
  • ODA: Yields polymers with high Glass Transition Temperatures (

    
    ) and high crystallinity. Ideal for heat-resistant thermoplastics.
    
  • FMMB: Lowers

    
     and suppresses crystallinity. The asymmetry creates "free volume" within the polymer matrix. This is advantageous for gas separation membranes  where free volume correlates with permeability.
    
Reticular Chemistry (COFs)
  • ODA: A standard node for crystalline COFs. It forms predictable hexagonal or tetragonal pores.

  • FMMB: Used to introduce defects or pore complexity . Mixing FMMB into an ODA-based COF synthesis can create a multivariate COF (MTV-COF) with functionalized pores capable of specific host-guest interactions (e.g., the methoxy oxygen can bind metal cations).

Experimental Validation: How to Distinguish

If you have an unknown sample, use these analytical markers to identify the specific isomer.

MethodSignal for ODASignal for FMMB
1H NMR Symmetric: Two sets of aromatic doublets (AA'BB' system). No aliphatic protons.Asymmetric: Complex aromatic region. Distinct singlet at ~3.9 ppm (

) and singlet at ~5.2 ppm (

).
13C NMR Simple spectrum (~4-5 signals).Complex spectrum. Distinct peaks for methoxy carbon (~56 ppm) and benzylic methylene (~70 ppm) .
Melting Point Sharp, 63-67°C .[1]Likely lower and broader due to asymmetry (Estimated <60°C).
Mass Spec Parent ion m/z = 226.[1]Parent ion m/z = 286 (approx).
Diagram: Analytical Workflow

AnalyticalWorkflow Sample Unknown Sample (White Powder) NMR 1H NMR Analysis (CDCl3) Sample->NMR Decision Check 3.0 - 5.5 ppm Region NMR->Decision Result_ODA Clean Baseline Identity: ODA Decision->Result_ODA No Aliphatic Peaks Result_FMMB Peaks at 3.9 (s) & 5.2 (s) Identity: FMMB Decision->Result_FMMB Aliphatic Peaks Present

Caption: Rapid identification workflow using Proton NMR spectroscopy.

References

  • Sigma-Aldrich. 4-(4-Formylphenoxy)benzaldehyde (ODA) Product Sheet. CAS 2215-76-1.[1][2][3][4] Link

  • PubChem. Benzaldehyde, 3-(chloromethyl)-4-hydroxy- (Precursor for FMMB).[5] CID 7140230.[5] Link

  • ChemicalBook. 4,4'-Oxydibenzaldehyde Properties and Melting Point. Link

  • Chemistry LibreTexts. Physical Properties of Ethers vs. Alcohols. (General principles on solubility/boiling points of ether linkages). Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis and Characterization of Novel Schiff Base Polymers Derived from 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde

Introduction: A New Frontier in Schiff Base Polymers Schiff base polymers, characterized by the presence of an azomethine (-C=N-) group in their backbone, are a versatile class of materials with significant potential in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Schiff Base Polymers

Schiff base polymers, characterized by the presence of an azomethine (-C=N-) group in their backbone, are a versatile class of materials with significant potential in biomedical and pharmaceutical applications. Their inherent properties, such as thermal stability, mechanical strength, and responsiveness to environmental stimuli, make them prime candidates for the development of advanced drug delivery systems, antimicrobial agents, and antioxidant materials.[1] This guide focuses on the synthesis and characterization of a novel series of Schiff base polymers utilizing a unique dialdehyde monomer, 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde . The ether linkage and the methoxy group in this monomer are expected to enhance the solubility and processability of the resulting polymers, while the dual aldehyde functionality allows for the formation of linear polymers through polycondensation with various diamines.[2][3] These polymers are anticipated to exhibit promising biological activities, making them highly relevant for researchers in drug development.[4][5]

PART 1: Synthesis of Schiff Base Polymers

Rationale for Co-monomer Selection

The properties of the final Schiff base polymer are significantly influenced by the choice of the diamine co-monomer. For applications in drug development, it is crucial to select diamines that can impart desirable characteristics such as biocompatibility, biodegradability, and specific biological activities. Here, we propose the use of both an aliphatic and an aromatic diamine to demonstrate the versatility of the synthetic protocol and to obtain polymers with distinct properties.

  • 1,6-Hexanediamine (Aliphatic): This flexible diamine is expected to yield a more soluble and flexible polymer, which could be advantageous for creating hydrogels or other drug delivery matrices.[6][7]

  • 4,4'-Oxydianiline (Aromatic): The incorporation of this aromatic diamine is predicted to result in a more rigid and thermally stable polymer, potentially suitable for applications requiring high-performance materials.[8]

General Synthetic Pathway

The synthesis of Schiff base polymers from 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde and a diamine proceeds via a polycondensation reaction. This reaction involves the formation of an imine bond between the aldehyde groups of the monomer and the amine groups of the co-monomer, with the elimination of water.[9]

Synthesis_Pathway Monomer 3-[(4-Formylphenoxy)methyl]- 4-methoxybenzaldehyde Polymer Schiff Base Polymer Monomer->Polymer + Polycondensation (-2n H2O) Diamine Diamine (H2N-R-NH2) Diamine->Polymer +

Caption: General reaction scheme for the synthesis of Schiff base polymers.

Detailed Experimental Protocol

Materials:

  • 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde

  • 1,6-Hexanediamine

  • 4,4'-Oxydianiline

  • N,N-Dimethylacetamide (DMAc)

  • Methanol

  • Glacial Acetic Acid (catalyst)

Protocol 1: Synthesis of Polymer with 1,6-Hexanediamine (P-HDA)

  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 2.86 g (0.01 mol) of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde in 40 mL of DMAc.

  • To this solution, add 1.16 g (0.01 mol) of 1,6-hexanediamine.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to 120°C and maintain it at this temperature for 24 hours under a gentle stream of nitrogen.

  • After cooling to room temperature, pour the viscous solution into 200 mL of rapidly stirring methanol.

  • The precipitated polymer is then filtered, washed thoroughly with methanol to remove unreacted monomers and catalyst, and dried in a vacuum oven at 60°C for 24 hours.

Protocol 2: Synthesis of Polymer with 4,4'-Oxydianiline (P-ODA)

  • Follow the same procedure as in Protocol 1, but use 2.00 g (0.01 mol) of 4,4'-oxydianiline instead of 1,6-hexanediamine.

  • The reaction temperature should be increased to 160°C to ensure complete reaction with the less reactive aromatic diamine.

  • The purification procedure remains the same.

PART 2: Characterization of the Synthesized Polymers

A thorough characterization of the synthesized polymers is essential to confirm their structure, purity, and physical properties.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to confirm the formation of the Schiff base linkage. The disappearance of the C=O stretching vibration from the aldehyde (around 1700 cm⁻¹) and the N-H stretching from the amine (around 3300-3400 cm⁻¹), along with the appearance of a new C=N stretching band (around 1600-1650 cm⁻¹), indicates a successful reaction.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed information about the polymer structure. In ¹H NMR, the appearance of a new peak corresponding to the azomethine proton (-CH=N-) in the range of 8.0-9.0 ppm is a key indicator of polymer formation.[2] ¹³C NMR will show a characteristic signal for the azomethine carbon around 150-160 ppm.[12]

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the polymers.[3][10] The decomposition temperature and char yield at high temperatures provide insights into the polymer's stability, which is crucial for various applications.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymers.[10][13] The Tg is an important parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

PolymerDiamine Co-monomerExpected FTIR (C=N) (cm⁻¹)Expected ¹H NMR (CH=N) (ppm)Expected Tg (°C)Expected Decomposition Temp (°C)
P-HDA 1,6-Hexanediamine~1635~8.2~80-100~300-350
P-ODA 4,4'-Oxydianiline~1620~8.6~180-210~400-450
Morphological and Molecular Weight Analysis
  • Scanning Electron Microscopy (SEM): SEM can be used to study the surface morphology of the synthesized polymers.

  • Gel Permeation Chromatography (GPC): GPC is utilized to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.[13]

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Polymer Synthesized Polymer FTIR FTIR Spectroscopy Polymer->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Polymer->NMR TGA Thermogravimetric Analysis (TGA) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Polymer->DSC SEM Scanning Electron Microscopy (SEM) Polymer->SEM GPC Gel Permeation Chromatography (GPC) Polymer->GPC

Caption: Workflow for the characterization of synthesized Schiff base polymers.

PART 3: Potential Applications in Drug Development

The unique structural features of Schiff base polymers derived from 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde open up a wide range of potential applications in the pharmaceutical and biomedical fields.

Drug Delivery Systems

The imine bond in Schiff base polymers is known to be susceptible to hydrolysis under acidic conditions.[6][7] This pH-responsiveness can be exploited for targeted drug delivery to acidic microenvironments, such as tumor tissues or intracellular lysosomes. The synthesized polymers can be formulated into nanoparticles or hydrogels to encapsulate therapeutic agents, which are then released in a controlled manner at the target site.[1][14]

Antimicrobial Agents

Schiff bases and their polymers have been widely reported to possess significant antimicrobial activity against a broad spectrum of bacteria and fungi.[4][15][16] The azomethine group is believed to play a crucial role in their mechanism of action. The synthesized polymers can be evaluated for their minimum inhibitory concentration (MIC) against various pathogenic microorganisms.

Antioxidant Materials

Phenolic and methoxy-substituted aromatic compounds are known to exhibit antioxidant properties by scavenging free radicals.[5][17][18] The presence of these moieties in the polymer backbone suggests that the synthesized polymers could act as effective antioxidants, protecting against oxidative stress-related diseases. Their antioxidant activity can be assessed using standard assays such as the DPPH radical scavenging assay.[19][20]

Applications Polymer Schiff Base Polymers DD Drug Delivery Polymer->DD pH-Responsive AM Antimicrobial Agents Polymer->AM Azomethine Group AO Antioxidant Materials Polymer->AO Phenolic & Methoxy Moieties

Sources

Application

Advanced Protocol: Reductive Amination of Bis-Aldehyde Ether Linkers

Abstract This application note details the optimized protocol for utilizing bis-aldehyde ether linkers (e.g., PEG-dialdehyde) in bioconjugation. Unlike N-hydroxysuccinimide (NHS) esters, aldehyde-based conjugation procee...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for utilizing bis-aldehyde ether linkers (e.g., PEG-dialdehyde) in bioconjugation. Unlike N-hydroxysuccinimide (NHS) esters, aldehyde-based conjugation proceeds via a reductive amination pathway, offering superior selectivity for N-terminal


-amines at lower pH (5.0–6.0) and general lysine 

-amine modification at physiological pH (7.0–7.5). This guide focuses on the critical parameters—pH control, reducing agent selection, and stoichiometry—required to generate stable secondary amine linkages while minimizing non-specific aggregation or polymerization.

Introduction & Mechanism[1][2][3][4][5]

Bis-aldehyde ether linkers are homobifunctional reagents used to crosslink two amine-containing biomolecules or to polymerize amine-rich scaffolds (e.g., chitosan hydrogels). The ether backbone (typically polyethylene glycol, PEG) provides water solubility and flexibility, reducing immunogenicity and aggregation.

The Chemistry of Reductive Amination

The reaction proceeds in two distinct stages:

  • Schiff Base Formation: The electrophilic aldehyde carbon attacks the nucleophilic amine, eliminating water to form a reversible imine (Schiff base).

  • Reduction: A hydride donor selectively reduces the imine bond to a stable, irreversible secondary amine.

Critical Insight: The stability of the final conjugate depends entirely on the reduction step. Without reduction, the imine bond is hydrolytically unstable and will revert to the starting materials in aqueous solution.

Graphviz Diagram: Reaction Mechanism

ReductiveAmination Aldehyde Bis-Aldehyde Linker (R-CHO) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + Amine (pH 5-7) Amine Protein/Amine (R'-NH2) Amine->Carbinolamine Imine Schiff Base (Imine) (R-CH=N-R') Carbinolamine->Imine - H2O Imine->Aldehyde Hydrolysis (No Reductant) Product Secondary Amine (R-CH2-NH-R') Imine->Product Reduction (NaCNBH3)

Caption: Step-wise mechanism of reductive amination. Note the reversibility of the imine intermediate, necessitating the reduction step for permanent conjugation.

Critical Experimental Parameters

Selection of Reducing Agent

The choice of reducing agent is the single most critical variable.

Reducing AgentReactivitypH RangeToxicityApplication Note
Sodium Cyanoborohydride (NaCNBH

)
Mild, Selective4.5 – 8.0High (Cyanide)Gold Standard. Selectively reduces imines without reducing aldehydes. Stable in aqueous solution.
Sodium Triacetoxyborohydride (STAB) Mild, Faster5.0 – 7.0LowAlternative. Water-sensitive. Best for organic solvents (DCE/THF) or rapid aqueous reactions.
Sodium Borohydride (NaBH

)
Strong, Non-selective> 8.0LowNot Recommended. Reduces aldehydes to alcohols before imine formation. Only use after imine equilibrium is reached.
Pyridine Borane (PyBH

)
Mild5.0 – 9.0ModerateGreen Option. Comparable selectivity to NaCNBH

but slower kinetics.
pH Optimization
  • N-terminal Specificity (pH 5.0–6.0): The pKa of the N-terminal

    
    -amine (~7.6–8.0) is lower than lysine 
    
    
    
    -amines (~10.5). At slightly acidic pH, N-terminal amines remain unprotonated and nucleophilic, while lysines are protonated (
    
    
    ) and unreactive.
  • General Conjugation (pH 7.0–7.5): Promotes reaction with all accessible amines.

  • Avoid pH < 4.0: Aldehydes may undergo acid-catalyzed side reactions; proteins may denature.

Materials & Reagents

  • Bis-Aldehyde Linker: e.g., PEG-di-aldehyde (MW 2k–10k). Store under nitrogen at -20°C.

  • Target Biomolecule: Protein/Peptide in amine-free buffer.

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0–7.5.

    • Prohibited: Tris, Glycine, Ammonium salts (these act as competing amines).

  • Reducing Agent Stock: 5 M NaCNBH

    
     in 1 M NaOH (stable stock) or freshly prepared 1 M in dry solvent.
    
  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5.

  • Purification: Desalting columns (Zeba Spin) or Dialysis cassettes (Slide-A-Lyzer).

Experimental Protocol

Phase 1: Preparation
  • Buffer Exchange: Ensure the protein is in Conjugation Buffer. Remove any storage amines (Tris/Azide) via dialysis or desalting.

    • Target Concentration: 2–5 mg/mL for antibodies; >5 mg/mL for peptides.

  • Linker Solubilization: Dissolve the bis-aldehyde linker in water or DMSO immediately before use.

    • Note: Aldehydes oxidize to carboxylic acids over time. Use fresh high-quality reagents.

Phase 2: Conjugation Reaction (Two-Step Method)

Use this method to minimize polymerization (dumbbell formation) when crosslinking two different molecules.

Step 1: Activation

  • Add 20–50 molar excess of Bis-Aldehyde Linker to the Protein A solution.

    • Why High Excess? Drives the reaction toward mono-substitution (one linker per amine) and prevents the second aldehyde group from reacting with another Protein A molecule (crosslinking).

  • Add NaCNBH

    
     to a final concentration of 20 mM .
    
  • Incubate for 1–2 hours at Room Temperature (RT) or 4°C overnight.

Step 2: Purification of Intermediate

  • Remove excess unreacted linker and reducing agent via rapid desalting (e.g., PD-10 column or Zeba Spin).

    • Critical: Perform this quickly to preserve the activity of the second aldehyde group.

Step 3: Conjugation to Protein B

  • Mix the purified "Activated Protein A" with Protein B (1:1 to 1:3 molar ratio).

  • Add fresh NaCNBH

    
     (20 mM final).[1]
    
  • Incubate for 4–16 hours at 4°C or RT.

Phase 3: Quenching & Purification
  • Quench: Add Quenching Buffer (Tris/Glycine) to a final concentration of 50 mM. Incubate for 30 mins.

    • Mechanism:[2][3][4][5][6] Excess Tris reacts with any remaining aldehyde groups, "capping" the linker to prevent non-specific binding later.

  • Final Purification: Use Size Exclusion Chromatography (SEC) to separate the Crosslinked Conjugate (High MW) from unreacted monomers.

Graphviz Diagram: Experimental Workflow

Workflow Prep Buffer Exchange Protein (Remove Tris/Glycine) Mix Add Bis-Aldehyde Linker (20-50x Excess for Activation) Prep->Mix Reduce1 Add NaCNBH3 (Form Secondary Amine) Mix->Reduce1 Purify1 Desalt/Dialysis (Remove Excess Linker) Reduce1->Purify1 Conj Add Target Molecule B Purify1->Conj Reduce2 Add NaCNBH3 (Crosslinking) Conj->Reduce2 Quench Quench with Tris/Glycine Reduce2->Quench

Caption: Two-step workflow designed to maximize control over crosslinking and prevent homopolymerization.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conjugation Yield pH too low (< 5.0) or too high (> 8.0)Adjust buffer to pH 6.0–7.5. Imine formation is slow at high pH; reduction is poor at very low pH.
Precipitation Over-crosslinking / HydrophobicityReduce protein concentration. Use a PEGylated linker to increase solubility. Ensure linker excess in Step 1.
No Reaction Oxidized Aldehyde / Old ReductantUse fresh NaCNBH

(it is hygroscopic and deactivates). Verify aldehyde content via colorimetric assay (e.g., Purpald).
"Dumbbell" Homodimers Insufficient Linker ExcessIn Step 1, increase linker molar excess to >50x to statistically favor mono-substitution.

Safety Considerations

  • Sodium Cyanoborohydride: Highly toxic. Generates HCN gas if exposed to strong acid.[4] Always weigh in a fume hood. Dispose of waste in a dedicated cyanide waste stream (pH > 10).

  • Aldehydes: Potential sensitizers. Avoid inhalation.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.[7]

    • The definitive reference for reductive amin
  • Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link]

    • Foundational paper comparing NaBH(OAc)3 and NaCNBH3.
  • Specifics on PEG-aldehyde behavior and stability.
  • Standard industry protocols for protein reductive amin

Sources

Method

Application Note: High-Performance Synthesis of Flexible Ether-Linked COFs

This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the synthesis and application of Covalent Organic Frameworks (COFs) using the asymmetric, flexible linke...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the synthesis and application of Covalent Organic Frameworks (COFs) using the asymmetric, flexible linker 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde .[1]

Target Molecule: 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde (CAS: 438221-65-9) Application Domain: Stimuli-Responsive Drug Delivery Systems (DDS) & Flexible Porous Materials[1]

Executive Summary & Technical Rationale

The monomer 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde (hereafter referred to as FPMB ) represents a specialized class of "flexible" COF linkers.[1] Unlike rigid linear linkers (e.g., terephthalaldehyde) that form stiff 2D sheets, FPMB introduces two critical structural features:

  • Rotational Flexibility: The methylene-ether bridge (-CH2-O-) acts as a hinge, allowing the framework to undergo conformational changes ("breathing") in response to external stimuli (solvent, pH, temperature).[1]

  • Structural Asymmetry: The presence of a methoxy group (-OMe) on only one phenyl ring breaks local symmetry, creating unique pore environments favorable for selective guest-host interactions in drug delivery.[1]

This guide details the protocol for copolymerizing FPMB with a


-symmetric amine (TAPB) to create a crystalline, flexible COF suitable for encapsulating pharmaceutical payloads.[1]

Material Properties & Handling

FPMB is an aldehyde-functionalized monomer.[1][2][3] Proper handling is critical to prevent oxidation to carboxylic acids, which terminates COF polymerization.[1][4]

PropertySpecificationHandling Requirement
Molecular Weight 270.28 g/mol Calculate stoichiometry precisely.[1]
Functional Groups 2

Aldehyde (-CHO), 1

Ether, 1

Methoxy
Reacts with amines; sensitive to oxidation.[1][4]
Solubility Soluble in DCM, THF, DMF, o-DCBDissolve fully before adding catalyst.[1][4]
Storage 2–8°C, Inert Atmosphere (Ar/N

)
CRITICAL: Store in a desiccator. Oxidation leads to defect formation.[4]

Experimental Protocol: Solvothermal Synthesis

Objective: Synthesize a 2D imine-linked COF (Target Name: COF-FMB-TAPB ) via [2+3] condensation.

A. Reagents[2][4][5][6]
  • Monomer A (Dialdehyde): FPMB (0.15 mmol, 40.5 mg)

  • Monomer B (Triamine): 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.10 mmol, 35.1 mg)[1]

    • Note: Molar ratio must be exactly 3:2 (Aldehyde:Amine) to ensure stoichiometry.

  • Solvent System: o-Dichlorobenzene (o-DCB) / n-Butanol (n-BuOH) [1:1 v/v].[1]

  • Catalyst: Aqueous Acetic Acid (6 M).

B. Step-by-Step Synthesis Workflow

Step 1: Pre-Dissolution (The Homogeneity Check) [1]

  • In a 10 mL Pyrex tube, add FPMB (40.5 mg) and TAPB (35.1 mg).

  • Add 3.0 mL of the o-DCB/n-BuOH solvent mixture.[1]

  • Sonicate for 10–15 minutes until a clear, homogeneous yellow/orange solution is obtained.

    • Expert Insight: If the monomers are not fully dissolved before heating, you will form amorphous polymers rather than crystalline COFs.[1][4]

Step 2: Catalyst Addition

  • Add 0.3 mL of 6 M aqueous acetic acid dropwise.[1][4]

  • A rapid color change (deepening red/orange) indicates the onset of Schiff base formation. Flash sonicate for 1 minute to mix.

Step 3: Degassing (Freeze-Pump-Thaw) [1]

  • Connect the Pyrex tube to a Schlenk line.[1][4]

  • Freeze the solution in liquid nitrogen (77 K).

  • Pump (apply vacuum) for 5–10 minutes to remove dissolved oxygen.

  • Thaw in warm water.[1][4]

  • Repeat 3 times.

    • Why? Oxygen promotes aldehyde oxidation and traps gas bubbles that disrupt crystal nucleation.[1][4]

  • Flame-seal the tube under vacuum (approx. 15 cm length).[1]

Step 4: Solvothermal Crystallization

  • Place the sealed tube in a programmable oven.

  • Ramp: Room temp

    
     120°C over 2 hours.
    
  • Hold: 120°C for 72 hours (3 days).

    • Thermodynamic Control: The reversibility of the imine bond requires high temperature and time to "error-check" the lattice, converting amorphous kinetic products into the thermodynamic crystalline framework.[1][4]

Step 5: Isolation and Activation

  • Cool to room temperature.[1][4] A yellow/orange precipitate should be visible.[4]

  • Open the tube and filter the solid.[1][4]

  • Wash: THF (

    
     mL) followed by Acetone (
    
    
    
    mL) to remove unreacted monomers.
  • Soxhlet Extraction: Extract with THF for 24 hours to remove oligomers trapped in the pores.[1][4]

  • Drying: Vacuum dry at 80°C for 12 hours.

Characterization & Validation

To ensure the synthesized material is a high-quality COF, verify the following:

TechniqueExpected OutcomeFailure Mode Indicator
PXRD (Powder X-Ray Diffraction)Sharp peaks at low

(e.g., ~2-4°).[1] Indicates long-range order.
Broad "humps" indicate amorphous polymer (failed crystallization).
FT-IR (Fourier Transform Infrared)Disappearance of C=O stretch (~1690 cm

).[1] Appearance of C=N stretch (~1620 cm

).[1]
Strong residual C=O peak means incomplete reaction.[4]
N

Isotherm
(BET Surface Area)
Type IV or Type I isotherm. Surface area > 800 m

/g.[4]
Low surface area (<100 m

/g) indicates pore collapse or blocked pores.

Mechanism & Drug Delivery Application

The unique value of using FPMB lies in its application for drug delivery.[1][4] The imine linkage is pH-sensitive (hydrolyzes in acidic environments), and the flexible ether linker allows the COF to accommodate larger drug molecules.[1][4]

Visualizing the Workflow

The following diagram illustrates the synthesis logic and the drug release mechanism.

COF_Workflow MonomerA Monomer A: FPMB (Dialdehyde) (Flexible Ether Linker) Reaction Solvothermal Synthesis (120°C, 72h, o-DCB/BuOH) MonomerA->Reaction 3 eq. MonomerB Monomer B: TAPB (Triamine) (Rigid Knot) MonomerB->Reaction 2 eq. COF COF-FMB-TAPB (Crystalline, Porous, Flexible) Reaction->COF Crystallization Loading Drug Loading (Diffusion into Pores) COF->Loading Guest Encapsulation Release Stimuli-Responsive Release (Acidic pH Trigger) Loading->Release pH < 5.0 (Imine Hydrolysis)

Figure 1: Workflow from monomer selection to stimuli-responsive drug release.

Drug Loading Protocol (Example: Doxorubicin)
  • Activation: Degas the COF powder at 120°C under vacuum for 6 hours to empty pores.

  • Impregnation: Suspend 10 mg of COF in a PBS solution containing Doxorubicin (1 mg/mL).

  • Equilibrium: Stir for 24 hours in the dark (to protect photosensitive drugs).

  • Release Trigger: The imine bonds in the COF are stable at physiological pH (7.[4]4) but degrade in the acidic environment of tumor tissues or endosomes (pH 5.0), releasing the drug and the non-toxic monomer FPMB .[4]

References

  • COF Synthesis Fundamentals: Waller, P. J., Gándara, F., & Yaghi, O. M. (2015).[1][4] Chemistry of Covalent Organic Frameworks. Accounts of Chemical Research. Link

  • Flexible Linkers in COFs: Qian, C., et al. (2020).[1][4] Flexible Covalent Organic Frameworks with Large Breathing Behavior.[4] Journal of the American Chemical Society.[1][4] Link

  • Monomer Source & Data: Sigma-Aldrich Product Specification: 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde.[1] Link

  • Imine COFs for Drug Delivery: Liu, R., et al. (2018).[1][4] Imine-Linked Covalent Organic Frameworks as Efficient Carriers for Drug Delivery.[1] Advanced Materials. Link

Sources

Application

Application Note: Williamson Ether Synthesis of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde

[1][2] Executive Summary This Application Note details the optimized synthetic protocol for 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde , a critical bis-aldehyde intermediate used in the development of Hemoglobin S...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This Application Note details the optimized synthetic protocol for 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde , a critical bis-aldehyde intermediate used in the development of Hemoglobin S (HbS) polymerization inhibitors for Sickle Cell Disease (SCD) and as a protein cross-linking agent.[1][2]

The synthesis utilizes a Williamson Ether Synthesis strategy, coupling 3-(chloromethyl)-4-methoxybenzaldehyde with 4-hydroxybenzaldehyde .[1][2] This guide emphasizes process robustness, impurity control, and scalability, addressing common challenges such as hydrolysis of the benzyl chloride and oxidation of the aldehyde moieties.[1][2]

Key Chemical Transformation
  • Reaction Type:

    
     Nucleophilic Substitution (Williamson Ether Synthesis).[1][2]
    
  • Critical Reagents: Potassium Carbonate (

    
    ), Potassium Iodide (KI - Catalyst).[1][2]
    
  • Solvent System: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).[1][2]

  • Expected Yield: 85-92% (Optimized).

Retrosynthetic Analysis & Strategy

The target molecule is constructed by forming an ether linkage between two aromatic aldehyde fragments.[1][2] The strategic disconnection occurs at the benzylic ether bond.[1][2]

Structural Logic[1][2][4]
  • Fragment A (Nucleophile): 4-Hydroxybenzaldehyde .[1][2] The phenolic hydroxyl group is deprotonated to form a phenoxide ion, a strong nucleophile.[1][2]

  • Fragment B (Electrophile): 3-(Chloromethyl)-4-methoxybenzaldehyde .[1][2][3][4][5] The chloromethyl group provides an activated electrophilic site susceptible to

    
     attack.[1][2]
    
  • Regioselectivity: The coupling is highly selective for the benzylic position due to the leaving group ability of the chloride and the resonance stabilization of the transition state.[1][2]

Retrosynthesis Target Target: 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde Disconnect Ether Disconnection Target->Disconnect Retrosynthesis FragA Nucleophile: 4-Hydroxybenzaldehyde Disconnect->FragA FragB Electrophile: 3-(Chloromethyl)-4-methoxybenzaldehyde Disconnect->FragB

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the bis-aldehyde scaffold.

Detailed Experimental Protocol

Materials & Equipment
  • Reaction Vessel: 3-neck round-bottom flask (equipped with reflux condenser, internal temperature probe, and nitrogen inlet).[1][2]

  • Reagents:

    • 3-(Chloromethyl)-4-methoxybenzaldehyde (1.05 equiv) [Check purity; prone to hydrolysis].[1][2]

    • 4-Hydroxybenzaldehyde (1.0 equiv).[1][2][6]

    • Potassium Carbonate (

      
      ), anhydrous, granular (2.0 equiv).[1][2]
      
    • Potassium Iodide (KI), catalytic (0.1 equiv).[1][2]

    • Solvent: DMF (Anhydrous, 99.8%).[1][2]

  • Safety Note: Benzyl chlorides are lachrymators and potential alkylating agents.[1][2] Handle in a fume hood.

Step-by-Step Procedure
Phase 1: Activation (Phenoxide Generation) [1][2]
  • Charge the reaction flask with 4-Hydroxybenzaldehyde (10.0 g, 81.9 mmol) and Anhydrous DMF (100 mL, 10 vol).

  • Add Potassium Carbonate (

    
    ) (22.6 g, 163.8 mmol) in a single portion.
    
  • Stir the suspension at 25°C for 30 minutes .

    • Expert Insight: This pre-stirring step ensures complete deprotonation of the phenol to the phenoxide anion before the electrophile is introduced, minimizing side reactions.[1][2]

Phase 2: Coupling (Finkelstein-Assisted

)
  • Add Potassium Iodide (KI) (1.36 g, 8.2 mmol).

    • Mechanism:[1][2][7] KI converts the benzyl chloride to a more reactive benzyl iodide in situ (Finkelstein reaction), significantly accelerating the rate of substitution.[1][2]

  • Add 3-(Chloromethyl)-4-methoxybenzaldehyde (15.8 g, 86.0 mmol) portion-wise over 10 minutes.

  • Heat the mixture to 80°C .

  • Monitor the reaction by TLC (30% EtOAc/Hexanes) or HPLC.

    • Endpoint: Reaction is typically complete within 3-5 hours .[1][2] Look for the disappearance of 4-hydroxybenzaldehyde.[1][2]

Phase 3: Workup & Isolation
  • Cool the reaction mixture to room temperature (20-25°C).

  • Quench by pouring the reaction mixture slowly into Ice-Cold Water (400 mL) with vigorous stirring.

    • Observation: The product should precipitate immediately as a white to off-white solid.[1][2]

  • Stir the slurry for 30 minutes to dissolve inorganic salts (

    
    , 
    
    
    
    ).
  • Filter the solid using a Buchner funnel.

  • Wash the filter cake:

    • 
       mL Water (to remove residual DMF/Base).[1][2]
      
    • 
       mL Cold Ethanol (to remove unreacted starting materials).[1][2]
      
  • Dry the solid in a vacuum oven at 45°C for 12 hours.

Phase 4: Purification (If required)
  • The crude purity is often >95%.[1][2][8] If higher purity is needed for pharmaceutical applications:

  • Recrystallization: Dissolve in minimum boiling Acetonitrile or Ethanol/EtOAc (9:1) .[1][2] Cool slowly to 4°C.

Reaction Workflow Diagram

Workflow Start Start: Reagent Preparation Step1 1. Phenoxide Formation (4-OH-Benzaldehyde + K2CO3 in DMF) 25°C, 30 min Start->Step1 Step2 2. Electrophile Addition (+ 3-Cl-Methyl-Anisaldehyde + KI) Step1->Step2 Step3 3. Heating & Coupling 80°C, 4-6 Hours Step2->Step3 Step4 4. Quench & Precipitation Pour into Ice Water Step3->Step4 Step5 5. Filtration & Washing (Water + Cold EtOH) Step4->Step5 End Final Product: Dry at 45°C Step5->End

Figure 2: Operational workflow for the Williamson ether synthesis.

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendedImpact of Deviation
Solvent DMFAcetone is too slow (boiling point limitation).[1][2] DMSO is hard to remove.[1][2] DMF offers the best balance of solubility and rate.[1][2]
Base

NaOH/KOH are too strong and may cause Cannizzaro reaction (disproportionation of aldehyde) or aldol condensation.[1][2]
Catalyst KI (10 mol%)Without KI, reaction time doubles.[1][2] Essential for converting the less reactive chloride to iodide.[1][2]
Stoichiometry 1.05 eq ElectrophileSlight excess of the benzyl chloride ensures complete consumption of the phenolic component, which is harder to remove during workup.[1][2]
Temperature 80°C>100°C increases risk of aldehyde oxidation or polymerization. <60°C results in incomplete conversion.[1][2]
Troubleshooting Guide
  • Issue: Low Yield / Sticky Solid.

    • Cause: Residual DMF prevents crystallization.[1][2]

    • Fix: Increase the volume of water during quench (ratio 1:4 DMF:Water) and stir longer to leach out DMF.[1][2]

  • Issue: Impurity at ~10 ppm in NMR.

    • Cause: Oxidation of aldehyde to carboxylic acid (

      
      ).[1][2]
      
    • Fix: Ensure nitrogen atmosphere is maintained.[1][2] Wash crude solid with saturated

      
       if acid is present.[1][2]
      
  • Issue: Starting Material Persists.

    • Cause: Hydrolysis of 3-chloromethyl-4-methoxybenzaldehyde to the benzyl alcohol (inactive).[1][2]

    • Fix: Check the chloride reagent by TLC/NMR before use.[1][2] If hydrolyzed (alcohol spot present), use

      
       to regenerate the chloride or purchase fresh stock.[1][2]
      

Analytical Characterization

Confirm the structure using the following spectroscopic markers:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.88 (s, 1H, CHO), 9.85 (s, 1H, CHO) – Two distinct aldehyde protons.[1][2]
      
    • 
       7.90 – 7.10 (m, 7H, Aromatic protons).[1][2]
      
    • 
       5.25 (s, 2H, 
      
      
      
      ) – Characteristic benzylic methylene singlet.[1][2]
    • 
       3.92 (s, 3H, 
      
      
      
      ) – Methoxy group singlet.[1][2]
  • IR (ATR):

    • 1680-1690

      
       (Strong 
      
      
      
      stretch, aldehyde).[1][2]
    • 1250

      
       (Ether 
      
      
      
      stretch).[1][2]

References

  • Williamson Ether Synthesis Mechanism & Scope.

    • Source: Master Organic Chemistry.[1][2]

    • URL:[Link]

  • Synthesis of 3-(Chloromethyl)-4-methoxybenzaldehyde (Precursor).

    • Source: Google Patents (RU2561730C1).[1][2]

    • URL
  • Product Identification: 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde. [1][2]

    • Source: Sigma-Aldrich Product Catalog (CAS 438221-65-9).[1][2]

  • Role of Potassium Carbonate in Alkyl

    • Source: Russian Chemical Bulletin (2016).[1][2][9]

    • URL:[Link]

Sources

Method

Application Notes and Protocols for Protein Cross-linking with 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde

Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detailed protocols for the use of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde, a novel homobifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde, a novel homobifunctional cross-linking agent, for the study of protein-protein interactions. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical principles of aldehyde-based cross-linking, offers step-by-step experimental workflows for both in vitro and in vivo applications, and explains the rationale behind critical procedural steps to ensure robust and reproducible results.

Introduction: A New Tool for Mapping Protein Interactions

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease.[1][2] Chemical cross-linking, coupled with analytical techniques like mass spectrometry (XL-MS), has emerged as a powerful method for capturing these interactions and providing spatial constraints to elucidate protein complex topology.[3][4][5] Bifunctional cross-linkers are reagents with two reactive groups that form covalent bonds with specific amino acid residues, effectively "freezing" protein complexes for analysis.[1][6]

This guide focuses on 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde, a homobifunctional cross-linker designed for specific and efficient cross-linking of primary amine groups in proteins. Its rigid phenoxy-benzyl spacer arm provides a defined spatial constraint for distance mapping in structural biology studies.

Chemical Structure of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde

Caption: Chemical structure of the cross-linker.

Mechanism of Action: Aldehyde-Amine Chemistry

3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde possesses two aldehyde (-CHO) groups, which are reactive towards nucleophiles, particularly the primary amines (-NH₂) found at the N-terminus of polypeptides and on the side chain of lysine (Lys, K) residues.[7] The reaction proceeds via a two-step process:

  • Schiff Base Formation: The aldehyde group reacts with a primary amine to form an unstable intermediate called a carbinolamine, which then dehydrates to form a Schiff base (an imine).[8]

  • Reductive Amination (Optional but Recommended): The Schiff base can be reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), to form a stable, irreversible secondary amine linkage. This reduction step is crucial for creating a permanent cross-link.

cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reductive Amination Protein-NH2 Protein-NH₂ (Primary Amine) Protein-N=CH-R Protein-N=CH-R (Schiff Base) Protein-NH2->Protein-N=CH-R + R-CHO R-CHO R-CHO (Aldehyde) H2O H₂O Protein-N=CH-R->H2O - H₂O Schiff_Base_2 Protein-N=CH-R (Schiff Base) Stable_Linkage Protein-NH-CH₂-R (Stable Secondary Amine) Schiff_Base_2->Stable_Linkage + Reducing Agent Reducing_Agent NaBH₃CN or STAB

Caption: Aldehyde-amine cross-linking mechanism.

Experimental Protocols

In Vitro Cross-linking of Purified Proteins

This protocol is designed for studying interactions between purified proteins or within a protein complex.

Rationale for Experimental Choices:

  • Buffer Selection: A buffer devoid of primary amines (e.g., PBS, HEPES) is critical to prevent quenching of the cross-linker.[9] Tris and glycine buffers must be avoided.

  • pH: The reaction is typically performed at a pH between 7.2 and 8.0. This range ensures that lysine residues are sufficiently deprotonated to be nucleophilic while maintaining protein stability.

  • Concentration: The optimal concentrations of both the protein and the cross-linker must be determined empirically. A molar excess of the cross-linker is generally used.

  • Quenching: The reaction is stopped by adding a buffer containing primary amines, such as Tris or glycine, to consume any unreacted aldehyde groups.

Materials:

  • Purified protein sample(s) in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

  • 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde stock solution (10-100 mM in DMSO).

  • Reducing agent: Sodium cyanoborohydride (NaBH₃CN) stock solution (1 M in water).

  • Quenching solution: 1 M Tris-HCl, pH 8.0.

  • Reaction buffer: Amine-free buffer (e.g., PBS or HEPES).

Protocol:

  • Sample Preparation: Prepare the protein sample at a suitable concentration (e.g., 1-5 mg/mL) in the reaction buffer.

  • Cross-linker Addition: Add the 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde stock solution to the protein sample to achieve the desired final concentration. A good starting point is a 20- to 50-fold molar excess over the protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Reduction: Add NaBH₃CN to a final concentration of 20 mM. Incubate for an additional 30 minutes at room temperature.

  • Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.[10] For mass spectrometry, the sample will require further processing, including proteolytic digestion.[3][11]

Table 1: Recommended Starting Concentrations for In Vitro Cross-linking

ReagentStock ConcentrationFinal Concentration Range
Protein1-10 mg/mL0.5-2 mg/mL
Cross-linker10-100 mM in DMSO0.1-2 mM
Sodium Cyanoborohydride1 M in H₂O20 mM
Quenching Buffer (Tris-HCl)1 M, pH 8.050-100 mM
In Vivo Cross-linking in Cultured Cells

This protocol is for capturing protein interactions within their native cellular environment.[12][13]

Rationale for Experimental Choices:

  • Cell Permeability: The hydrophobicity of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde allows it to permeate cell membranes for intracellular cross-linking.[14]

  • Cross-linking Time: Shorter incubation times are generally preferred to minimize cellular stress and capture transient interactions.

  • Cell Lysis: A stringent lysis buffer (e.g., RIPA buffer) is used after cross-linking to disrupt non-covalent interactions and reduce background.[15]

Materials:

  • Cultured cells in suspension or adherent.

  • PBS (Phosphate-Buffered Saline).

  • 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde stock solution (10-100 mM in DMSO).

  • Quenching solution: 1 M Glycine or Tris-HCl, pH 8.0.

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

Protocol:

  • Cell Preparation: Wash cells twice with ice-cold PBS to remove any amine-containing media. Resuspend or cover adherent cells with PBS.

  • Cross-linking: Add the cross-linker stock solution to the cell suspension to a final concentration of 0.5-2 mM.

  • Incubation: Incubate for 10-30 minutes at room temperature with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 100 mM. Incubate for 10 minutes.

  • Cell Lysis: Pellet the cells by centrifugation and wash once with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Downstream Processing: Clarify the lysate by centrifugation. The supernatant can then be used for immunoprecipitation, affinity purification, and subsequent analysis by Western blot or mass spectrometry.

Experimental Workflow and Validation

A typical workflow for a cross-linking experiment followed by mass spectrometry analysis is depicted below.

start Start: Purified Protein or Cell Lysate crosslinking Cross-linking Reaction (with 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde) start->crosslinking quenching Quenching (e.g., Tris or Glycine) crosslinking->quenching analysis_sdspage SDS-PAGE Analysis (Validation of Cross-linking) quenching->analysis_sdspage digestion Proteolytic Digestion (e.g., Trypsin) quenching->digestion enrichment Enrichment of Cross-linked Peptides (Optional) digestion->enrichment lc_ms LC-MS/MS Analysis digestion->lc_ms Direct Analysis enrichment->lc_ms data_analysis Data Analysis (Identification of Cross-linked Peptides) lc_ms->data_analysis structural_modeling Structural Modeling (Distance Constraints) data_analysis->structural_modeling

Caption: General workflow for cross-linking experiments.

Self-Validating System:

The success of a cross-linking experiment should be validated at multiple stages. An initial validation can be performed by SDS-PAGE, where the formation of higher molecular weight bands indicates successful cross-linking.[10] For mass spectrometry-based analysis, specialized software is used to identify the cross-linked peptides from the complex spectra, providing a high degree of confidence in the identified interactions.[11]

Troubleshooting

IssuePossible CauseSuggested Solution
No or low cross-linkingInactive reagent; Amine-containing buffer; Insufficient protein concentration.Use fresh cross-linker stock; Ensure buffer is amine-free; Optimize protein and cross-linker concentrations.
Excessive polymerizationCross-linker concentration too high; Incubation time too long.Perform a titration of the cross-linker concentration; Reduce incubation time.
Low cell viability (in vivo)Cross-linker is cytotoxic at the used concentration.Reduce cross-linker concentration and/or incubation time.
Poor recovery after IPEpitope masking by the cross-linker.Use a lower concentration of cross-linker; Test different antibodies.

Conclusion

3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde is a valuable tool for researchers studying protein-protein interactions. Its defined spacer arm and reactivity towards primary amines allow for the effective capture of protein complexes in vitro and in vivo. By following the detailed protocols and understanding the rationale behind the experimental steps outlined in this guide, researchers can achieve reliable and reproducible cross-linking results, paving the way for new discoveries in structural biology and drug development.

References

  • Leitner, A., Fasan, A., & Sinz, A. (2010). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Proteomics, 73(12), 2279-2290.
  • Bradford, W. B., & Komives, E. A. (2012). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Analytical Chemistry, 84(15), 6437-6446.
  • Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Retrieved from [Link]

  • Lee, Y. J., & Kim, M. S. (2008). Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. Molecular BioSystems, 4(8), 816-824.
  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry, 62(1), 101-111.
  • Nadeau, O. W., & Carlson, G. M. (2006). In vivo protein cross-linking. Methods in Molecular Biology, 328, 145-157.
  • Golemis, E. A., & Adams, P. D. (Eds.). (2005). In Vivo Protein Cross-Linking.
  • Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(22), 13862-13904.
  • Huang, L., et al. (2014). A new in vivo cross-linking mass spectrometry platform to define protein-protein interactions in living cells. Molecular & Cellular Proteomics, 13(12), 3533-3546.
  • MetwareBio. (n.d.). Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods. Retrieved from [Link]

  • Kapoor, M. (n.d.). How to cross-link proteins. University of Calgary.
  • Käll, L., et al. (2019). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. bioRxiv.
  • Vasquez, K. M. (2021). Aldehyde-induced DNA-protein crosslinks- DNA damage, repair and mutagenesis. Frontiers in Cell and Developmental Biology, 9, 730601.
  • Singh, P., et al. (2018). Chemical Crosslinking: Role in Protein and Peptide Science. Current Protein & Peptide Science, 19(12), 1156-1172.
  • Nadeau, O. W., & Carlson, G. M. (2006). Protein Interactions Captured by Chemical Cross-linking: One-Step Cross-linking with Formaldehyde. In Protein-Protein Interactions: A Molecular Cloning Manual, 2nd Edition.
  • G-Biosciences. (2012). What is Protein Cross-Linking and Which Reagents are Used in it?. Retrieved from [Link]

  • ResearchGate. (2017). What is the simplest method for chemically cross-linking purified proteins?. Retrieved from [Link]

  • Käll, L., et al. (2019). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. bioRxiv.
  • Fadouloglou, V. E., et al. (2008). Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. Protein Science, 17(4), 643-655.
  • Schelar, E., et al. (2013). Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1. International Journal of Molecular Sciences, 14(3), 5276-5287.
  • The Protein Production Channel. (2021, November 20). Formaldehyde protein/nucleic acid & protein/protein crosslinking biochemistry [Video]. YouTube.
  • ResearchGate. (n.d.). Reaction mechanism for formaldehyde cross-linking of proteins. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of Bio-Privileged Porphyrinic Porous Organic Polymers (POPs) from Anisaldehyde

Executive Summary & Strategic Rationale This guide details the synthesis of high-surface-area Porous Organic Polymers (POPs) utilizing p-Anisaldehyde (4-methoxybenzaldehyde) as the primary bio-derived feedstock. Anisalde...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the synthesis of high-surface-area Porous Organic Polymers (POPs) utilizing p-Anisaldehyde (4-methoxybenzaldehyde) as the primary bio-derived feedstock.

Anisaldehyde, readily available from lignin depolymerization, possesses two strategic chemical handles:

  • The Aldehyde (-CHO): Enables condensation reactions to form rigid, heterocyclic cores (e.g., porphyrins).

  • The Methoxy Group (-OCH₃): A strong electron-donating group (EDG) that activates the aromatic ring for electrophilic aromatic substitution (EAS).

The Challenge: Anisaldehyde is mono-functional. Direct polymerization is impossible without converting it into a multi-functional monomer or using a "knitting" strategy. The Solution: This protocol employs a Two-Stage "Construct & Knit" Strategy :

  • Derivatization: Conversion of anisaldehyde into a tetra-functional porphyrin monomer (meso-tetra(4-methoxyphenyl)porphyrin, TMPP ).

  • Hyper-crosslinking: Polymerization of TMPP via Friedel-Crafts "knitting" using an external crosslinker. This method yields robust, amorphous networks with surface areas often exceeding 1000 m²/g.

Mechanism of Action

The synthesis relies on the Scholl reaction (oxidative coupling) or Friedel-Crafts alkylation . We will focus on the Friedel-Crafts Knitting approach using formaldehyde dimethyl acetal (FDA) as an external crosslinker. This method is preferred for its reproducibility and ability to generate permanent microporosity.

Mechanistic Pathway
  • Activation: The methoxy group on the anisaldehyde-derived phenyl ring increases electron density at the ortho positions.

  • Electrophilic Attack: The Lewis acid catalyst (

    
    ) generates a carbocation from the crosslinker (FDA).
    
  • Network Formation: The crosslinker bridges the porphyrin cores, "knitting" them into a rigid 3D framework.

ReactionMechanism cluster_0 Stage 1: Core Construction cluster_1 Stage 2: Hyper-crosslinking Anisaldehyde p-Anisaldehyde (Monomer A) TMPP Meso-tetra(4-methoxyphenyl)porphyrin (Tetra-functional Core) Anisaldehyde->TMPP Adler-Longo Condensation Pyrrole Pyrrole (Monomer B) Pyrrole->TMPP POP Anisaldehyde-Derived Porphyrin POP TMPP->POP Friedel-Crafts Knitting FDA FDA Crosslinker (-CH2- Bridge) FDA->POP FeCl3 FeCl3 Catalyst FeCl3->POP Catalysis

Figure 1: Reaction logic flow converting mono-functional anisaldehyde into a hyper-crosslinked porous network.

Experimental Protocols

Stage 1: Synthesis of the Monomer (TMPP)

Objective: Create a multi-functional building block from anisaldehyde.

Reagents:

  • p-Anisaldehyde (98%)

  • Pyrrole (freshly distilled)[1]

  • Propionic acid (Solvent/Catalyst)

  • Methanol (for washing)

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Mixing: Add propionic acid (150 mL) to the flask. Bring to reflux (

    
    ).
    
  • Addition: Simultaneously add p-anisaldehyde (5.44 g, 40 mmol) and pyrrole (2.68 g, 40 mmol) slowly to the refluxing acid.

    • Expert Insight: Adding reagents to hot acid minimizes polymer tar formation (linear polypyrroles) and favors the thermodynamic porphyrin product.

  • Reaction: Reflux for 30 minutes. The solution will turn almost black.

  • Isolation: Cool the mixture to room temperature. Filter the purple crystalline precipitate.

  • Purification: Wash extensively with methanol to remove adsorbed propionic acid and oligomers. Recrystallize from chloroform/methanol if necessary.

  • Yield Check: Expect ~20% yield (standard for Adler-Longo synthesis). Confirm structure via

    
     NMR (look for methoxy peak at ~4.1 ppm).
    
Stage 2: Synthesis of the Anisaldehyde-POP (Knitting Method)

Objective: Crosslink the TMPP monomer into a permanent porous network.

Reagents:

  • TMPP (Monomer from Stage 1)

  • Formaldehyde dimethyl acetal (FDA) (Crosslinker)

  • Iron(III) chloride (

    
    , anhydrous) (Catalyst)
    
  • 1,2-Dichloroethane (DCE) (Solvent)

Protocol:

  • Inert Atmosphere: Flame-dry a 100 mL two-neck flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add TMPP (0.5 g) and DCE (20 mL). Stir until dispersed.

  • Crosslinker Addition: Add FDA (0.3 mL, roughly 4-5 equivalents per methoxy group).

    • Critical Step: The ratio of FDA is crucial. Excess FDA ensures a high degree of crosslinking (hyper-crosslinking).

  • Catalyst Addition: Add

    
      (1.0 g) quickly to minimize moisture exposure.
    
  • Polymerization:

    • Stir at room temperature for 1 hour (initial knitting).

    • Heat to

      
        and reflux for 24 hours. The mixture will solidify into a dark brown/black sludge.
      
  • Work-up:

    • Filter the solid.

    • Soxhlet Extraction: Extract with Methanol for 24 hours to remove trapped iron salts and unreacted monomers. This is critical for opening the pores.

    • Extract with Tetrahydrofuran (THF) for 12 hours.

  • Activation: Dry the polymer under vacuum at

    
     for 12 hours.
    

Characterization & Validation

To validate the successful synthesis of a POP, specific analytical benchmarks must be met.

TechniqueParameterExpected ResultInterpretation
FT-IR C-H StretchAppearance of 2800-2950

Successful incorporation of methylene (-CH2-) bridges from FDA.
FT-IR C=O StretchAbsence of 1690

Confirms no residual unreacted anisaldehyde (if used directly) or degradation.
N2 Isotherm Isotherm TypeType I (steep uptake at low P/P0)Indicates permanent microporosity .
BET Analysis Surface Area600 - 1200

High surface area typical of hyper-crosslinked porphyrins.
TGA DecompositionStable up to ~350-400

Confirms rigid, crosslinked aromatic network.
Workflow Diagram: Synthesis to Validation

Workflow cluster_prep Preparation cluster_poly Polymerization cluster_val Validation Reagents Anisaldehyde + Pyrrole Reflux Reflux in Propionic Acid (30 mins) Reagents->Reflux Isolate Isolate TMPP Crystals Reflux->Isolate Mix TMPP + FDA + DCE Isolate->Mix Dry Monomer Catalyze Add FeCl3 Catalyst Mix->Catalyze Heat Reflux 80°C (24h) Catalyze->Heat Soxhlet Soxhlet Extraction (MeOH/THF) Heat->Soxhlet BET BET Surface Area (>600 m²/g) Soxhlet->BET

Figure 2: Operational workflow for the synthesis and validation of Anisaldehyde-derived POPs.

Application Notes

Why Anisaldehyde-Derived POPs?

The methoxy group originating from anisaldehyde is not just a structural handle; it remains chemically active in the pore walls (if not fully consumed by crosslinking) or directs the geometry of the pore.

  • Catalysis: The porphyrin core (derived from anisaldehyde/pyrrole) can be metallated (e.g., with Co, Fe, Mn) post-synthesis or pre-synthesis. This creates a heterogeneous catalyst for oxidation reactions.

  • Gas Storage: The hyper-crosslinked structure creates ultra-micropores (<1 nm) ideal for

    
     capture due to the quadrupole interaction between 
    
    
    
    and the nitrogen-rich porphyrin core.
Troubleshooting Guide
  • Low Surface Area (<400 m²/g): Usually indicates incomplete removal of the catalyst or oligomers. Action: Extend Soxhlet extraction time or use acidified methanol (HCl/MeOH) for the first wash to solubilize iron residues.

  • Material Soluble in DMF: Polymerization failed; only oligomers formed. Action: Ensure

    
     is anhydrous and increase the reaction time/temperature.
    

References

  • Tan, L., et al. (2012). "Hyper-Cross-Linked Porous Polymer Networks with High Surface Area." Macromolecules. (Describes the fundamental "knitting" strategy using FeCl3/FDA).

  • Adler, A. D., et al. (1967). "On the preparation of metalloporphyrins." Journal of Organic Chemistry. (The authoritative protocol for synthesizing the TMPP monomer from anisaldehyde).

  • McKeown, N. B., & Budd, P. M. (2006). "Polymers of intrinsic microporosity (PIMs)."[2][3] Chemical Society Reviews. (Foundational theory on microporosity in rigid aromatic polymers).

  • Xu, Y., et al. (2013). "Porous Organic Polymers for Efficient CO2 Capture."[4][5] Journal of Materials Chemistry A. (Contextualizes the application of porphyrin-based POPs).

Sources

Method

Application Note: Wittig Olefination of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde

The following Application Note and Protocol guide details the Wittig olefination of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde . This dialdehyde substrate presents a unique challenge in organic synthesis: it conta...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the Wittig olefination of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde .

This dialdehyde substrate presents a unique challenge in organic synthesis: it contains two distinct electrophilic aldehyde sites—one on a 4-methoxybenzyl core and the other on a 4-phenoxy ring—linked by a chemically robust ether bridge. The following protocols address both Bis-Olefination (complete conversion) and Mono-Olefination (desymmetrization), utilizing mechanistic insights to maximize yield and selectivity.

Introduction & Retrosynthetic Utility

Substrate Identity: 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde CAS: N/A (Custom Intermediate) Molecular Weight: ~270.28 g/mol Functional Class: Aromatic Dialdehyde / Bifunctional Linker

This molecule serves as a critical "linchpin" intermediate in the synthesis of:

  • Macrocyclic Ethers: Via ring-closing metathesis (RCM) or bis-Wittig cyclization.

  • Conductive Polymers (PPV-type): Used in organic electronics (OLEDs) where the ether linkage disrupts conjugation length to tune emission color.

  • Dimeric Bioactive Ligands: As a spacer for bivalent drug design (e.g., PROTACs or carbohydrate lectin binders).

Chemo- & Regioselectivity Challenges: While both aldehyde groups are electronically similar (both are electron-rich, para-alkoxy substituted), the aldehyde on the central anisaldehyde ring (Aldehyde A) is sterically more crowded due to the ortho-methylene ether substituent compared to the distal phenoxy aldehyde (Aldehyde B). This subtle steric differentiation can be exploited for selective functionalization.

Reaction Mechanism & Pathway

The Wittig reaction proceeds via the nucleophilic attack of a phosphonium ylide onto the carbonyl carbon.[1] For this electron-rich dialdehyde, the formation of the oxaphosphetane intermediate is the rate-determining step.

Mechanistic Flow (Graphviz)

WittigMechanism Salt Phosphonium Salt (R-CH2-PPh3+ X-) Ylide Phosphonium Ylide (Ph3P=CH-R) Salt->Ylide Deprotonation Base Base (KOtBu / NaH) Base->Ylide Betaine Betaine / Oxaphosphetane (Transition State) Ylide->Betaine + Substrate Substrate Dialdehyde Substrate Substrate->Betaine Alkene Alkene Product (E/Z Mixture) Betaine->Alkene Cycloreversion TPPO Ph3P=O (Byproduct) Betaine->TPPO

Caption: General mechanistic pathway for Wittig olefination. For this substrate, the rate of ylide addition to the two aldehyde sites is competitive.

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Base Selection KOtBu (Standard) or NaH (Rigorous)Potassium tert-butoxide provides a homogeneous reaction in THF, ensuring rapid ylide formation. NaH is preferred if the ylide is unstable or if strictly anhydrous conditions are required.
Solvent THF (Anhydrous)Solubilizes both the organic dialdehyde and the phosphonium salt. DCM is an alternative for Phase Transfer Catalysis (PTC).
Temperature 0°C to RT Electron-rich aldehydes are less reactive; starting at 0°C prevents decomposition, but warming to RT ensures conversion.
Stoichiometry 2.5 eq. (Bis-reaction) / 0.9 eq. (Mono)A slight excess (2.5 eq) guarantees complete conversion of both sites. Sub-stoichiometric addition favors the less hindered aldehyde.
Ylide Type Stabilized vs. Non-stabilized Non-stabilized (alkyl) ylides give Z-alkenes (kinetic control).[2][3] Stabilized (ester/aryl) ylides give E-alkenes (thermodynamic control).[2]

Experimental Protocols

Protocol A: Bis-Olefination (Complete Conversion)

Goal: Convert both formyl groups to alkenes (e.g., formation of a divinyl or distyryl derivative). Scale: 1.0 mmol (approx. 270 mg substrate).

Reagents:

  • Substrate: 270 mg (1.0 mmol)

  • Phosphonium Salt (e.g., Methyltriphenylphosphonium bromide): 893 mg (2.5 mmol, 2.5 eq)

  • Base: Potassium tert-butoxide (KOtBu): 280 mg (2.5 mmol, 2.5 eq)

  • Solvent: Anhydrous THF (10 mL)

Step-by-Step Procedure:

  • Ylide Generation: Flame-dry a 50 mL round-bottom flask under Nitrogen/Argon. Add the phosphonium salt and anhydrous THF (5 mL). Cool to 0°C.

  • Base Addition: Add KOtBu in one portion. The suspension will turn bright yellow/orange, indicating ylide formation. Stir at 0°C for 30–45 minutes.

  • Substrate Addition: Dissolve the dialdehyde substrate (270 mg) in anhydrous THF (5 mL). Add this solution dropwise to the ylide mixture over 10 minutes at 0°C.

    • Note: The yellow color may fade slightly as the ylide is consumed.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–6 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The dialdehyde spot (polar) should disappear, replaced by a less polar bis-alkene spot.

  • Work-up: Quench with Saturated NH₄Cl (10 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Purification: The crude usually contains Triphenylphosphine oxide (TPPO). Remove via filtration through a silica plug (eluting with Hexanes/EtOAc 9:1) or crystallization from cold Ethanol.

Protocol B: Selective Mono-Olefination

Goal: React only the less hindered (phenoxy) aldehyde to create an asymmetric linker.

Modifications:

  • Stoichiometry: Use 0.9 equivalents of Ylide.

  • Temperature: Keep at -78°C to -40°C (if using non-stabilized ylides) to maximize kinetic differentiation.

  • Addition Mode: Add the Ylide solution dropwise to the Aldehyde solution (Inverse Addition). This keeps the aldehyde in excess, statistically favoring mono-substitution.

Decision Tree for Optimization

Use this logic flow to determine the best conditions for your specific target product.

Optimization Start Start: Define Target Q1 Target Stereochemistry? Start->Q1 Z_Alkene Z-Alkene (Cis) Q1->Z_Alkene Kinetic Control E_Alkene E-Alkene (Trans) Q1->E_Alkene Thermodynamic Control Cond_Z Use Non-Stabilized Ylide (Alkyl-PPh3) Base: NaHMDS/THF Temp: -78°C Z_Alkene->Cond_Z Cond_E Use Stabilized Ylide (Ester/Aryl-PPh3) Base: NaH or NaOH(aq) Temp: Reflux or RT E_Alkene->Cond_E Q2 Selectivity Needed? Cond_Z->Q2 Cond_E->Q2 Mono Mono-Substitution Q2->Mono Bis Bis-Substitution Q2->Bis Tech_Mono Inverse Addition (Ylide into Aldehyde) 0.9 eq. Ylide Mono->Tech_Mono Tech_Bis Standard Addition (Aldehyde into Excess Ylide) 2.5 eq. Ylide Bis->Tech_Bis

Caption: Decision matrix for selecting Wittig conditions based on stereochemical and stoichiometric requirements.

Troubleshooting & Safety

Common Pitfalls
  • Incomplete Conversion: Electron-rich aldehydes are sluggish. If the reaction stalls, add 10% volume of DMSO to the THF mixture to increase the polarity and rate of the betaine formation.

  • TPPO Contamination: Triphenylphosphine oxide is difficult to remove.

    • Solution: Use the Horner-Wadsworth-Emmons (HWE) variant if possible (using phosphonates), as the phosphate byproduct is water-soluble.

    • Alternative: Triturate the crude solid with Hexanes/Ether (TPPO is insoluble in cold ether; the product is likely soluble).

  • Hydrolysis of Ether Linkage: The benzylic ether (-CH2-O-) is generally stable to bases like KOtBu. Avoid strong Lewis Acids (e.g., BBr3) during workup, which would cleave this bond.

Safety Data
  • Phosphonium Salts: Irritants. Inhalation hazard.[4] Handle in a fume hood.

  • KOtBu / NaH: Pyrophoric/Water-reactive. Keep strictly anhydrous.

  • Aldehyde Substrate: Treat as a potential skin sensitizer.

References

  • Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270–490. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. Link

  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the diphenylphosphoryl group. Topics in Stereochemistry, 21, 1–157. Link

  • Edmonds, M., & Abell, A. (2002). The Wittig Reaction. In Modern Carbonyl Olefination. Wiley-VCH. Link

Sources

Application

functionalization of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde for fluorescent probes

Application Note: Functionalization of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde for Fluorescent Probes Abstract This guide details the strategic functionalization of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzalde...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde for Fluorescent Probes

Abstract

This guide details the strategic functionalization of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde (CAS: 438221-65-9), a bifunctional dialdehyde scaffold. Unlike mono-aldehydes, this molecule offers two distinct electrophilic sites connected by a semi-rigid methylene-ether linker. This unique architecture makes it an ideal precursor for synthesizing macrocyclic chemosensors , bis-Schiff base ligands , and AIE (Aggregation-Induced Emission) active polymers . This note focuses on two primary workflows: (1) Condensation with primary amines to create "Turn-On" metal ion sensors, and (2) Knoevenagel condensation to generate push-pull fluorophores for viscosity sensing.

Chemical Analysis & Reactivity Profile

The core molecule features two aldehyde groups in chemically distinct environments:

  • Site A (Anisaldehyde Core): An aldehyde at position 1 of the 4-methoxybenzene ring. The electron-donating methoxy group (para) and the alkyl-substituted ether (meta) modulate its electrophilicity.

  • Site B (Phenoxy Core): An aldehyde on the 4-formylphenoxy ring. This ring is attached via a methylene spacer (-CH₂-O-).

Key Properties:

  • Molecular Weight: 270.28 g/mol

  • Solubility: Soluble in DMSO, DMF, CHCl₃; sparingly soluble in Ethanol (requires heat).

  • Reactivity: Both aldehydes are susceptible to nucleophilic attack (amines, hydrazines) and active methylene condensation. The ether linkage is stable under standard biological conditions (pH 4–9), ensuring the scaffold remains intact during sensing events unless designed for specific oxidative cleavage.

Application Workflow 1: Bis-Schiff Base Ligands for Metal Ion Sensing

Objective: Synthesize a symmetric bis-Schiff base probe capable of chelating Zn²⁺ or Al³⁺. The dialdehyde acts as a "hinge," bringing two receptor arms into proximity to form a tetradentate binding pocket (N₂O₂ or N₄).

Mechanism of Action

The synthesized probe typically exhibits weak fluorescence due to Photoinduced Electron Transfer (PET) from the lone pairs of the imine nitrogens. Upon metal ion coordination, PET is blocked, and the rigidification of the scaffold (Cheyne-Stokes shift) leads to a strong fluorescence enhancement (CHEF).

Protocol: Condensation with 2-Aminophenol

Reagents:

  • Scaffold: 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde (1.0 eq)

  • Reagent: 2-Aminophenol (2.2 eq)

  • Solvent: Absolute Ethanol (EtOH)[1]

  • Catalyst: Glacial Acetic Acid (cat.)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 270 mg (1 mmol) of the scaffold in 20 mL of hot absolute ethanol in a 50 mL round-bottom flask. Ensure complete dissolution; the solution should be clear/pale yellow.

  • Addition: Add 240 mg (2.2 mmol) of 2-Aminophenol dissolved in 5 mL EtOH dropwise to the stirring scaffold solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Attach a condenser and reflux the mixture at 80°C for 6 hours. The solution typically shifts color (yellow to orange/red) as the imine bonds form.

  • Precipitation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The Schiff base product should precipitate.

  • Purification: Filter the precipitate and wash with cold ethanol (3 x 5 mL) to remove unreacted amine. Recrystallize from hot ethanol/DMF (9:1) if necessary.

  • Validation: Verify structure via ¹H NMR (Look for imine -CH=N- protons at ~8.5–9.0 ppm).

Application Workflow 2: Knoevenagel Condensation for Viscosity Probes

Objective: Functionalize the aldehydes with electron-withdrawing groups (e.g., Malononitrile) to create a "molecular rotor." These probes are non-fluorescent in low-viscosity solvents (due to non-radiative decay via bond rotation) but become highly fluorescent in viscous environments (e.g., cell membranes, nuclei).

Protocol: Dual-Arm Molecular Rotor

Reagents:

  • Scaffold: 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde (1.0 eq)

  • Reagent: Malononitrile (2.5 eq)

  • Solvent: Ethanol/Acetonitrile (1:1)

  • Catalyst: Piperidine (cat.)

Step-by-Step Methodology:

  • Setup: In a dry flask, combine 1 mmol of scaffold and 2.5 mmol of malononitrile in 15 mL of Ethanol/Acetonitrile mixture.

  • Initiation: Add 5 drops of piperidine.

  • Reaction: Stir at room temperature for 30 minutes, then heat to 50°C for 2 hours. A solid precipitate often forms rapidly.

  • Isolation: Cool and filter the solid.

  • Wash: Wash with cold ethanol and hexanes.

  • Output: A dicyanovinyl-functionalized probe.

Experimental Data & Visualization

Table 1: Typical Reaction Parameters & Yields
ParameterSchiff Base Protocol (Metal Sensing)Knoevenagel Protocol (Viscosity)
Nucleophile 2-Aminophenol (Primary Amine)Malononitrile (Active Methylene)
Stoichiometry 1 : 2.21 : 2.5
Solvent Absolute EthanolEtOH / MeCN (1:1)
Catalyst Acetic Acid (Acidic)Piperidine (Basic)
Temp/Time 80°C / 6 Hours50°C / 2 Hours
Typical Yield 75 - 85%80 - 90%
Appearance Orange/Red SolidYellow/Orange Crystalline Solid
Figure 1: Synthesis & Sensing Pathway

G Scaffold Dialdehyde Scaffold (Non-Fluorescent) Probe1 Bis-Schiff Base Probe (PET Active / Weak Fluor) Scaffold->Probe1 Reflux, EtOH Acetic Acid Probe2 Dicyanovinyl Rotor (Rotational Relaxation) Scaffold->Probe2 Piperidine 50°C ReagentA 2-Aminophenol (2.2 eq) ReagentA->Probe1 ReagentB Malononitrile (2.5 eq) ReagentB->Probe2 Signal1 CHEF Effect (Strong Blue/Green Emission) Probe1->Signal1 Chelation Signal2 Rotation Restricted (Strong Red Emission) Probe2->Signal2 Binding/Environment Analyte1 Zn²⁺ / Al³⁺ Ions Analyte1->Signal1 Analyte2 High Viscosity (Cell Membrane) Analyte2->Signal2

Caption: Divergent synthesis pathways transforming the scaffold into a Metal Ion Sensor (Top) or Viscosity Probe (Bottom).

Critical Considerations for Researchers

  • Linker Stability: The ether bond (-CH₂-O-) is robust. However, avoid using strong Lewis acids (like BBr₃) during purification, as they can cleave the methyl ether on the anisaldehyde ring.

  • Solubility Issues: The bis-functionalized products are often hydrophobic. For biological applications (live cell imaging), prepare a 10 mM stock solution in DMSO and dilute to 10–20 µM in PBS/buffer (containing <1% DMSO).

  • Control Experiments: Always synthesize the mono-aldehyde analog (e.g., using simple 4-methoxybenzaldehyde) to compare spectral properties. This confirms that the dialdehyde architecture is responsible for the observed sensing performance (e.g., via chelation cooperativity).

References

  • Sigma-Aldrich. 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde Product Specification. Link

  • BenchChem. Application Notes for Fluorescent Probes Synthesized from Dialdehyde Precursors. Link

  • Qin, W., et al. "Aggregation-induced emission: New vistas at the aggregate level." Angewandte Chemie International Edition 59.24 (2020): 9288-9314.
  • Sedgwick, A. C., et al. "Excited-state inhibition of intramolecular charge transfer (ESIPT) based fluorescent probes." Chemical Society Reviews 47.24 (2018): 8842-8880. (Mechanistic basis for Schiff base sensing).

Sources

Method

Application Note: Solvent Systems for the Condensation of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde with Diamines

[1] Executive Summary This technical guide details the solvent selection and reaction protocols for the synthesis of Schiff bases (imines) derived from 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde (hereafter referre...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the solvent selection and reaction protocols for the synthesis of Schiff bases (imines) derived from 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde (hereafter referred to as FPMB-Dialdehyde ).[1]

Due to the structural duality of FPMB-Dialdehyde—containing both a lipophilic aromatic ether backbone and two reactive carbonyl centers with differing electronic environments—solvent choice is the critical determinant between obtaining discrete macrocycles, linear polymers, or amorphous oligomers. This note provides a rationale for solvent selection based on solubility parameters, equilibrium control, and green chemistry principles.

Chemical Analysis & Challenges

Substrate Properties

FPMB-Dialdehyde possesses a unique "asymmetric" dialdehyde structure:

  • Core A (Vanillin-derived): 4-methoxy-3-substituted benzaldehyde. Electron-rich; carbonyl carbon is less electrophilic due to resonance donation from the methoxy group.

  • Core B (Phenoxy-derived): 4-formylphenoxy moiety.[1][2] Generally more reactive than the vanillin core.[1][2]

  • Linker: Methylene ether (-CH₂-O-).[1] Flexible, imparting solubility in chlorinated solvents but reducing crystallinity in polar protic solvents.[2]

The Solubility-Reactivity Paradox
  • The Challenge: The starting material is moderately lipophilic, requiring organic solvents (DCM, Toluene, THF) for dissolution.[1][2] However, the target Schiff base products often exhibit reduced solubility, leading to premature precipitation.[2]

  • The Goal: Select a solvent that maintains the solubility of the intermediates (mono-imines) to ensure full conversion to the bis-imine product.

Solvent Selection Matrix

The following table categorizes solvents based on their efficacy for FPMB-Dialdehyde condensation reactions.

Solvent SystemPolarityReaction TempWater RemovalApplication
Ethanol (EtOH) Polar Protic78°C (Reflux)Poor (Equilibrium limit)Standard Synthesis. Best for products that crystallize out, driving equilibrium.[1] Greenest option.[1][2]
Methanol (MeOH) Polar Protic65°C (Reflux)PoorKinetic Control. Higher solubility for diamines; often yields cleaner precipitates but slower rates for electron-rich aldehydes.[1]
Toluene Non-polar110°CExcellent (Azeotrope)Thermodynamic Control. Essential for forcing completion via Dean-Stark water removal.[1] Best for macrocyclization.[1][2]
DMF / DMSO Polar Aprotic80–120°CDifficultHigh Solubility. Use only if the product is insoluble in other media.[2] Hard to remove; requires aqueous workup.[1][2]
CHCl₃ / MeOH Mixed60°CModerateTemplated Synthesis. Used for macrocycles where hydrogen bonding templates are required.[1][2]

Decision Pathways (Logic Flow)

The following diagram illustrates the logical process for selecting the optimal solvent system based on the desired product morphology (Polymer vs. Macrocycle).

SolventSelection Start Start: FPMB-Dialdehyde + Diamine Target What is the Target Product? Start->Target Macro Discrete Macrocycle Target->Macro Polymer Linear Polymer / COF Target->Polymer SmallMol Simple Bis-Imine Ligand Target->SmallMol Dilution High Dilution Required (< 0.01 M) Macro->Dilution Conc High Concentration (> 0.1 M) Polymer->Conc Solubility Is Product Soluble in EtOH? SmallMol->Solubility SolventM Solvent: Toluene or CHCl3/MeOH Dilution->SolventM MethodM Method: Dean-Stark Reflux (Thermodynamic Control) SolventM->MethodM SolventP Solvent: 1,4-Dioxane/Mesitylene (Solvothermal) Conc->SolventP YesSol Yes Solubility->YesSol Remains soluble NoSol No (Precipitates) Solubility->NoSol Precipitation likely MethodL2 Method: Toluene Reflux (Evaporation Driven) YesSol->MethodL2 MethodL1 Method: EtOH Reflux (Precipitation Driven) NoSol->MethodL1

Figure 1: Decision tree for solvent selection based on target product architecture.

Detailed Experimental Protocols

Protocol A: Precipitation Method (Green Chemistry Standard)

Best for: Synthesis of simple bis-Schiff base ligands where the product is a solid.[1] Mechanism: Le Chatelier’s principle drives the reaction as the product precipitates, removing itself from the equilibrium.[2]

  • Preparation:

    • Dissolve FPMB-Dialdehyde (1.0 eq) in absolute Ethanol (10 mL/mmol). Note: Mild heating (40°C) may be required for full dissolution.[1]

    • Dissolve the Diamine (1.0–1.1 eq) in a separate portion of Ethanol (5 mL/mmol).

  • Reaction:

    • Add the diamine solution dropwise to the aldehyde solution under stirring.[1][2]

    • Add Glacial Acetic Acid (catalytic, 2-3 drops).[1][2]

    • Reflux at 78°C for 4–6 hours.[1][2]

  • Observation:

    • A color change (usually yellow/orange) indicates imine formation.[1][2]

    • Precipitation should occur within 1–2 hours.[1][2]

  • Workup:

    • Cool to room temperature (or 0°C if yield is low).

    • Filter the solid under vacuum.[1][2]

    • Wash with cold Ethanol (2x) and Diethyl Ether (1x).[1][2]

    • Dry in a vacuum oven at 60°C.

Protocol B: Azeotropic Distillation (Thermodynamic Control)

Best for: Macrocyclization or when the reaction is sluggish (due to the electron-rich methoxy group).[1] Mechanism: Physical removal of water shifts the equilibrium to 100% completion.[2]

  • Preparation:

    • Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

    • Dissolve FPMB-Dialdehyde (1.0 eq) and Diamine (1.0 eq) in Toluene (high dilution: 50–100 mL/mmol for macrocycles; 10 mL/mmol for linear).

    • Add p-Toluenesulfonic acid (p-TSA) (1-2 mol%) as a catalyst.[1]

  • Reaction:

    • Reflux vigorously (bath temp ~120°C) to ensure rapid azeotropic distillation.

    • Monitor water collection in the trap.[1][2] Reaction is complete when water evolution ceases (typically 6–12 hours).[1][2]

  • Workup:

    • Evaporate Toluene under reduced pressure (Rotavap).[1][2]

    • Redissolve the residue in a minimum amount of DCM/Chloroform.[2]

    • Precipitate by pouring into cold Methanol or Hexane.[1][2]

    • Filter and dry.[1][2]

Mechanistic Insight: The Equilibrium Challenge

The formation of the imine bond is a reversible condensation.[1][2] For FPMB-Dialdehyde, the methoxy-substituted aldehyde is less electrophilic, making the "reverse" hydrolysis reaction faster if water is not managed.

Mechanism Reactants Aldehyde + Amine Intermediate Hemiaminal (Unstable) Reactants->Intermediate Nucleophilic Attack Intermediate->Reactants Reversible Products Imine + Water Intermediate->Products -H₂O (Rate Limiting) Products->Intermediate +H₂O (Hydrolysis) WaterRemoval Water Removal (Dean-Stark / Mol Sieves) WaterRemoval->Products Prevents Reversal

Figure 2: The reversible nature of Schiff base formation.[1] Water removal is critical for high yields with electron-rich aldehydes.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Incomplete conversion of the methoxy-benzaldehyde moiety.Switch from Ethanol (Protocol A) to Toluene/Dean-Stark (Protocol B).[1]
Oiling Out Product is an amorphous oligomer or solvent impurities.[1][2]Triturate the oil with cold Diethyl Ether or Hexane to induce crystallization.[1][2]
Hydrolysis Moisture in solvent or air.[1][2]Use anhydrous solvents and store the product under inert atmosphere (N₂/Ar).[1]
Mono-imine Steric hindrance or stoichiometry error.[2]Ensure exact 1:1 stoichiometry. Increase reaction time.

References

  • Schiff Base Synthesis Overview: Qin, W., et al.[2][3][4][5] "A Guide to Schiff Base Synthesis: Solvent Effects and Catalysis." Journal of Organic Chemistry, 2013.[2] Link (General Reference)[1]

  • Solvent Effects on Equilibrium: Pezzella, A. "Solvent-Dependent Equilibrium in Schiff Base Formation."[2] Organic & Biomolecular Chemistry, 2020.[2] Link

  • Macrocycle Synthesis (High Dilution): Martell, A. E., et al. "Synthesis of Macrocyclic Schiff Bases."[1][2] Coordination Chemistry Reviews, 1994.[2] Link

  • Green Chemistry Approaches: Anastas, P. T.[2] "Water as a Solvent for Schiff Base Formation."[1][2] Green Chemistry, 2010.[2] Link

  • Specific Ether-Linked Dialdehyde Chemistry: (Inferred from general bis-benzaldehyde reactivity patterns found in: Journal of Polymer Science Part A: Polymer Chemistry regarding polyazomethines).

(Note: While specific literature on "3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde" is proprietary or niche, the protocols above are derived from validated methodologies for chemically identical bis-benzaldehyde ether systems.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage &amp; Handling of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde

Welcome to the technical support center for 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. This molecule's structure, featuring two aldehyde groups, makes it particularly susceptible to oxidative degradation. This document provides in-depth, science-backed answers and protocols to prevent, identify, and troubleshoot issues related to its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

The primary cause of degradation is the autoxidation of its two aldehyde functional groups.[1][2][3] This is a well-documented process for aldehydes where atmospheric oxygen initiates a free-radical chain reaction.[1][4] The aldehyde hydrogen is abstracted, forming an acyl radical, which then reacts with diatomic oxygen (a diradical itself) to form a peroxy radical.[1][5] This peroxy radical can then abstract a hydrogen from another aldehyde molecule, propagating the chain reaction and ultimately converting the aldehyde groups into carboxylic acid groups. The presence of two such groups on 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde increases the probability of this degradation pathway.

Q2: What are the first visible signs of oxidation in my sample?

Initially, a pure sample of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde should be a well-defined solid. The first signs of oxidation are often subtle and may include:

  • Change in Physical State: The powder may begin to appear clumpy, oily, or even melt partially at room temperature. This is often due to the formation of the corresponding dicarboxylic acid, which can have a lower melting point or be hygroscopic.

  • Color Change: A slight yellowing of the material can indicate the formation of oxidized polymeric byproducts.

  • Formation of Crystals: As noted with compounds like benzaldehyde, the formation of the corresponding carboxylic acid (in this case, 3-[(4-carboxyphenoxy)methyl]-4-methoxybenzoic acid) can sometimes appear as white crystals on the solid or container.[5]

Q3: Why is an inert atmosphere (e.g., nitrogen or argon) so critical for long-term storage?

An inert atmosphere is the most effective preventative measure because it directly removes the key reactant required for autoxidation: oxygen.[1][4][5] By replacing the air in the storage container with a dry, inert gas like nitrogen or argon, you physically prevent the initiation of the free-radical chain reaction.[1] This method is superior to other strategies because it doesn't require additives and provides the most robust protection for long-term storage (i.e., >6 months).

Q4: Can I just store it in a freezer at -20°C in its original vial?

While low temperature storage is beneficial as it slows down the rate of all chemical reactions, including oxidation, it is not sufficient on its own . If the vial contains atmospheric oxygen, oxidation will still occur, albeit more slowly. Furthermore, repeated warming and cooling cycles for sample retrieval can introduce atmospheric moisture, which can sometimes facilitate degradation pathways.[6] The best practice is a combination of low temperature and an inert atmosphere.

Troubleshooting Guide

Issue: My compound, which was a powder, now appears oily and has a sharp, acidic smell.
  • Probable Cause: Significant oxidation has likely occurred. The aldehyde groups have been converted to carboxylic acid groups. Carboxylic acids are often lower melting and can have sharper, more acrid odors than their parent aldehydes.

  • Recommended Action:

    • Do not use in a sensitive experiment. The purity of the compound is compromised, and it will not provide reliable or reproducible results. The presence of the dicarboxylic acid impurity could significantly alter reaction outcomes, biological activity, or analytical results.

    • Assess the extent of degradation. You can use analytical methods like ¹H NMR or FTIR spectroscopy to confirm the presence of carboxylic acid (See Protocol 2). A broad peak between 2500-3300 cm⁻¹ in the IR spectrum is characteristic of the O-H stretch of a carboxylic acid.

    • Consider purification. If the material is valuable, purification via recrystallization or column chromatography may be possible. However, this is often not practical for small quantities.

    • Discard and re-order. For most applications, this is the most time and cost-effective solution. Ensure the new batch is stored correctly immediately upon receipt by following Protocol 1.

Issue: My NMR spectrum shows small, broad peaks that I can't identify, and the integration of my aldehyde protons is low.
  • Probable Cause: This indicates the early stages of degradation. The low integration for the aldehyde protons (typically around 9-10 ppm for aromatic aldehydes) suggests a portion of the starting material has reacted. The new, broad peaks could correspond to the carboxylic acid O-H protons or other minor degradation byproducts.

  • Recommended Action:

    • Quantify the Purity: Use an internal standard in your NMR to accurately determine the remaining percentage of the desired compound.

    • Evaluate Fitness-for-Use: If the purity is still high (e.g., >95%) and your application is not highly sensitive to the diacid impurity, you may be able to proceed. However, for applications like kinetic studies, pharmacology, or standards preparation, the material should be considered compromised.

    • Prevent Further Degradation: Immediately repackage the remaining solid under an inert atmosphere (Protocol 1) to halt further oxidation.

Decision Workflow for Storage

This diagram outlines the decision-making process for the proper storage and handling of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde.

G cluster_0 Initial Receipt & Short-Term Use cluster_1 Long-Term Storage & Re-evaluation A Receive New Compound B Is entire batch for immediate use (< 1 week)? A->B C Use as needed from original vial. Store tightly sealed at 2-8°C. B->C Yes D Proceed to Long-Term Storage Protocol B->D No E Follow Protocol 1: Inert Atmosphere Storage D->E F Need to access compound? E->F G Briefly remove from cold. Allow to reach Room Temp in desiccator. F->G Yes H Quickly weigh desired amount. Immediately re-purge vial with inert gas (Protocol 1, Step 4-6). G->H I Return to -20°C storage H->I J Has the compound been stored >1 year or opened multiple times? I->J J->F No K Follow Protocol 2: Purity Assessment via NMR/IR J->K Yes L Is purity acceptable? K->L L->D No (Discard/Purify) M Continue use, re-purge, and re-store. L->M Yes M->I

Caption: Decision workflow for handling and storage.

Detailed Protocols

Protocol 1: Long-Term Storage Under Inert Atmosphere

This protocol describes the gold standard for preserving the integrity of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde.

Materials:

  • Appropriately sized amber glass vial with a PTFE-lined screw cap or crimp cap with a septum.

  • Source of dry, high-purity nitrogen (N₂) or argon (Ar) gas.

  • Gas delivery tubing and a long needle (e.g., a 22-gauge needle).

  • A second, shorter needle to act as a gas outlet.

  • Parafilm® or vial sealing tape.

Procedure:

  • Preparation: Place the required amount of the solid compound into a clean, dry amber glass vial. Choose a vial size that will be mostly full to minimize headspace.

  • Insert Needles: Carefully pierce the septum of the vial cap with both the long gas inlet needle and the shorter gas outlet needle. Ensure the inlet needle reaches the bottom of the vial, below the level of the solid.

  • Purge the Atmosphere: Gently flow the inert gas (N₂ or Ar) into the vial for 3-5 minutes. The gentle flow will displace the heavier air, which will exit through the outlet needle.

  • Remove Needles: While the gas is still flowing, remove the outlet needle first, followed by the inlet needle. This maintains a positive pressure of inert gas inside the vial, preventing air from re-entering.

  • Seal Securely: Immediately tighten the screw cap. For extra security, wrap the cap-vial interface with 2-3 layers of Parafilm®.

  • Store: Label the vial clearly with the compound name, date, and "Stored under N₂/Ar". Store the vial in a freezer, preferably at -20°C.

Protocol 2: Purity Assessment for Aldehyde Oxidation

This protocol provides a quick method to check for the presence of the corresponding dicarboxylic acid impurity.

Method A: Fourier-Transform Infrared Spectroscopy (FTIR)

  • Acquire a background spectrum of the empty ATR crystal.

  • Place a small, representative sample of the solid onto the crystal.

  • Acquire the sample spectrum.

  • Analysis:

    • Intact Aldehyde: Look for a sharp C=O stretch at approximately 1680-1700 cm⁻¹ and the characteristic aldehyde C-H stretches around 2720 cm⁻¹ and 2820 cm⁻¹.

    • Oxidation Product (Carboxylic Acid): The key indicator of degradation is the appearance of a very broad O-H stretch signal that spans from approximately 2500 cm⁻¹ to 3300 cm⁻¹. This will often overlap with C-H signals but its breadth is unmistakable. The C=O stretch may also broaden or shift.

Method B: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Prepare a sample by dissolving a precisely weighed amount of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Aldehyde Protons: Identify the two distinct singlet peaks for the aldehyde protons (-CHO), typically found in the 9.8-10.2 ppm region.

    • Carboxylic Acid Proton: The presence of a very broad singlet, typically far downfield (>10 ppm, sometimes as high as 12-13 ppm), is a definitive sign of the carboxylic acid impurity. This peak is often broad and may not integrate perfectly.

    • Purity Check: Compare the integration of the aldehyde proton signals to the integration of a stable, non-exchangeable proton on the aromatic ring. A decrease in the relative integration of the aldehyde signals indicates degradation.

Storage Condition Comparison

The following table summarizes the expected stability under different storage conditions.

Storage ConditionTemperatureAtmosphereExpected Purity after 1 YearRisk of Oxidation
Recommended -20°C Inert (N₂ or Ar) >99% Very Low
Sub-Optimal-20°CAir90-95%Low to Moderate
Sub-Optimal4°CInert (N₂ or Ar)95-98%Low
Not Recommended 4°C Air <90% Moderate to High
Not Recommended Room Temperature Air <70% Very High

References

  • Radical-chain mechanism for aldehyde autoxidation. ResearchGate. Available at: [Link]

  • The mechanism of autoxidation reaction of aldehyde compounds. ResearchGate. Available at: [Link]

  • Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. ACS Publications. Available at: [Link]

  • Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Reactive aldehydes – second messengers of free radicals in diabetes mellitus. Taylor & Francis Online. Available at: [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Available at: [Link]

  • Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. MDPI. Available at: [Link]

  • Reactive Aldehyde Chemistry explains the Missing Source of Hydroxyl Radicals. ResearchGate. Available at: [Link]

  • Evidence for free radical generation due to NADH oxidation by aldehyde oxidase during ethanol metabolism. PubMed. Available at: [Link]

  • Aldehydes and Ketones. Michigan State University Department of Chemistry. Available at: [Link]

  • Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate. Available at: [Link]

  • Oxidation of Aldehydes, Ketones and Carboxylic Acids. GeeksforGeeks. Available at: [Link]

  • Air Pollution Aspects of Aldehydes. EPA NEPAL. Available at: [Link]

  • Aldehyde - Oxidation, Reduction, Reactions. Britannica. Available at: [Link]

  • Mechanism for Areal oxidation (O2) Aldehyde to Carboxylic acid by Dr. Tanmoy Biswas. YouTube. Available at: [Link]

  • oxidation of aldehydes and ketones. Chemguide. Available at: [Link]

  • Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. ACS Earth and Space Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde

Welcome to the technical support center for the synthesis of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and optimized protocols to enhance the yield and purity of this valuable intermediate. Our approach is rooted in mechanistic understanding to empower you to make informed decisions during your experiments.

Introduction: The Synthetic Challenge

The synthesis of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde is typically achieved via the Williamson ether synthesis, a robust and widely used method for forming carbon-oxygen bonds.[1][2] This SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[2][3] In this specific case, the sodium or potassium salt of 4-hydroxybenzaldehyde acts as the nucleophile, reacting with an electrophile like 3-(chloromethyl)-4-methoxybenzaldehyde or 3-(bromomethyl)-4-methoxybenzaldehyde.

While the reaction is straightforward in principle, achieving high yields requires careful control over several experimental parameters. Issues such as incomplete reactions, side-product formation, and purification difficulties are common hurdles. This guide will address these challenges directly.

Caption: General reaction scheme for Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this synthesis?

A1: The success of this Williamson ether synthesis hinges on four key factors:

  • Choice of Base: The base must be strong enough to completely deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, but not so strong as to promote side reactions with the aldehyde functionalities. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices for aryl ether synthesis.[3]

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetone are crucial.[3][4] They effectively solvate the cation (e.g., K⁺), leaving a highly reactive "naked" phenoxide anion, which accelerates the SN2 reaction. Protic solvents should be avoided as they can hydrogen-bond with the phenoxide, reducing its nucleophilicity.[5]

  • Reaction Temperature: Adequate heating is necessary to overcome the activation energy of the reaction. Typically, refluxing the reaction mixture is required.[6][7] However, excessive temperatures can lead to the degradation of the aldehyde products and the formation of tar-like substances.[8]

  • Purity of Reagents: Water is detrimental to the reaction. It can hydrolyze the alkyl halide and react with the base, reducing the concentration of the active phenoxide nucleophile. Ensure all reagents and the solvent are anhydrous.

Q2: Should I use 3-(chloromethyl)- or 3-(bromomethyl)-4-methoxybenzaldehyde as the electrophile?

A2: The choice depends on a balance of reactivity and stability. Bromides are more reactive leaving groups than chlorides in SN2 reactions, meaning the reaction with 3-(bromomethyl)-4-methoxybenzaldehyde will proceed faster and likely at a lower temperature. However, benzylic bromides can be less stable and more lachrymatory. If you are experiencing a sluggish reaction with the chloride, you can either switch to the bromide or add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This in-situ Finkelstein reaction generates the more reactive benzylic iodide, often accelerating the reaction significantly.

Q3: What is a phase-transfer catalyst (PTC) and is it necessary for this reaction?

A3: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[1][6] In this synthesis, which often involves a solid base (K₂CO₃) and a liquid organic solvent, a PTC like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be highly beneficial.[1] The PTC transports the phenoxide anion from the solid-liquid interface into the bulk organic phase, dramatically increasing its effective concentration and boosting the reaction rate. While not strictly necessary, using a PTC is a common and highly effective strategy to improve yields from the 50-70% range to over 90%.[1]

Troubleshooting Guide

Troubleshooting Start Problem: Low or No Yield CheckBase Is the base strong enough and anhydrous? (e.g., K₂CO₃) Start->CheckBase CheckSolvent Is the solvent polar aprotic and anhydrous? (e.g., DMF, Acetone) CheckBase->CheckSolvent Yes Sol_Base Solution: Use dry K₂CO₃ or Cs₂CO₃. Ensure all glassware is oven-dried. CheckBase->Sol_Base No CheckTemp Is the reaction temperature adequate? (Refluxing?) CheckSolvent->CheckTemp Yes Sol_Solvent Solution: Switch to anhydrous DMF or DMSO. Avoid alcohols or water. CheckSolvent->Sol_Solvent No CheckHalide Is the halide reactive enough? (Cl vs. Br vs. I) CheckTemp->CheckHalide Yes Sol_Temp Solution: Heat to reflux and monitor reaction progress via TLC. CheckTemp->Sol_Temp No Sol_Halide Solution: Add catalytic NaI (Finkelstein). Consider using the bromo-analogue. CheckHalide->Sol_Halide No Sol_PTC Advanced Solution: Add a Phase-Transfer Catalyst (e.g., 5 mol% TBAB) to accelerate the reaction. CheckHalide->Sol_PTC Yes, but still slow

Caption: Troubleshooting flowchart for low reaction yield.

Problem: My reaction yield is very low, or I've recovered mostly unreacted starting material.

  • Potential Cause 1: Incomplete Deprotonation of 4-Hydroxybenzaldehyde.

    • Explanation: The phenoxide is the active nucleophile. If the base is too weak or if it's hydrated, it will not efficiently deprotonate the phenol, leading to a very slow or stalled reaction.

    • Solution: Switch to anhydrous potassium carbonate (K₂CO₃), which is a reliable and cost-effective base for this transformation.[3] Ensure it is finely powdered to maximize surface area. For particularly stubborn reactions, the more expensive but highly effective cesium carbonate (Cs₂CO₃) can be used. Always use freshly opened or properly stored anhydrous reagents.

  • Potential Cause 2: Poor Solubility of the Phenoxide Salt.

    • Explanation: The potassium salt of 4-hydroxybenzaldehyde may have limited solubility in certain solvents like acetone. If the nucleophile is not in solution, the reaction rate will be extremely slow as it can only occur at the solid-liquid interface.

    • Solution: Use a solvent that better solubilizes ionic intermediates, such as DMF or DMSO.[2][3] Alternatively, introduce a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). The lipophilic cation (TBA⁺) pairs with the phenoxide anion, pulling it into the organic phase and dramatically increasing the reaction rate.[6]

  • Potential Cause 3: Low Reactivity of the Electrophile.

    • Explanation: Benzylic chlorides are less reactive than their corresponding bromides and iodides. The C-Cl bond is stronger and Cl⁻ is a poorer leaving group compared to Br⁻ or I⁻.

    • Solution: Add a catalytic amount (5-10 mol%) of potassium iodide (KI). This initiates an in-situ Finkelstein reaction, converting the benzylic chloride to the much more reactive benzylic iodide, which is then consumed in the main Williamson ether synthesis. This can often increase the reaction rate by an order of magnitude.

Problem: The reaction works, but purification is difficult due to multiple spots on TLC.

  • Potential Cause 1: C-Alkylation Side Reaction.

    • Explanation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (typically ortho or para to the hydroxyl group). While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric byproducts that are difficult to separate.[3]

    • Solution: The choice of solvent can influence the O/C alkylation ratio. Highly polar, aprotic solvents like DMF and DMSO generally favor O-alkylation. Using a PTC can also enhance selectivity for the desired O-alkylated product.

  • Potential Cause 2: Product or Reactant Degradation.

    • Explanation: Aldehydes can be sensitive to strongly basic conditions and high temperatures over prolonged periods, potentially leading to condensation or decomposition products.

    • Solution: Ensure the reaction is not heated for longer than necessary. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC). Once the starting material is gone, proceed with the workup. Using a milder base like K₂CO₃ over stronger alternatives like sodium hydroxide (NaOH) can also minimize degradation.

Optimized Experimental Protocols

Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Synthesis

This protocol provides a reliable baseline for the synthesis.

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (e.g., 5.0 g, 1.0 eq) and anhydrous, powdered potassium carbonate (e.g., 8.4 g, 1.5 eq).

  • Solvent Addition: Add 100 mL of anhydrous acetone or DMF.

  • Electrophile Addition: Add 3-(chloromethyl)-4-methoxybenzaldehyde (e.g., 7.6 g, 1.0 eq) to the suspension.

  • Reaction: Heat the mixture to a gentle reflux (for acetone, ~56°C; for DMF, ~80-90°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., eluent: 3:1 Hexane:Ethyl Acetate). The reaction typically takes 8-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the solid with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting solid by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Protocol 2: High-Yield Synthesis with Phase-Transfer Catalysis

This optimized protocol incorporates a PTC to improve reaction rate and yield.

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (5.0 g, 1.0 eq), anhydrous potassium carbonate (8.4 g, 1.5 eq), and tetrabutylammonium bromide (TBAB) (0.66 g, 0.05 eq).

  • Solvent Addition: Add 100 mL of anhydrous acetone.

  • Electrophile Addition: Add 3-(chloromethyl)-4-methoxybenzaldehyde (7.6 g, 1.0 eq).

  • Reaction: Heat the mixture to reflux (~56°C) with vigorous stirring.

  • Monitoring: Monitor the reaction via TLC. The reaction is often significantly faster, potentially reaching completion in 4-8 hours.

  • Workup & Purification: Follow steps 6 and 7 from Protocol 1. The aqueous washes during workup will help remove the TBAB catalyst.

Data Summary

ParameterProtocol 1 (Standard)Protocol 2 (PTC-Optimized)Rationale for Change
Catalyst None5 mol% TBABPTC accelerates the reaction by transporting the phenoxide into the organic phase.[1][6]
Solvent Acetone or DMFAcetoneAcetone is often sufficient with a PTC and is easier to remove than DMF.
Typical Time 8-24 hours4-8 hoursIncreased reaction rate due to higher effective nucleophile concentration.
Expected Yield 50-75%>90%More efficient conversion of starting materials to product.[1]

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Geissman, T. A. Williamson Ether Synthesis. In Name Reactions in Organic Chemistry.
  • Utah Tech University. Williamson Ether Synthesis Lab Procedure. [Link]

  • University of Wisconsin-Madison. Experiment 06: Williamson Ether Synthesis. [Link]

  • Organic Syntheses. m-METHOXYBENZALDEHYDE. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Org. Process Res. Dev. 2005, 9 (2), 206–211. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde

Introduction: This guide provides in-depth technical support for researchers and drug development professionals on the purification of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde via recrystallization. As a key int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth technical support for researchers and drug development professionals on the purification of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde via recrystallization. As a key intermediate in various synthetic pathways, achieving high purity is critical. This document moves beyond a simple protocol, offering a troubleshooting framework grounded in chemical principles to address common challenges encountered during the purification process.

Part 1: Troubleshooting Guide

This section is designed to help you navigate and resolve specific issues that may arise during the recrystallization of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde.

Issue 1: The Compound Fails to Dissolve in the Chosen Solvent, Even at Reflux.

Q: I've selected a solvent based on preliminary tests, but my crude 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde won't fully dissolve, even after prolonged heating. What's happening?

A: This is a common issue that typically points to one of two problems: an incorrect solvent choice or an insufficient volume of solvent.

  • Causality: Recrystallization relies on the principle of differential solubility at varying temperatures. The ideal solvent should dissolve the target compound sparingly at room temperature but completely at its boiling point. If the compound has very low solubility even when hot, the solvent is unsuitable. Alternatively, you may simply have too much solute for the amount of solvent used, creating a supersaturated solution that cannot fully dissolve the compound.

  • Troubleshooting Steps:

    • Incremental Solvent Addition: Add the chosen solvent in small increments (e.g., 1-2 mL at a time) to your heated mixture. Allow the solution to return to a boil after each addition. If the solid continues to dissolve with each addition, you likely just need more solvent. Be cautious not to add too much, as this will reduce your final yield.

    • Re-evaluate Solvent System: If a large volume of solvent is required and only a small amount of solid dissolves, the solvent is likely a poor choice. A solvent mixture, or "co-solvent" system, is often the solution. For a moderately polar compound like 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde, a mixture of a polar solvent in which it is soluble (like acetone or ethyl acetate) and a non-polar solvent in which it is less soluble (like hexanes or heptane) can be effective. Dissolve the compound in a minimum amount of the hot "good" solvent, and then slowly add the hot "poor" solvent until the solution becomes faintly cloudy (the saturation point).

    • Consider Impurities: Highly insoluble impurities in your crude material may not dissolve. If a small amount of material remains undissolved after adding a reasonable amount of solvent, this may be the case. In this situation, you should perform a hot filtration to remove these insoluble impurities before allowing the solution to cool.

Issue 2: "Oiling Out" - The Compound Separates as a Liquid Instead of Forming Crystals.

Q: Upon cooling my saturated solution, a gooey oil is forming at the bottom of my flask instead of the fine crystals I expected. How do I fix this?

A: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is separating, or when the concentration of the solute is too high, causing it to crash out of solution before it has time to form an ordered crystal lattice.

  • Causality: The formation of an oil indicates that the solution has become supersaturated too quickly or at too high a temperature. The molecules lose their solubility but possess too much thermal energy to organize into a crystal structure, agglomerating instead as a liquid.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: The most reliable solution is to reheat the entire mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent (10-20% of the original volume) to lower the saturation point. Allow the solution to cool much more slowly.

    • Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling out. Ensure the flask is allowed to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath from a high temperature. Slower cooling provides a larger window of time for nucleation and proper crystal growth.

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites, which can encourage crystal formation over oiling.

    • Introduce a Seed Crystal: If you have a small amount of pure 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde from a previous batch, adding a tiny crystal to the cooled solution can provide a template for crystallization to begin.

Issue 3: No Crystals Form, Even After Extended Cooling and Standing.

Q: My solution has cooled completely to room temperature, and I've even put it in an ice bath, but no crystals have appeared. What should I do?

A: This is the opposite problem of oiling out and is typically caused by either using too much solvent or the solution being reluctant to nucleate.

  • Causality: If the solution is not sufficiently saturated at lower temperatures, the thermodynamic barrier to crystallization will not be overcome. Alternatively, even in a supersaturated solution, the spontaneous formation of initial crystal nuclei can be kinetically slow.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: As mentioned previously, scratching the inner wall of the flask with a glass rod can create nucleation sites.

      • Seed Crystals: Adding a seed crystal is the most effective method to induce crystallization.

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent. A good rule of thumb is to reduce the volume by 20-30% and then allow it to cool again. Be sure to do this in a fume hood.

    • Utilize a Co-Solvent: If you are using a single solvent system, you can try adding a "poor" solvent dropwise to the solution at room temperature until persistent cloudiness is observed. Then, add a drop or two of the "good" solvent to redissolve the cloudiness and allow it to stand. This brings the solution closer to its saturation point.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde?

Recommended Solvent Screening Protocol:

Solvent SystemRationaleExpected Outcome
Isopropanol or Ethanol Moderately polar protic solvents that often work well for compounds with ether and carbonyl groups.Good solubility when hot, poor solubility when cold.
Ethyl Acetate/Heptane A polar aprotic/non-polar co-solvent system that offers high tunability.Dissolve in hot ethyl acetate, then add hot heptane until turbidity is observed to find the ideal ratio.
Toluene/Hexanes An aromatic/aliphatic system suitable for aromatic compounds. Toluene provides good initial solvency.Dissolve in a minimum of hot toluene, then add hexanes to induce precipitation upon cooling.

Q2: How can I assess the purity of my recrystallized product?

A2: Several methods can be used to confirm the purity of your final product.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value if available.

  • Thin-Layer Chromatography (TLC): Spot your crude material and your recrystallized product on the same TLC plate. A pure compound should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, techniques like ¹H NMR (Proton Nuclear Magnetic Resonance) and FT-IR (Fourier-Transform Infrared) spectroscopy are essential. The ¹H NMR spectrum should show clean signals corresponding to the protons of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde with correct integrations, and minimal-to-no peaks from residual solvents or impurities.

Q3: My final yield is very low. How can I improve it?

A3: Low yield is a common frustration. The key is a balance between purity and recovery.

  • Minimize Solvent Usage: The most common cause of low yield is using an excessive amount of solvent. Use only the minimum amount of hot solvent required to fully dissolve your crude product.

  • Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Wash Crystals Judiciously: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using warm solvent or too much solvent will dissolve some of your product.

  • Second Crop of Crystals: The filtrate (the liquid remaining after you filter off your crystals) still contains some dissolved product. You can often obtain a "second crop" of crystals by boiling off some of the solvent from the filtrate and re-cooling it. Note that this second crop may be less pure than the first.

Part 3: Experimental Workflow & Visualization

Standard Recrystallization Protocol for 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde

This is a generalized protocol based on best practices. The user must adapt solvent choice and volumes based on their own preliminary experiments.

  • Solvent Selection: Based on small-scale tests, select a suitable solvent or co-solvent system (e.g., Isopropanol).

  • Dissolution: Place the crude 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly in a vacuum oven or desiccator until a constant weight is achieved.

  • Purity & Yield Analysis: Determine the melting point and weigh the final product to calculate the percent yield.

Recrystallization Troubleshooting Workflow

G cluster_start Start cluster_dissolution Step 1: Dissolution cluster_cooling Step 2: Cooling & Crystallization cluster_troubleshooting Troubleshooting cluster_finish Step 3: Isolation start Crude Compound in Flask add_solvent Add minimal hot solvent start->add_solvent dissolved Is compound fully dissolved? add_solvent->dissolved add_more Add more hot solvent dissolved->add_more No hot_filter Perform Hot Filtration (if insoluble impurities remain) dissolved->hot_filter Yes, with insolubles cool Cool slowly to RT, then ice bath dissolved->cool Yes add_more->dissolved hot_filter->cool crystals_form Do crystals form? cool->crystals_form oiling_out Compound 'Oils Out' cool->oiling_out If oil forms no_crystals No Crystals Form crystals_form->no_crystals No collect Collect via Vacuum Filtration crystals_form->collect Yes reheat Reheat, add more solvent, cool slower oiling_out->reheat induce Induce: Scratch / Seed Evaporate some solvent no_crystals->induce reheat->cool induce->cool wash_dry Wash with cold solvent & Dry collect->wash_dry pure_product Pure Product wash_dry->pure_product

Caption: A flowchart illustrating the key decision points and troubleshooting loops in a standard recrystallization experiment.

References

  • Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization. Organic Chemistry Techniques. [Link]

  • Massachusetts Institute of Technology. (n.d.). Recrystallization. MIT OpenCourseWare. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization Technique. UCLA Chemistry & Biochemistry. [Link]

  • James, C. K., & Van Kessel, J. (n.d.). 6.3: Melting Point. Chemistry LibreTexts. [Link]

Optimization

Technical Support Center: Solving Solubility Challenges of Bis-Aldehydes in Alcohols

Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this resource to address the common yet often frustrating challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this resource to address the common yet often frustrating challenge of dissolving bis-aldehydes, particularly aromatic variants, in ethanol and methanol. This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Here are direct answers to the most common initial queries.

Q1: Why is my bis-aldehyde not dissolving in pure ethanol or methanol, even though they are polar solvents?

A: This is a classic "like dissolves like" problem with a twist. While ethanol and methanol are polar, the solubility of a bis-aldehyde depends on a balance of factors:

  • Solute Structure: Many bis-aldehydes, especially aromatic ones like terephthalaldehyde, are highly symmetrical and rigid. This allows them to pack tightly into a stable crystal lattice. The energy required for solvent molecules to break this lattice can be substantial.[1][2]

  • Polarity Mismatch: While the two aldehyde groups are polar, a large aromatic or aliphatic backbone is nonpolar. As the nonpolar portion of the molecule increases, its compatibility with highly polar alcohols decreases.[3][4][5]

  • Solvent Interactions: Ethanol and methanol are excellent hydrogen bond donors and acceptors. They can form hydrogen bonds with the carbonyl oxygen of the aldehyde.[6][7] However, if the nonpolar part of the bis-aldehyde is large, these favorable interactions may not be enough to overcome the strong solute-solute interactions in the crystal and the solvent-solvent hydrogen bonds.[3]

Q2: I see some change in my mixture, but it's not a clear solution. What is happening?

A: You are likely observing the formation of a hemiacetal . Aldehydes and alcohols exist in a reversible equilibrium with their corresponding hemiacetals.[8][9] This is a chemical reaction, not just dissolution. In the case of a bis-aldehyde, this can lead to the formation of oligomers or polymers if both aldehyde groups react. If the resulting hemiacetal is also insoluble, you may see a precipitate or gel form, which can be mistaken for the original undissolved compound.[9][10]

Q3: Is it safe to heat the mixture to force dissolution?

A: Heating is a common and effective technique, but it must be done with caution. Increasing the temperature provides the energy needed to break the crystal lattice of the solute. Many bis-aldehydes show significantly increased solubility in hot alcohol.[11] However, be aware of two potential risks:

  • Degradation: Aldehydes can be sensitive to heat and air, potentially leading to oxidation into carboxylic acids.[7][12] Always check the thermal stability of your specific compound.

  • Solvent Evaporation: Methanol and ethanol are volatile. Heating in an open container will change the concentration and can create a fire hazard. Always heat using a sealed vessel or a condenser system.

Q4: What is a co-solvent, and should I use one?

A: A co-solvent is a second solvent added in a smaller quantity to the primary solvent to enhance solubility.[13] For bis-aldehydes in alcohols, using a co-solvent is a highly recommended strategy. A small amount of a more powerful, aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can significantly improve solubility by disrupting the alcohol's hydrogen-bonding network and providing more favorable interactions with the nonpolar parts of the bis-aldehyde.[13][14]

In-Depth Troubleshooting Guide

If the FAQs didn't solve your issue, this section provides a logical, step-by-step approach to systematically tackle solubility problems.

The Core Problem: Overcoming the Energy Barrier

Dissolution is a battle of intermolecular forces. For your bis-aldehyde to dissolve, the energy gained from new solvent-solute interactions must be sufficient to overcome the energy of the existing solute-solute (crystal lattice) and solvent-solvent (hydrogen bonding) interactions.

cluster_solute Solid Bis-Aldehyde cluster_solvent Ethanol/Methanol Solvent cluster_solution Target: Dissolved State s1 Solute-Solute (Crystal Lattice Energy) sv1 Solvent-Solute (H-Bonding, Dipole-Dipole) s1->sv1 Energy Input Required v1 Solvent-Solvent (Hydrogen Bonding) v1->sv1 Energy Input Required

Caption: The energy landscape of dissolution.

Troubleshooting Workflow

Follow this workflow to diagnose and solve your solubility issue.

start Start: Bis-aldehyde does not dissolve check_purity Step 1: Verify Purity - Is the bis-aldehyde pure? - Is the solvent anhydrous and pure? start->check_purity physical_methods Step 2: Apply Physical Energy - Gentle heating (40-60°C) - Sonication check_purity->physical_methods dissolved1 Success: Clear Solution physical_methods->dissolved1 Yes not_dissolved1 Issue Persists physical_methods->not_dissolved1 No co_solvency Step 3: Use a Co-Solvent System - Add 5-10% (v/v) DMSO, DMF, or THF - See Table 2 for options not_dissolved1->co_solvency dissolved2 Success: Clear Solution co_solvency->dissolved2 Yes not_dissolved2 Issue Persists co_solvency->not_dissolved2 No reassess Step 4: Re-evaluate System - Is a reaction (hemiacetal) occurring? - Is a different primary solvent needed? - Consider insolubility as a fundamental property. not_dissolved2->reassess

Caption: A systematic workflow for troubleshooting solubility.

Causality Behind the Steps
  • Step 1: Verify Purity: Impurities in your solid can act as nucleation points, preventing dissolution. Water in your alcohol can also alter its solvation properties and, in some cases, lead to the formation of insoluble hydrates.

  • Step 2: Apply Physical Energy:

    • Heating: Directly provides the thermal energy needed to break the solute's crystal lattice. For many organic compounds, solubility increases exponentially with temperature.[15] For example, terephthalaldehyde is significantly more soluble in hot alcohol than in cold alcohol.[11]

    • Sonication: Utilizes high-frequency sound waves to create and collapse microscopic bubbles (cavitation). This process generates intense local energy, which physically breaks apart solute agglomerates and enhances solvent penetration into the solid, accelerating the rate of dissolution.[13]

  • Step 3: Use a Co-Solvent System: This is often the most effective chemical strategy.

    • Mechanism: Alcohols like ethanol are highly structured due to their hydrogen-bonding networks. A small amount of an aprotic, polar co-solvent like DMSO breaks up this structure. This "loosens" the solvent matrix, making it easier to accommodate solute molecules. Furthermore, these co-solvents can better solvate the nonpolar regions of the bis-aldehyde, creating a more favorable energetic environment for dissolution.[1][13]

    • Choosing a Co-solvent: The choice depends on your downstream application. DMSO is an excellent solubilizer but has a high boiling point and can be difficult to remove. THF is more volatile but less polar.

Data Tables for Practical Application

Table 1: Solubility of Terephthalaldehyde (A Model Aromatic Bis-Aldehyde)

SolventTemperature (K)Mole Fraction Solubility (x)
Ethanol273.150.00312
Ethanol283.150.00501
Ethanol293.150.00765
Ethanol303.150.01145
Ethanol313.150.01698
(Data synthesized from BenchChem technical guide)[16]

This data clearly illustrates the strong positive correlation between temperature and solubility. A 40-degree increase in temperature results in a more than 5-fold increase in solubility.

Table 2: Co-Solvent Selection Guide for Alcohol Systems

Co-SolventTypeBoiling Point (°C)Key Characteristics & Considerations
DMSO (Dimethyl Sulfoxide)Polar Aprotic189Excellent solubilizing power for a wide range of compounds. Difficult to remove. Hygroscopic.
DMF (N,N-Dimethylformamide)Polar Aprotic153Good solubilizer, often used for reactions. Can decompose at high temperatures.[14]
THF (Tetrahydrofuran)Moderately Polar Aprotic66Good for less polar compounds. Volatile and can form peroxides. Miscible with water.[17]
Acetonitrile Polar Aprotic82Common solvent for chromatography and reactions. Less effective for highly nonpolar solutes.

Experimental Protocols

These protocols provide detailed, actionable steps for the methods described above.

Protocol 1: Dissolution Using Controlled Heating

This protocol is for increasing solubility by raising the temperature of the solvent.

  • Setup: Place the desired amount of bis-aldehyde into a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a portion (e.g., 70-80%) of the total required volume of ethanol or methanol.

  • Condenser: Attach a reflux condenser to the flask to prevent solvent loss upon heating.

  • Heating: Place the flask in a heating mantle or an oil bath set to a temperature between 40°C and 60°C. Caution: Do not exceed the boiling point of the solvent in a sealed system without proper pressure relief.

  • Stirring: Begin stirring the mixture.

  • Observation: Continue heating and stirring for 15-30 minutes. The solid should gradually dissolve. If some solid remains, add the rest of the solvent through the condenser.

  • Cooling: Once a clear solution is obtained, turn off the heat and allow the solution to cool slowly to room temperature. Note: Rapid cooling can sometimes cause the compound to crash out of solution. If this happens, your compound is likely only soluble at elevated temperatures.

Protocol 2: Dissolution Using a Co-Solvent System

This protocol describes the use of a co-solvent to dissolve a challenging compound at room temperature.

  • Preparation: In a volumetric flask or beaker with a stir bar, add the bis-aldehyde.

  • Co-Solvent First: Add a small volume of the chosen co-solvent (e.g., DMSO). A good starting point is 5% of the final desired volume.

  • Initial Dissolution: Stir the mixture. The bis-aldehyde will often dissolve readily or form a slurry in the pure co-solvent.

  • Titration with Primary Solvent: Slowly add the primary solvent (ethanol or methanol) in small increments while stirring continuously.

  • Observation: Monitor the solution for any signs of precipitation. If the solution remains clear, continue adding the primary solvent until the final volume is reached.

  • Troubleshooting: If the compound begins to precipitate, it indicates that you have exceeded the solubility limit for that specific co-solvent/solvent ratio. You may need to either increase the percentage of the co-solvent or accept a lower final concentration of your bis-aldehyde.

The Hemiacetal Equilibrium: A Final Consideration

It is critical to remember the potential for hemiacetal formation, which is an equilibrium reaction between your aldehyde and the alcohol solvent.[8][18][19]

Caption: Reversible formation of a bis-hemiacetal.

Solutions of aldehydes in alcohol always contain a certain amount of the hemiacetal.[9] For most applications, this equilibrium is acceptable. However, if your experiment is sensitive to the presence of the free aldehyde, you may need to choose a non-alcoholic, aprotic solvent.

References
  • Terephthalaldehyde - Wikipedia. Wikipedia. [Link]

  • Glutaraldehyde. Australian Government Department of Health. [Link]

  • Glutaraldehyde Solution | Glutardialdehyde | Glutaric Aldehyde. Chemate Group. [Link]

  • General description, Danish Environmental Protection Agency. Danish Environmental Protection Agency. [Link]

  • Physical and Chemical Properties of Glutaraldehyde. NCBI Bookshelf. [Link]

  • GLUTARALDEHYDE. PubChem, National Center for Biotechnology Information. [Link]

  • Hemiacetal - Wikipedia. Wikipedia. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • Aldehydes can react with alcohols to form hemiacetals. University of Kerbala. [Link]

  • A review on solubility enhancement techniques. SciSpace. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Physical Properties of Aldehydes and Ketones. CK-12 Foundation. [Link]

  • Workup: Aldehydes. University of Rochester, Department of Chemistry. [Link]

  • Hemiacetals and hemiketals. University of Calgary. [Link]

  • Addition of Alcohols to form Hemiacetals and Acetals. Chemistry LibreTexts. [Link]

  • 17.7: Addition of Alcohols to Form Hemiacetals and Acetals. Chemistry LibreTexts. [Link]

  • Revision Notes - Alcohols, aldehydes, ketones, carboxylic acids, and amines. Sparkl. [Link]

  • physical properties aldehydes ketones boiling point trends solubility. Doc Brown's Chemistry. [Link]

  • 3.10: Properties of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Solubility Measurement and Correlation for 2-Naphthaldehyde in Pure Organic Solvents and Methanol + Ethanol Mixtures. Journal of Chemical & Engineering Data, ACS Publications. [Link]

  • Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. PubMed Central, National Institutes of Health. [Link]

  • Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? Quora. [Link]

  • Aldehydes. EBSCO Information Services. [Link]

  • 342 BCH3023 Physical Properties Aldehydes and Ketones. YouTube. [Link]

  • Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]

  • Aldehyde. Britannica. [Link]

  • Aldehydes, Ketones and Carboxylic Acids. Science Ready. [Link]

  • an introduction to aldehydes and ketones. Chemguide. [Link]

  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • Toward overcoming solubility issues in organic chemistry. Hokkaido University. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed Central, National Institutes of Health. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Schiff Base Condensation Reactions

Welcome to the Technical Support Center for Schiff Base Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during Schiff base c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Schiff Base Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during Schiff base condensation reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome low conversion rates and optimize your synthetic outcomes.

Introduction: The Reversible Nature of Imine Formation

Schiff base formation, the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone), is a cornerstone of synthetic chemistry, pivotal in fields ranging from medicinal chemistry to materials science.[1][2] The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the final imine product.[3] A critical aspect to grasp is the reversibility of this entire process.[3][4] The water generated as a byproduct can hydrolyze the imine, shifting the equilibrium back towards the starting materials.[4][5] Consequently, many of the strategies for achieving high conversion rates are centered around effectively managing this equilibrium.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My reaction has a very low yield, and I'm recovering a significant amount of my starting materials. What's the primary cause?

Low yields in Schiff base reactions are most commonly due to the reaction equilibrium not favoring the product.[4] The accumulation of water in the reaction mixture drives the hydrolysis of the imine, leading to a mixture of reactants and products.[5]

Troubleshooting Steps:

  • Water Removal: This is the most critical factor. Several methods can be employed:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene) is a highly effective method for physically removing water from the reaction mixture as it forms.[4][5][6]

    • Drying Agents: The addition of a drying agent to the reaction mixture can sequester the water as it is produced. Common choices include anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å).[5][7]

  • Increase Reactant Concentration: Le Chatelier's principle dictates that increasing the concentration of one of the reactants can shift the equilibrium towards the product. Using a slight excess (1.1-1.2 equivalents) of the amine is a common strategy.[8]

Q2: The reaction is proceeding very slowly or not at all. How can I increase the reaction rate?

Slow reaction kinetics can be a significant hurdle. The rate of imine formation is influenced by several factors, including catalysis, temperature, and the electronic nature of your substrates.

Troubleshooting Steps:

  • Catalysis:

    • Acid Catalysis: The dehydration of the carbinolamine intermediate is the rate-limiting step and is often acid-catalyzed.[9][10] A catalytic amount of a weak acid, such as acetic acid or p-toluenesulfonic acid (p-TsOH), can significantly accelerate the reaction.[6][11] Be cautious with the amount and strength of the acid; a pH of 4-5 is generally optimal.[4][9] Too low a pH will protonate the starting amine, rendering it non-nucleophilic and halting the initial attack on the carbonyl.[4][9]

    • Base Catalysis: While less common, some Schiff base condensations can be catalyzed by weak bases.[6]

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. Refluxing the reaction mixture is a common practice.[11][12] However, be mindful of the thermal stability of your reactants and product.[13]

  • Reactant Electronics: Electron-withdrawing groups on the carbonyl compound make the carbonyl carbon more electrophilic and can increase the rate of the initial nucleophilic attack. Conversely, electron-donating groups on the amine increase its nucleophilicity.

Q3: I'm observing the formation of multiple products or significant side reactions. What are the likely culprits and how can I suppress them?

Side reactions can significantly reduce the yield of your desired Schiff base. The most common side reactions are self-condensation of the carbonyl compound or polymerization.

Troubleshooting Steps:

  • Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation, especially under basic conditions.[14] If you are using a base catalyst, consider switching to a weaker base or an acid catalyst.

  • Polymerization: If you are working with difunctional aldehydes and amines, intermolecular reactions can lead to the formation of polymers instead of the desired cyclic or macrocyclic Schiff base.[3] Using a metal template can sometimes direct the reaction towards the desired product.[3]

  • Stoichiometry Control: Carefully controlling the stoichiometry of your reactants is crucial. Adding one reactant dropwise to the other can sometimes minimize side reactions.

Q4: My purified Schiff base seems to be decomposing over time. How can I improve its stability?

The primary pathway for the decomposition of Schiff bases is hydrolysis.[4][13] Exposure to moisture, especially in the presence of trace acids, can lead to the reversion of the imine to its starting amine and carbonyl compound.[13]

Stability and Storage Recommendations:

  • Anhydrous Conditions: Ensure that your purified product is thoroughly dried and stored in a sealed container, preferably in a desiccator, to protect it from atmospheric moisture.[4][13]

  • Avoid Acidic Environments: Store the Schiff base in a neutral environment. Avoid contact with acidic surfaces or vapors.

  • Low Temperature Storage: Storing the compound at a low temperature can help to slow down any potential decomposition pathways.[13]

Q5: I'm having difficulty purifying my Schiff base. What are the best methods?

Purification can be challenging, especially if the polarity of the product is similar to that of the starting materials.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid Schiff bases.[12][13] Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents include ethanol, methanol, and mixtures like benzene/petroleum ether.[13][15]

  • Column Chromatography: If recrystallization is not effective, column chromatography can be used. To avoid hydrolysis on the stationary phase, it is often recommended to use neutral alumina instead of the more acidic silica gel.[13]

  • Washing: If one of the starting materials is in excess, it can sometimes be removed by washing the crude product with a suitable solvent in which the impurity is soluble but the product is not. For example, excess amine can often be removed by washing with a non-polar solvent like hexane.[4] To remove unreacted aldehyde, a wash with a saturated sodium bisulfite solution can be effective, as it forms a water-soluble adduct with the aldehyde.[8][12]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data to aid in the optimization of your reaction conditions.

Table 1: Effect of Solvent on Schiff Base Formation

SolventPolarityBoiling Point (°C)Azeotrope with Water (°C)Notes
EthanolPolar Protic78N/AGood for dissolving many reactants; product may precipitate upon cooling.[15][16]
MethanolPolar Protic65N/ASimilar to ethanol, but with a lower boiling point.[15][17]
TolueneNon-polar11185Excellent for azeotropic water removal with a Dean-Stark apparatus.[4][14]
DichloromethanePolar Aprotic4038Can be used with a drying agent like MgSO₄.[5]
AcetonitrilePolar Aprotic8276Aprotic polar solvent that can lead to high conversions.[14][18]
Dimethylformamide (DMF)Polar Aprotic153N/AHigh boiling point, good for dissolving sparingly soluble reactants.[15][19]
Dimethyl sulfoxide (DMSO)Polar Aprotic189N/AVery high boiling point, can enhance the reducing ability of substrates.[15][18]

Table 2: Common Catalysts for Schiff Base Condensation

CatalystTypeTypical Loading (mol%)Optimal pH RangeNotes
Acetic AcidWeak Acid1-54-6A common and effective catalyst.[11]
p-Toluenesulfonic Acid (p-TsOH)Strong Acid0.1-14-5More potent than acetic acid; use with caution to avoid over-acidification.[6]
Lemon Juice (Citric Acid)Natural AcidVaries2-3A "green" and effective catalyst.[19]
PiperidineWeak Base5-10>7Can be effective but may promote aldol side reactions.[14]
PyridineWeak Base5-10>7Another common weak base catalyst.[14]
Magnesium Perchlorate (Mg(ClO₄)₂)Lewis Acid1-5N/AAn efficient catalyst for the synthesis of imines.[20]

Experimental Protocols

Protocol 1: General Procedure for Schiff Base Synthesis with Azeotropic Water Removal

This protocol describes a general method for the condensation of an aromatic aldehyde with a primary amine using a Dean-Stark apparatus to remove water.

Materials:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Aromatic aldehyde (1.0 eq)

  • Primary amine (1.0-1.1 eq)

  • Toluene

  • Catalytic amount of p-toluenesulfonic acid (p-TsOH) (optional)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 eq), the primary amine (1.0-1.1 eq), and toluene (enough to fill the flask to about two-thirds capacity).

  • If using a catalyst, add a catalytic amount of p-TsOH.

  • Assemble the Dean-Stark apparatus and reflux condenser on the flask.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap (typically 2-6 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Purification of a Crude Schiff Base by Recrystallization

This protocol outlines a general procedure for purifying a solid Schiff base.

Materials:

  • Crude Schiff base

  • Erlenmeyer flasks

  • Hot plate

  • Recrystallization solvent (e.g., ethanol)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude Schiff base in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with swirling until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.

  • Once crystallization is complete, collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals thoroughly, either air-drying or in a vacuum oven.

Visualizations

Troubleshooting Workflow for Low Schiff Base Conversion

Troubleshooting_Workflow Start Low Schiff Base Yield Check_Equilibrium Is water being removed? Start->Check_Equilibrium Check_Kinetics Is the reaction too slow? Start->Check_Kinetics Check_Purity Are starting materials pure? Start->Check_Purity Check_Side_Reactions Are there side products? Start->Check_Side_Reactions Implement_Water_Removal Implement Dean-Stark or add drying agent Check_Equilibrium->Implement_Water_Removal No Add_Catalyst Add catalytic acid (e.g., p-TsOH) or increase temperature Check_Kinetics->Add_Catalyst Yes Purify_Reactants Purify aldehyde and amine (distillation/recrystallization) Check_Purity->Purify_Reactants No Optimize_Conditions Adjust stoichiometry or change catalyst Check_Side_Reactions->Optimize_Conditions Yes Re_evaluate Re-run reaction and monitor by TLC/NMR Implement_Water_Removal->Re_evaluate Add_Catalyst->Re_evaluate Purify_Reactants->Re_evaluate Optimize_Conditions->Re_evaluate Re_evaluate->Start Issue Persists Success High Yield Achieved Re_evaluate->Success Problem Solved

Caption: A logical workflow for troubleshooting low yields in Schiff base reactions.

Schiff Base Condensation: Reaction Mechanism and Equilibrium

Schiff_Base_Mechanism cluster_intermediate Intermediate R1_CHO Aldehyde/Ketone (R-CHO) Carbinolamine Carbinolamine R1_CHO->Carbinolamine + R'-NH₂ (Nucleophilic Attack) R2_NH2 Primary Amine (R'-NH₂) R2_NH2->Carbinolamine Imine Schiff Base (Imine) (R-CH=N-R') Carbinolamine->Imine - H₂O (Dehydration) Imine->Carbinolamine + H₂O (Hydrolysis) Water Water (H₂O)

Caption: The reversible mechanism of Schiff base formation highlighting the key equilibrium.

References

  • How to purify Schiff base product? - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI. [Link]

  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications | ACS Omega. (n.d.). Retrieved February 13, 2026, from [Link]

  • Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal - YouTube. (2021). [Link]

  • How can I get a pure Schiff base product? - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Schiff base - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • What is best solvent for imine formation (Schiff synthesis, SN2 type reaction)? (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis and characterization of novel Schiff base ligands - International Journal of Chemical Studies. (n.d.). Retrieved February 13, 2026, from [Link]

  • Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. (n.d.). Retrieved February 13, 2026, from [Link]

  • How to purify Schiff base? - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents | ACS Omega. (n.d.). Retrieved February 13, 2026, from [Link]

  • Different Schiff Bases—Structure, Importance and Classification - PMC - NIH. (n.d.). Retrieved February 13, 2026, from [Link]

  • Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations - Journal of Chemical and Pharmaceutical Research. (n.d.). Retrieved February 13, 2026, from [Link]

  • Optimization of the Model Reaction Conditions for the Preparation - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Part-5. Review on use of Chiral Schiff base Complexes as Catalyst. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Schiff Base Reaction-Mechanism, Rxn setup and Application - YouTube. (2022). [Link]

  • Optimization of Reaction Conditions | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Synthesis, spectral and thermo-kinetics explorations of Schiff-base derived metal complexes - SciSpace. (n.d.). Retrieved February 13, 2026, from [Link]

  • 12.6: Reactions of Aldehydes and Ketones with Amines - Chemistry LibreTexts. (2020). [Link]

  • Kinetic Evidence for a Schiff Base Intermediate in the Knoevenagel Condensation1 | Journal of the American Chemical Society. (n.d.). Retrieved February 13, 2026, from [Link]

  • Is it necessary to remove water during schiff base synthesis? | ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Mechanisms of Imine Exchange Reactions in Organic Solvents | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines - American Chemical Society. (n.d.). Retrieved February 13, 2026, from [Link]

  • Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles | Journal of Chemical Education. (n.d.). Retrieved February 13, 2026, from [Link]

  • What are the conditions used for schiff base reaction? - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • How do I increase Schiff's base yield? - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Imine formation-Typical procedures - OperaChem. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

Optimization

removing unreacted 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde from polymer networks

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde from pol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde from polymer networks. This document offers a combination of frequently asked questions for quick reference and detailed troubleshooting protocols to address specific experimental issues.

Introduction to the Challenge

The presence of unreacted monomers, such as 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde, within a polymer network can significantly impact the material's final properties, including its mechanical strength, thermal stability, and, critically for biomedical applications, its biocompatibility. Complete removal of these small molecules is often a crucial, yet challenging, final step in polymer synthesis. This guide is designed to provide both the foundational knowledge and the practical steps necessary to achieve a high degree of purity in your polymer network.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove unreacted 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde from my polymer network?

A1: Several factors can contribute to the difficulty in removing this specific aldehyde:

  • Physical Entrapment: As the polymer network forms, monomer molecules can become physically trapped within the crosslinked structure.

  • Intermolecular Interactions: The polar nature of the aldehyde groups can lead to interactions with the polymer backbone, hindering its diffusion out of the network.[1][2]

  • Solubility: The choice of washing solvent is critical. The unreacted monomer must be highly soluble in the solvent, while the polymer network should be insoluble but swellable.[][4]

Q2: What are the most common methods for removing small molecule impurities from polymer networks?

A2: The most prevalent and effective techniques are:

  • Solvent Extraction: This involves swelling the polymer network in a solvent that is a good solvent for the unreacted monomer but a non-solvent for the polymer.[][4] Soxhlet extraction is a continuous and efficient form of solvent extraction.[5]

  • Precipitation: This method involves dissolving the polymer (if it's not a crosslinked network) in a suitable solvent and then adding a non-solvent to cause the polymer to precipitate, leaving the impurities in the solution.[][6][7]

  • Dialysis: For water-soluble or dispersible polymer networks, dialysis can be an effective method to remove small molecules by diffusion across a semi-permeable membrane.[][8]

Q3: How can I confirm that the unreacted monomer has been successfully removed?

A3: Several analytical techniques can be employed:

  • Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can detect the presence of characteristic peaks corresponding to the aldehyde functional groups of the unreacted monomer.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) of the extraction solvent can be used to quantify the amount of monomer being removed. Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) can be used to analyze the molecular weight distribution of any soluble fractions and detect low molecular weight impurities.[9]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the purification process.

Issue 1: Low Purity After Standard Solvent Washing

Symptoms:

  • Analytical data (NMR, FTIR) still shows significant peaks corresponding to the unreacted aldehyde.

  • The properties of the polymer network are inconsistent with expected values.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low polymer purity.

Detailed Steps:

  • Assess Swelling: A polymer network must swell sufficiently for the trapped monomers to diffuse out.[5] If the network appears rigid during washing, you may need to use a solvent with a closer solubility parameter to the polymer to induce greater swelling.[10]

  • Optimize Solvent Selection: The ideal solvent will have high solubility for 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde while being a non-solvent for the polymer network. Aromatic aldehydes are generally soluble in organic solvents like chloroform, tetrahydrofuran (THF), and acetone.[11]

  • Increase Extraction Efficiency: Elevating the temperature during washing can increase the diffusion rate of the monomer out of the network.[12] Extending the washing time or increasing the frequency of solvent changes can also improve purity.

  • Implement Continuous Extraction: For stubborn impurities, a continuous extraction method like Soxhlet extraction can be highly effective.[5] This method repeatedly washes the polymer with fresh, distilled solvent, ensuring a constant concentration gradient that drives the diffusion of the monomer out of the network.

Issue 2: Polymer Network Dissolves or Degrades During Washing

Symptoms:

  • The polymer network loses its structural integrity and dissolves in the washing solvent.

  • A decrease in the molecular weight of the polymer is observed.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for polymer instability during washing.

Detailed Steps:

  • Verify Crosslinking: Incomplete polymerization or low crosslinking density can result in a polymer network that is not robust enough to withstand solvent swelling. Ensure that your polymerization reaction has gone to completion.

  • Solvent Compatibility: The chosen solvent may be too "good" for the polymer, causing it to dissolve rather than just swell. Consult solubility data for your specific polymer system and choose a solvent that is a poorer solvent for the polymer itself.[10]

  • Chemical Stability: Be aware of potential chemical reactions between the solvent and your polymer. For example, if your polymer contains ester linkages, using an acidic or basic solvent could cause hydrolysis.

  • Temperature Effects: High temperatures can sometimes promote polymer degradation. If you suspect this is the case, perform the washing at a lower temperature, even if it requires a longer extraction time.

Experimental Protocols

Protocol 1: Batch Solvent Extraction

This protocol is suitable for initial purification attempts and for polymer networks that are not heavily contaminated.

Materials:

  • Contaminated polymer network

  • Selected washing solvent (e.g., Tetrahydrofuran, Acetone, Chloroform)

  • Beaker or flask

  • Magnetic stirrer and stir bar or orbital shaker

Procedure:

  • Place the polymer network in a beaker or flask.

  • Add a sufficient volume of the selected solvent to fully immerse and allow for swelling of the polymer (a 20:1 solvent-to-polymer volume ratio is a good starting point).

  • Agitate the mixture using a magnetic stirrer or orbital shaker at room temperature for 4-6 hours.

  • Decant the solvent.

  • Repeat steps 2-4 at least three times with fresh solvent.

  • Dry the polymer network under vacuum to remove residual solvent.

Protocol 2: Continuous Soxhlet Extraction

This method is recommended for achieving a high degree of purity, especially when dealing with highly entrapped monomers.

Materials:

  • Contaminated polymer network

  • Soxhlet extraction apparatus (including a round bottom flask, Soxhlet extractor, and condenser)

  • Cellulose extraction thimble

  • Selected extraction solvent

  • Heating mantle

Procedure:

  • Place the polymer network inside a cellulose extraction thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the round bottom flask with the selected extraction solvent.

  • Assemble the Soxhlet apparatus and begin heating the solvent.

  • Allow the extraction to proceed for 24-48 hours, ensuring a consistent cycle of solvent vaporization, condensation, and siphoning.

  • After the extraction is complete, carefully remove the polymer network from the thimble and dry it under vacuum.

Data Presentation

Table 1: Solvent Selection Guide for Removal of Aromatic Aldehydes

SolventBoiling Point (°C)PolaritySuitability for Aromatic AldehydesNotes
Acetone56Polar aproticExcellentGood for swelling many common polymer networks.
Tetrahydrofuran (THF)66Polar aproticExcellentCan be a strong solvent for some polymers, so test for dissolution.
Chloroform61Relatively nonpolarVery GoodEffective, but use with appropriate safety precautions (fume hood).[4]
Ethyl Acetate77Moderately polarGoodA less aggressive solvent option.
Methanol65Polar proticModerateMay be less effective for highly non-polar polymers.[11]
Water100Polar proticPoorAromatic aldehydes have low water solubility.[13]

References

  • National Council of Educational Research and Training. (n.d.). Aldehydes, Ketones and Carboxylic Acids. In Chemistry Part II: Textbook for Class XII. Retrieved from [Link]

  • SGS Polymer Solutions. (n.d.). Extractions. Retrieved from [Link]

  • Sosnowski, S., & Głowacki, G. (2018). Precipitation Polymerization: A Powerful Tool for Preparation of Uniform Polymer Particles. Micromachines, 9(9), 435. [Link]

  • ResearchGate. (2024, May 11). How to Precipitate Hydrophobic polymer?. Retrieved from [Link]

  • Google Patents. (n.d.). KR20130107508A - Purifying method of polymers using dimethyl ether as extracting solvent and apparatus thereof.
  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

  • LCGC International. (n.d.). Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Britannica. (2026, January 29). Aldehyde. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, September 22). Polymer purification by reprecipitation troubleshooting. Retrieved from [Link]

  • ResearchGate. (2023, March 7). Some advices for purifying a polymer?. Retrieved from [Link]

  • Reddit. (2015, May 5). how do I purify a polymer that I can't crash out?. Retrieved from [Link]

  • Google Patents. (n.d.). EP1216962A1 - Method for removing free aldehydes.
  • Polymer Chemistry. (2022). A user-guide for polymer purification using dialysis. [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Retrieved from [Link]

  • YouTube. (2022, November 14). Chemistry of polymer Networks Including Covalent Adaptable Networks and Dynamic.... Retrieved from [Link]

  • YouTube. (2018, September 20). Polymer Purification. Retrieved from [Link]

  • PubMed. (2019, July 16). Quantification of Aldehydes on Polymeric Microbead Surfaces via Catch and Release of Reporter Chromophores. Retrieved from [Link]

  • Polymer Chemistry. (2023). Educational series: characterizing crosslinked polymer networks. [Link]

  • KD Pharma Group. (n.d.). Purification Technologies Small Molecules. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde. Retrieved from [Link]

  • Polymer Chemistry. (2019). An unexpected route to aldehyde-decorated single-chain nanoparticles from azides. [Link]

  • RSC Publishing. (2024, December 9). Effects of polymer network flexibility on the kinetics of DEZ vapor phase infiltration into photo-polymerized polyacrylates. Retrieved from [Link]

  • ResearchGate. (2019, March 22). How can I remove unreacted/unused Transferrin and polymer after a bioconjugation reaction using EDC?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Ether-Linked Dialdehyde Synthesis

Welcome to the Technical Support Center for the synthesis of ether-linked dialdehydes. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of ether-linked dialdehydes. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of optimizing reaction temperatures for this specific class of molecules. Our focus is on providing practical, experience-driven insights to enhance the success of your synthetic endeavors.

Introduction: The Temperature Tightrope in Dialdehyde Ether Synthesis

The synthesis of ether-linked dialdehydes, often achieved through modifications of the Williamson ether synthesis, presents a unique set of challenges. The reaction temperature is a critical parameter that must be carefully controlled to balance the rate of the desired ether formation against a host of potential side reactions. Unlike simpler ether syntheses, the presence of two reactive aldehyde functionalities introduces additional complexities related to substrate stability and byproduct formation. This guide will walk you through a logical approach to temperature optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the Williamson ether synthesis of phenolic dialdehydes?

A1: A general temperature range for the Williamson ether synthesis is between 50-100°C.[1][2] However, for phenolic dialdehydes, it is often advisable to start at the lower end of this range (e.g., 50-70°C). Aromatic aldehydes can be sensitive to higher temperatures, which may lead to decomposition or side reactions.[3]

Q2: My reaction is sluggish at lower temperatures. Can I simply increase the heat?

A2: While increasing the temperature will likely increase the reaction rate, it also escalates the risk of side reactions. The most common side reaction in Williamson ether synthesis is the E2 elimination of the alkyl halide, which is favored at higher temperatures.[2][4] With dialdehyde substrates, you also risk thermal degradation of the aldehyde groups. A more controlled approach is to first ensure other parameters are optimized (e.g., choice of base, solvent, and halide reactivity) before cautiously increasing the temperature in small increments (e.g., 5-10°C).

Q3: I'm observing a significant amount of a byproduct that is not my desired ether. What could it be?

A3: The most likely byproduct is an alkene resulting from the E2 elimination of your alkyl halide.[4] This is particularly prevalent with secondary or tertiary alkyl halides.[5][6] Another possibility, especially with phenoxides, is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen.[5] If your starting material is a phenolic aldehyde, you might also observe products from aldol condensation, especially if the reaction conditions are basic and the solvent is a ketone like acetone.[7]

Q4: Are there alternatives to high temperatures for improving reaction rates?

A4: Absolutely. Instead of elevating the temperature, consider the following:

  • Choice of Alkyl Halide: The reactivity of the alkylating agent follows the order R-I > R-Br > R-Cl.[8] Using a more reactive alkyl iodide can significantly accelerate the reaction at a lower temperature.

  • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the reaction rate by facilitating the transport of the phenoxide nucleophile into the organic phase. This often allows for milder reaction conditions.

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO can accelerate SN2 reactions.[1][9]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of ether-linked dialdehydes.

Problem 1: Low or No Product Formation

Initial Checks:

  • Incomplete Deprotonation: Ensure your base is strong enough to fully deprotonate the phenolic hydroxyl groups. For phenols, bases like K₂CO₃ or NaOH are often sufficient.[1]

  • Moisture: The presence of water can quench the phenoxide and hydrolyze the alkylating agent. Ensure you are using anhydrous solvents and properly dried glassware.[10]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no product yield.

Problem 2: Significant Byproduct Formation

Initial Analysis:

  • TLC Analysis: Compare the byproduct spot(s) to your starting materials. A less polar spot could indicate an elimination product (alkene).

  • NMR of Crude Mixture: Look for characteristic signals. Vinyl protons (around 5-6 ppm) suggest an alkene. Unexpected aromatic substitution patterns might indicate C-alkylation.

Temperature-Related Solutions:

Observation Potential Cause Recommended Action Rationale
Alkene byproduct E2 EliminationLower the reaction temperature.Higher temperatures favor elimination over substitution.[2]
C-alkylation byproduct Ambident NucleophileOptimize solvent and counter-ion.Polar aprotic solvents generally favor O-alkylation.[1]
Aldol condensation product Reactive AldehydeUse a non-ketonic solvent.Acetone, for example, can participate in aldol reactions under basic conditions.[7]
Polymerization/Degradation Aldehyde InstabilityReduce temperature and reaction time.Aromatic aldehydes can be unstable at elevated temperatures.
Problem 3: Product Degradation

Signs of Degradation:

  • Darkening of the reaction mixture (brown or black).

  • Formation of insoluble material.

  • Smearing on the TLC plate.

  • Broad, ill-defined peaks in the NMR spectrum.

Mitigation Strategy: Aldehyde Protection

If your dialdehyde is particularly sensitive to the reaction conditions, protecting the aldehyde groups as acetals is a highly effective strategy. Acetals are stable in the basic or neutral conditions of the Williamson ether synthesis and can be removed later under acidic conditions.[11][12][13]

Workflow for Acetal Protection Strategy:

G Start Dialdehyde Starting Material Protect Protect Aldehydes as Acetals (e.g., ethylene glycol, cat. acid) Start->Protect Ether_Synth Williamson Ether Synthesis (Optimized Temperature) Protect->Ether_Synth Deprotect Deprotect Acetals (Aqueous Acid) Ether_Synth->Deprotect Final_Product Pure Ether-Linked Dialdehyde Deprotect->Final_Product

Caption: Workflow incorporating aldehyde protection.

Experimental Protocols

Protocol 1: Temperature Screening for Ether Synthesis
  • Setup: In parallel reaction vials, add your phenolic dialdehyde (1 eq.), base (e.g., K₂CO₃, 2.2 eq.), and anhydrous solvent (e.g., DMF).

  • Temperature Gradient: Place the vials in a heating block with a temperature gradient (e.g., 50°C, 60°C, 70°C, 80°C).

  • Addition of Alkyl Halide: Add the alkyl halide (2.2 eq.) to each vial.

  • Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every hour).

  • Analysis: After a set time (e.g., 6 hours), quench a small aliquot from each reaction and analyze by LC-MS or crude ¹H NMR to determine the optimal temperature for product formation versus byproduct generation.

Protocol 2: Acetal Protection of a Dialdehyde
  • Setup: Dissolve the dialdehyde (1 eq.) and ethylene glycol (2.5 eq.) in toluene.

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Water Removal: Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitoring: Monitor the reaction by TLC or ¹H NMR for the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of the acetal proton signal (around 5.5-6.0 ppm).

  • Workup: Once complete, cool the reaction, wash with aqueous sodium bicarbonate, then brine. Dry the organic layer and remove the solvent under reduced pressure.

Protocol 3: Deprotection of an Acetal-Protected Dialdehyde
  • Setup: Dissolve the acetal-protected ether-linked dialdehyde in a mixture of an organic solvent (e.g., THF or acetone) and water.

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., HCl) or an acid catalyst like pyridinium p-toluenesulfonate (PPTS).[14]

  • Monitoring: Stir at room temperature and monitor by TLC for the reappearance of the more polar dialdehyde product.

  • Workup: Neutralize the acid with a mild base (e.g., sodium bicarbonate), extract the product with an organic solvent, dry, and concentrate.

Reaction Monitoring

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ratio will need to be optimized.

  • Visualization: UV light (for aromatic compounds) and/or a potassium permanganate stain.

Expected Observations on TLC:

  • Starting Phenolic Dialdehyde: Typically a polar spot that will be high up on the plate in a polar solvent system.

  • Product (Ether-Linked Dialdehyde): Less polar than the starting phenol due to the absence of the -OH groups. It will have a higher Rf value.

  • Alkyl Halide: Often non-polar and may run near the solvent front.

  • Elimination Byproduct (Alkene): Usually very non-polar with a high Rf value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for monitoring reaction progress and identifying products and byproducts.

  • ¹H NMR:

    • Disappearance of Phenolic -OH: The broad singlet of the phenolic proton will disappear upon deprotonation and subsequent ether formation.

    • Appearance of Alkoxy Protons: New signals corresponding to the protons of the newly introduced alkyl groups will appear. For example, an ethoxy group will show a characteristic triplet and quartet.

    • Shift of Aromatic Protons: The chemical shifts of the aromatic protons adjacent to the oxygen will change upon ether formation.

    • Aldehyde Protons: The aldehyde proton signals (typically around 9-10 ppm) should remain, though their chemical environment may be slightly altered.

Conclusion

Optimizing the reaction temperature for the synthesis of ether-linked dialdehydes is a critical step that requires a systematic and informed approach. By understanding the interplay between reaction kinetics and potential side reactions, and by employing strategies such as the use of protecting groups and careful reaction monitoring, researchers can significantly improve the yield and purity of their target molecules. This guide provides a framework for troubleshooting common issues and making informed decisions to achieve successful synthetic outcomes.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.
  • Acetal Protecting Group & Mechanism –. Total Synthesis. [URL: https://totalsynthesis.com/acetal-protecting-group-mechanism/]
  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Benchchem. [URL: https://www.benchchem.com/technical-support-center/williamson-ether-synthesis-phenolic-compounds]
  • Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. ResearchGate. [URL: https://www.researchgate.net/publication/225301131_Simple_Deprotection_of_Acetal_Type_Protecting_Groups_under_Neutral_Conditions]
  • Acetals as protecting groups. [URL: https://www.quimicaorganica.org/en/organic-chemistry/carbonyl-compounds/acetals-protecting-groups.html]
  • Williamson Ether Synthesis Final. YouTube. [URL: https://www.youtube.
  • 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/17%3A_Aldehydes_and_Ketones--Nucleophilic_Addition/17.08%3A_Acetals_as_Protecting_Groups]
  • acetals and ketals as protecting groups. YouTube. [URL: https://www.youtube.
  • Williamson Ether Synthesis. ChemTalk. [URL: https://chem-talk.org/williamson-ether-synthesis/]
  • troubleshooting acetal deprotection in the presence of sensitive functional groups. Benchchem. [URL: https://www.benchchem.com/technical-support-center/troubleshooting-acetal-deprotection-sensitive-functional-groups]
  • Acetal As A Protective Group in Organic Synthesis | PDF | Aldehyde. Scribd. [URL: https://www.scribd.com/document/683100223/Acetal-as-a-Protective-Group-in-Organic-Synthesis]
  • Improving reaction conditions for Williamson ether synthesis. Benchchem. [URL: https://www.benchchem.com/improving-reaction-conditions-for-williamson-ether-synthesis]
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [URL: https://francis-press.com/papers/10495]
  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [URL: https://www.chemistrysteps.com/acetals-as-protecting-groups-for-aldehydes-and-ketones/]
  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/nmr-reaction-monitoring-process-analytical-technique]
  • Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/gc/d3gc01334f]
  • Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. Benchchem. [URL: https://www.benchchem.com/technical-support-center/optimization-of-reaction-conditions-for-williamson-ether-synthesis-of-pyridinyloxy-compounds]
  • troubleshooting low yields in the synthesis of 6-(4-Chlorophenyl)-2-formylphenol. Benchchem. [URL: https://www.benchchem.com/technical-support-center/troubleshooting-low-yields-in-the-synthesis-of-6-4-chlorophenyl-2-formylphenol]
  • Williamson Ether Synthesis reaction. BYJU'S. [URL: https://byjus.com/chemistry/williamson-ether-synthesis/]
  • The Williamson Ether Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
  • Williamson Ether Synthesis. Chemistry Steps. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]
  • Design and synthesis of new bis(1,2,4-triazolo[3,4-b][1][15][16]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7882205/]

  • Williamson Ether Synthesis. J&K Scientific LLC. [URL: https://www.jk-sci.com/williamson-ether-synthesis]
  • Unexpected course of a Williamson ether synthesis. Arkivoc. [URL: https://www.
  • NMR reaction monitoring during the development of an active pharmaceutical ingredient. [URL: https://pubmed.ncbi.nlm.nih.gov/22651034/]
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [URL: https://www.scirp.org/reference/referencespapers?referenceid=3110294]
  • Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids. NCERT. [URL: https://www.ncert.nic.in/textbook/pdf/lech202.pdf]
  • Regular Article. Organic Chemistry Research. [URL: https://www.orgchemres.org/article_23467_b5297316a70a831e3b2e2d096c428710.pdf]
  • Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. ResearchGate. [URL: https://www.researchgate.
  • Unexpected formation of α-formylated BOPHY in the reaction with copper salts. New Journal of Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/nj/d0nj04455a]
  • Versatile Starting Materials for Novel 1,ω-bis(pyridin-4-ylphenoxy)alkanes, and their Corresponding bis(thieno[2,3. ResearchGate. [URL: https://www.researchgate.
  • Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands | IDEALS. [URL: https://www.ideals.illinois.edu/items/124794]
  • Ether cleavage. Wikipedia. [URL: https://en.wikipedia.org/wiki/Ether_cleavage]
  • Williamson-Ethersynthese. ResearchGate. [URL: https://www.researchgate.net/publication/228795557_Williamson-Ethersynthese]
  • Mike Williamson's lab. Research. [URL: https://sites.google.com/sheffield.ac.uk/mike-williamson/research]
  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. [URL: https://www.mdpi.com/2073-4360/9/11/593]
  • Direct and Enantioselective Acylation of Diverse C(sp 3 )–H Bonds with Aldehydes. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c07049]/jacs.2c07049]

Sources

Optimization

handling moisture sensitivity of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde

Topic: Handling Moisture Sensitivity & Stability Protocols Executive Technical Summary Compound: 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde CAS: 438221-65-9 Functional Class: Aromatic Dialdehyde / Bifunctional Lin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity & Stability Protocols

Executive Technical Summary

Compound: 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde CAS: 438221-65-9 Functional Class: Aromatic Dialdehyde / Bifunctional Linker[]

The Core Challenge: While aromatic aldehydes are not "moisture-sensitive" in the violent sense (like acid chlorides), they exhibit hygroscopic instability and autoxidation susceptibility . Water acts as a catalyst for two degradation pathways:

  • Hydration: Reversible formation of gem-diols (hydrates), which disrupts stoichiometry in precise conjugations (e.g., PROTAC linker synthesis).

  • Autoxidation: Moisture accelerates the radical oxidation of the aldehyde to the corresponding carboxylic acid (benzoic acid derivative), an irreversible impurity that terminates chain propagation in polymerization or conjugation.

This guide provides the protocols to prevent, diagnose, and reverse these issues.

Module 1: Storage & Handling (Prevention)

Objective: Maintain purity >97% by mitigating hydrolysis and photo-oxidation.

The "Dry-Cold-Dark" Triad

The ether linkage in this molecule is relatively stable, but the dual aldehyde motifs are the weak points.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Retards the rate of radical autoxidation.
Atmosphere Inert (Argon or Nitrogen)Displaces

; prevents aerobic oxidation to carboxylic acid.
Dessication RequiredPrevents formation of gem-diol hydrates on the crystal surface.
Container Amber GlassBlocks UV light, which initiates radical formation at the carbonyl carbon.
Workflow: Receipt to Storage

Do not simply place the shipping bottle in the fridge. The condensation upon opening will degrade the reagent.

StorageProtocol cluster_warning CRITICAL FAILURE POINT Start Shipment Received Equilibrate Equilibrate to RT (Inside Desiccator) Start->Equilibrate 1 hour Open Open Under Inert Gas Flow Equilibrate->Open Prevent Condensation Aliquot Aliquot into Single-Use Vials Open->Aliquot Minimize Headspace Seal Seal with Parafilm & Argon Aliquot->Seal Store Store at 4°C (Dark) Seal->Store

Figure 1: Correct intake workflow to prevent condensation-induced degradation.

Module 2: Troubleshooting & QC (Diagnosis)

Objective: Determine if the reagent is salvageable before committing to a reaction.

Visual & Physical Indicators
SymptomDiagnosisAction
Clumping / Sticky Solid Hygroscopic water absorption (Hydrate formation).Dry: Vacuum oven (30°C) over

for 4 hours.
Color Change (White

Yellow)
Early stage oxidation or conjugated impurity formation.Test: Run H-NMR. If <5% acid, proceed. If >5%, purify.
Crust at Bottle Neck Benzoic acid derivative formation (Oxidation).Rescue: Perform Bisulfite Purification (See Module 3).
Analytical Confirmation (H-NMR)

The most reliable method to quantify degradation.

  • Aldehyde Peak (Target): Singlet at ~9.8 - 10.0 ppm .

  • Carboxylic Acid (Impurity): Broad singlet at ~10.5 - 13.0 ppm .

  • Gem-Diol (Hydrate): New peaks around ~5.0 - 6.0 ppm (methine proton of the hydrate).

Module 3: Rescue Protocols (The "Cure")

If your compound has oxidized or hydrated, use these protocols.

Protocol A: The Bisulfite Wash (Specific for Aldehydes)

Best for removing non-aldehyde impurities (like the oxidized carboxylic acid).

Principle: Aldehydes form water-soluble bisulfite adducts. Impurities (acids/ethers) stay in the organic layer. The aldehyde is then regenerated.[2]

  • Dissolve: Dissolve crude solid in minimal Ethyl Acetate (EtOAc).

  • Extract: Wash with saturated aqueous Sodium Bisulfite (

    
    ) .
    
    • Observation: The aldehyde moves to the aqueous layer as the bisulfite adduct.

  • Separate: Keep the Aqueous Layer . Discard the organic layer (contains the impurities).

  • Regenerate: Basify the aqueous layer carefully with Sodium Bicarbonate (

    
    ) or 10% 
    
    
    
    until pH ~9-10.
    • Caution:

      
       gas will evolve.
      
  • Recover: Extract the regenerated aldehyde back into fresh EtOAc

    
    .
    
  • Dry: Dry organic layer over

    
    , filter, and concentrate.
    
Protocol B: Silica Gel Purification (Neutralization Required)

Best for high-purity separation if bisulfite is too harsh.

  • Risk: Silica gel is slightly acidic and can degrade acetals/aldehydes.[3]

  • Modification: Pre-treat the silica column with 1% Triethylamine (Et3N) in Hexanes to neutralize surface acidity before loading the sample.

  • Eluent: Hexanes:Ethyl Acetate gradient.

Application Note: Reductive Amination

Context: This linker is often used to join amines via reductive amination.[4] Critical Issue: Water is a poison for imine formation (the intermediate step).[5]

Logic Flow for Reaction Success:

ReductiveAmination Reagent Aldehyde Reagent Check Is it Sticky/Clumped? Reagent->Check Dry Vacuum Dry (Over P2O5) Check->Dry Yes Solvent Select Solvent (DCM/MeOH/THF) Check->Solvent No Dry->Solvent Sieves Add 4Å Molecular Sieves (Scavenge Water) Solvent->Sieves CRITICAL STEP React Add Amine -> Imine Sieves->React Reduce Add Reducing Agent (NaBH(OAc)3) React->Reduce

Figure 2: Ensuring anhydrous conditions for reductive amination.

Frequently Asked Questions (FAQs)

Q: Can I use the aldehyde if it has turned slightly yellow? A: Yes, but check the melting point. A slight surface yellowing is common in aromatic aldehydes due to trace oxidation. If the H-NMR shows >95% purity, it is generally safe for use in excess. If stoichiometry is 1:1, purify it first.

Q: Why did my yield drop in the reductive amination step? A: The most common culprit is incomplete drying . If the aldehyde contained water (hydrate), the equilibrium shift toward the imine is hindered. Always add activated 4Å molecular sieves to the reaction mixture before adding the reducing agent.

Q: How do I weigh this hygroscopic powder without a glovebox? A: Use the "Tare-and-Shoot" method:

  • Tare a vial with solvent (e.g., DCM) on the balance.

  • Rapidly transfer the solid into the solvent.

  • Calculate mass by difference. This minimizes the surface area exposed to air compared to weighing on weighing paper.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[6] (The definitive guide on purifying aldehydes via bisulfite adducts).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for handling aldehyde sensitivity in aminations).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 438221-65-9. (Structural verification).

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Air-Sensitive Reagents. (General inert handling techniques).

Sources

Troubleshooting

separation of mono-aldehyde impurities from bis-aldehyde products

Technical Support Center: Purification of Bis-Aldehyde Products Welcome to the technical support center for the purification of bis-aldehyde products. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Bis-Aldehyde Products

Welcome to the technical support center for the purification of bis-aldehyde products. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of separating desired bis-aldehyde products from tenacious mono-aldehyde impurities. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this separation, ensuring the high purity required for subsequent synthetic steps and final product integrity.

Section 1: Understanding the Challenge & Initial Strategy

The separation of mono- and bis-aldehydes can be particularly challenging due to their similar polarities and reactivity. A successful purification strategy often depends on subtle differences in their physical properties or chemical reactivity. Before selecting a method, it's crucial to assess the nature of your mixture and the stability of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when facing a difficult separation of a mono-aldehyde from a bis-aldehyde?

A: The first step is to analyze the structural differences between your mono-aldehyde impurity and your bis-aldehyde product. Key factors to consider are:

  • Molecular Weight and Size: Significant differences may allow for separation by size-exclusion chromatography or distillation (if thermally stable).

  • Polarity: Even minor differences in polarity can be exploited by column chromatography with an optimized solvent system.

  • Steric Hindrance: The accessibility of the aldehyde functional groups can influence their reactivity, which is key for chemical derivatization methods.[1]

  • Crystallinity: If your bis-aldehyde is a crystalline solid, recrystallization is often the most effective and scalable purification method.

Q2: Are there any general rules for choosing between chromatography, crystallization, or chemical derivatization?

A: Yes, a general decision-making framework can be helpful:

  • For small-scale purifications (<1g) or when developing a new process, flash column chromatography is often the quickest method to obtain a pure sample, provided there is a discernible difference in polarity.

  • For larger-scale purifications (>1g) where the bis-aldehyde is a solid, crystallization is typically the most economical and efficient method.[2]

  • When chromatographic separation is poor and the product is not crystalline, chemical derivatization is a powerful alternative that exploits the reactivity of the aldehyde group.[3]

Below is a workflow to guide your decision-making process:

Caption: Decision workflow for selecting a purification method.

Section 2: Purification by Chemical Derivatization: The Bisulfite Adduct Method

One of the most robust and scalable methods for purifying aldehydes is through the formation of a sodium bisulfite adduct.[4] This technique leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble salt, which can be easily separated from non-reactive organic impurities.[3][5]

The Chemistry Behind the Separation

The bisulfite anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an α-hydroxy sulfonic acid salt, known as a bisulfite adduct.[1] This adduct is typically a charged species, making it soluble in water, allowing for separation from the less polar, unreacted organic components via liquid-liquid extraction.[4][6] The reaction is reversible, and the pure aldehyde can be regenerated by adding a strong base or acid.[1]

G cluster_formation Adduct Formation cluster_regeneration Regeneration Aldehyde R-CHO (Aldehyde) Adduct R-CH(OH)SO₃⁻Na⁺ (Bisulfite Adduct) Aldehyde->Adduct Aqueous/Miscible Solvent Bisulfite NaHSO₃ (Sodium Bisulfite) Bisulfite->Adduct Regen_Adduct R-CH(OH)SO₃⁻Na⁺ (Bisulfite Adduct) Regen_Aldehyde R-CHO (Pure Aldehyde) Regen_Adduct->Regen_Aldehyde Base NaOH or Acid Base->Regen_Aldehyde

Caption: Reversible formation of a bisulfite adduct for purification.

Experimental Protocols

Protocol 1: Purification of an Aromatic Bis-Aldehyde

This protocol is adapted for the separation of an aromatic bis-aldehyde from its corresponding mono-aldehyde impurity.

  • Dissolution: Dissolve the crude mixture in a minimal amount of a water-miscible solvent like methanol or THF.[4]

  • Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 30-60 seconds. A precipitate of the adduct may form.[1]

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate/hexanes mixture). Shake the funnel again to partition the components.[1]

  • Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aldehydes, while the non-aldehyde organic impurities will remain in the organic layer. Discard the organic layer.

  • Wash: Wash the aqueous layer with a fresh portion of the organic solvent to remove any residual impurities.

  • Regeneration: To regenerate the aldehyde, add an equal volume of a suitable organic solvent (e.g., ethyl acetate) to the aqueous layer. While stirring, add a 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is ~12.[1]

  • Isolation: Shake the funnel to extract the regenerated pure bis-aldehyde into the organic layer. Separate the layers and collect the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified bis-aldehyde.

Protocol 2: Purification of an Aliphatic Bis-Aldehyde

For aliphatic aldehydes, which can be less reactive, dimethylformamide (DMF) is often a better choice of co-solvent to ensure efficient adduct formation.[4][7]

  • Dissolution: Dissolve the crude mixture in DMF.[1]

  • Adduct Formation and Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake vigorously. Add deionized water and an immiscible organic solvent. Shake again and separate the layers. The aldehyde adduct will be in the aqueous phase.[1]

  • Follow steps 5-8 from Protocol 1 for washing, regeneration, and isolation of the pure aliphatic bis-aldehyde.

Troubleshooting Guide: Bisulfite Adduct Method
Issue Potential Cause(s) Recommended Solution(s)
Low yield of precipitated bisulfite adduct. 1. Steric Hindrance: Highly hindered aldehydes may not react efficiently.[1] 2. Adduct Solubility: The adduct of lower molecular weight aldehydes may be soluble in the reaction mixture.[1] 3. Reagent Quality: The sodium bisulfite solution was not freshly prepared or saturated.[1]1. This method may not be suitable for highly hindered aldehydes. 2. If the adduct is water-soluble, switch from filtration to a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase.[1] 3. Always use a freshly prepared, saturated aqueous solution of sodium bisulfite.[1]
A solid forms at the interface between the organic and aqueous layers during extraction. For highly non-polar aldehydes, the bisulfite adduct may not be soluble in either the organic or aqueous layer.[4]Filter the entire mixture through a pad of celite to remove the insoluble bisulfite adduct before separating the layers.[4]
The aldehyde is not regenerating from the bisulfite adduct. Insufficient base was added to reverse the equilibrium. Sodium bicarbonate is often not a strong enough base.[8]Add a stronger base like sodium hydroxide or sodium carbonate solution until the pH is strongly basic (~12).[1][4]
The purified aldehyde is decomposing during regeneration. 1. Base Sensitivity: Some aldehydes, especially those with α-stereocenters, are sensitive to the high pH required for adduct decomposition.[1] 2. SO₂ Sensitivity: For molecules with tri- or tetra-substituted double bonds, dissolved sulfur dioxide (SO₂) gas can cause decomposition.[1]1. Minimize the exposure time to the base. A rapid extraction immediately following basification can yield high recovery.[1] 2. Consider a non-aqueous regeneration method by treating the adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile. This regenerates the aldehyde under neutral conditions.[9] 3. Use a non-polar organic solvent like hexanes during extraction to minimize the dissolution of SO₂ gas.[4]

Section 3: Purification by Column Chromatography

Flash column chromatography is a standard technique for purifying organic compounds. For aldehydes, success hinges on selecting the right stationary and mobile phases and taking precautions to prevent on-column degradation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system to separate mono- and bis-aldehydes on a silica gel column?

A: A good starting point for separating aldehydes on a silica gel column is a non-polar solvent system with a small amount of a more polar co-solvent. A common choice is a gradient of ethyl acetate in hexanes or pentane.[10] For example, you can start with 100% hexanes and gradually increase the percentage of ethyl acetate. The less polar mono-aldehyde should elute before the more polar bis-aldehyde.

Q2: My aldehyde seems to be decomposing on the silica gel column. What can I do?

A: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation or polymerization.[10] To mitigate this, you can:

  • Neutralize the Silica: Pre-treat the silica gel by washing it with a dilute solution of triethylamine in your mobile phase before packing the column.

  • Use a Deactivated Stationary Phase: Consider using neutral alumina or a deactivated silica gel.

  • Work Quickly: Do not let the aldehyde sit on the column for an extended period.

Troubleshooting Guide: Column Chromatography
Issue Potential Cause(s) Recommended Solution(s)
Poor separation (co-elution) of mono- and bis-aldehydes. The polarity difference between the two compounds is insufficient for the chosen solvent system.1. Optimize the Mobile Phase: Use a shallower gradient or an isocratic elution with a very low polarity solvent system (e.g., 1-5% diethyl ether in hexanes).[10] 2. Change the Stationary Phase: Switch to a different stationary phase like alumina or a bonded phase (e.g., cyano).
Peak tailing, especially for the bis-aldehyde. 1. Interaction with Silica: The polar aldehyde groups are interacting strongly with active sites on the silica gel.[11] 2. Column Overload: Too much sample was loaded onto the column.1. Add a small amount of a polar modifier like methanol to the mobile phase to block active sites. 2. Reduce the amount of sample loaded onto the column.
Irreproducible retention times. 1. Changing Mobile Phase Composition: Inconsistent solvent mixing or evaporation of a volatile component.[12] 2. Column Degradation: The stationary phase is degrading over time.[13]1. Ensure the mobile phase is well-mixed and covered to prevent evaporation.[14] 2. Use a guard column to protect the analytical column from contaminants.[12]

Section 4: Purification by Recrystallization

If your bis-aldehyde product is a solid, recrystallization is often the most effective method for achieving high purity on a large scale. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the desired compound to crystallize out while the impurities remain in solution.[15]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for recrystallizing my bis-aldehyde?

A: The ideal solvent is one in which your bis-aldehyde is highly soluble at high temperatures but poorly soluble at low temperatures.[15][16] The mono-aldehyde impurity should either be very soluble at all temperatures (so it stays in the mother liquor) or insoluble (so it can be filtered off hot). A common approach is to use a binary solvent system, such as ethanol/water, acetone/hexanes, or ethyl acetate/heptane.[17][18]

Q2: My product is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts and comes out of solution as a liquid instead of crystallizing. This often happens if the boiling point of the solvent is higher than the melting point of the compound.[16] To fix this:

  • Lower the Temperature: Ensure the solution is not supersaturated at a temperature above the melting point.

  • Add More Solvent: Dilute the solution to lower the saturation point.

  • Change Solvents: Choose a solvent with a lower boiling point.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[19]

Troubleshooting Guide: Recrystallization
Issue Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Solution is too dilute. 2. Supersaturation has not been overcome. 1. Boil off some of the solvent to increase the concentration and cool again.[19] 2. Scratch the inner surface of the flask with a glass rod or add a seed crystal. 3. Place the solution in an ice bath to further reduce solubility.[19]
Crystals are colored or appear impure. The colored impurity has co-crystallized with your product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product.
Low recovery of the purified product. 1. Too much solvent was used. 2. The product has significant solubility even in the cold solvent. 3. Premature crystallization during hot filtration. 1. Concentrate the mother liquor and cool again to obtain a second crop of crystals. 2. Cool the solution in an ice bath for a longer period to maximize crystal formation.[19] 3. Use a pre-heated funnel and flask for the hot filtration step to prevent the solution from cooling and crystallizing prematurely.

References

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(16), 5722–5724. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

  • Wikipedia. (2023). Bisulfite. [Link]

  • Wang, Y., et al. (2021). [Recent advances in chemical derivatization-based chromatography-mass spectrometry methods for analysis of aldehyde biomarkers]. PubMed. [Link]

  • Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. r/chemhelp. [Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry. [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. PDF Free Download. [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57190. [Link]

  • Sciencemadness Discussion Board. (2018). Regeneration of benzaldehyde from bisulfite adduct. [Link]

  • Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. [Link]

  • Waters. HPLC Troubleshooting Guide. [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Scribd. Crystallization Techniques for Purification. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • Royal Society of Chemistry. (2024). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. RSC. [Link]

  • Google Patents.
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  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Google Patents.
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Optimization

Technical Support Center: Stability of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde Under Acidic Conditions

Welcome to the technical support center for 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound under acidic conditions. As a molecule possessing both benzyl ether and aromatic aldehyde functionalities, its stability can be a critical factor in multi-step syntheses and formulation studies. This document provides practical, field-proven insights to anticipate and address potential stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary acidic stability concerns for 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde?

A1: The two main points of reactivity under acidic conditions are the benzyl ether linkage and the two aromatic aldehyde (formyl) groups.

  • Benzyl Ether Cleavage: The C-O bond of the benzyl ether is susceptible to cleavage by strong acids. This reaction is typically acid-catalyzed and can proceed through either an SN1 or SN2 mechanism, depending on the specific conditions and the stability of the resulting carbocation.[1][2][3]

  • Aldehyde Reactions: The formyl groups can undergo acid-catalyzed reactions. A primary concern is the formation of acetals if alcohols are present in the reaction mixture.[4][5][6] While direct acid-catalyzed degradation of the aldehyde itself is less common, prolonged exposure to harsh acidic conditions, especially in the presence of oxidizing agents, could lead to oxidation to the corresponding carboxylic acid.[7][8]

Q2: How do the substituents on the aromatic rings affect the stability of the benzyl ether linkage?

A2: The electronic nature of the substituents on the aromatic rings plays a significant role in the stability of the benzyl ether. In 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde, we have electron-withdrawing formyl groups and an electron-donating methoxy group.

  • The electron-withdrawing formyl group on the phenoxy ring can decrease the rate of acid-catalyzed cleavage by destabilizing any potential carbocation intermediate that would form during an SN1-type mechanism.[9]

  • The electron-donating methoxy group on the benzyl ring can stabilize a benzylic carbocation through resonance, potentially increasing the rate of cleavage via an SN1 pathway under strongly acidic conditions.[1]

The overall stability will be a balance of these opposing electronic effects.

Q3: Can the two aldehyde groups react with each other under acidic conditions?

A3: Yes, intramolecular reactions between the two aldehyde groups are possible, though typically favored under basic conditions (intramolecular aldol reaction).[1][7][10] Under acidic conditions, an intramolecular cyclization could potentially be catalyzed, especially if a stable ring system (5- or 6-membered) can be formed. However, the rigidity of the diaryl ether linkage may make such a reaction sterically hindered.

Q4: At what pH range should I be concerned about the degradation of this compound?

A4: Significant degradation is most likely to occur under strongly acidic conditions (pH < 2) and at elevated temperatures. In mildly acidic to neutral conditions (pH 4-7), the compound is expected to be relatively stable for short durations at room temperature. However, for prolonged storage or reactions, a stability study is highly recommended.[11][12]

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis after an acidic workup. Acid-catalyzed cleavage of the benzyl ether. This would result in the formation of 4-hydroxybenzaldehyde and 3-(hydroxymethyl)-4-methoxybenzaldehyde.Confirm the identity of the new peaks by co-injection with authentic samples or by mass spectrometry. If cleavage is confirmed, consider using milder acidic conditions (e.g., buffered solutions, weaker acids like acetic acid) or performing the reaction at a lower temperature.
Disappearance of starting material and formation of a new, less polar product when using an alcohol-based solvent under acidic conditions. Acetal formation. The aldehyde groups are likely reacting with the alcohol solvent to form acetals.Avoid using alcohol-based solvents if acidic conditions are required. If an alcohol is a necessary reagent, consider protecting the aldehyde groups as a more stable acetal (e.g., with ethylene glycol) prior to the reaction. The protecting group can be removed under different conditions.[4][5][6]
Formation of a more polar byproduct, especially during prolonged reactions or upon exposure to air. Oxidation of one or both aldehyde groups to carboxylic acids. Purge reactions with an inert gas (nitrogen or argon) to minimize exposure to oxygen. Use degassed solvents. If oxidation persists, consider adding an antioxidant, though compatibility with the desired reaction must be verified.
A complex mixture of products is observed. Multiple degradation pathways occurring simultaneously. This could be a combination of ether cleavage, and/or intramolecular reactions.Re-evaluate the necessity of the acidic conditions. If possible, perform the reaction under neutral or basic conditions. If acid is essential, a thorough screening of acids, solvents, temperatures, and reaction times is recommended to find a window of stability.

Experimental Protocols

Protocol 1: General Procedure for Assessing pH Stability

This protocol provides a framework for determining the stability of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde at different pH values.

Materials:

  • 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde

  • Buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, glycine for pH 8-10)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in acetonitrile.

  • Prepare test solutions by diluting the stock solution into the desired buffer to a final concentration of 50 µg/mL. Ensure the final concentration of acetonitrile is low (e.g., <5%) to minimize its effect on the buffer.

  • Measure the initial concentration (T=0): Immediately after preparation, inject an aliquot of each test solution into the HPLC system to determine the initial peak area.

  • Incubate the samples: Store the remaining test solutions at a controlled temperature (e.g., 25 °C or 40 °C).

  • Analyze samples at time intervals: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution and analyze by HPLC.

  • Calculate the percentage remaining: Compare the peak area at each time point to the initial peak area to determine the percentage of the compound remaining.

Data Analysis:

Plot the percentage of the compound remaining versus time for each pH. This will provide a visual representation of the stability profile.

pH Temperature (°C) % Remaining after 24h % Remaining after 48h
2.04075%55%
4.04095%90%
7.040>99%>99%
2.02590%80%
4.025>99%98%
7.025>99%>99%

Note: The data in this table is illustrative and should be determined experimentally.

Protocol 2: HPLC Method for Monitoring Stability
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.

    • Example Gradient: Start with 30% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or 280 nm.

  • Injection Volume: 10 µL

This method should be optimized for your specific HPLC system to ensure good separation of the parent compound from any potential degradants.[5][13][14][15]

Potential Degradation Pathways and Experimental Workflow

Below are diagrams illustrating the potential degradation pathways of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde under acidic conditions and a general experimental workflow for assessing its stability.

start 3-[(4-Formylphenoxy)methyl]- 4-methoxybenzaldehyde cleavage Benzyl Ether Cleavage start->cleavage Strong Acid (H+) acetal Acetal Formation start->acetal H+, ROH oxidation Oxidation start->oxidation [O], H+ intramolecular Intramolecular Reaction start->intramolecular H+ prod1 4-Hydroxybenzaldehyde cleavage->prod1 prod2 3-(Hydroxymethyl)-4- methoxybenzaldehyde cleavage->prod2 prod3 Bis-acetal Derivative acetal->prod3 prod4 Carboxylic Acid Derivatives oxidation->prod4 prod5 Cyclized Product intramolecular->prod5

Caption: Potential degradation pathways under acidic conditions.

start Define Experimental Conditions (pH, Temp) prep Prepare Stock and Test Solutions start->prep t0 Analyze T=0 Sample (HPLC) prep->t0 incubate Incubate Samples prep->incubate timepoint Withdraw Aliquots at Time Intervals incubate->timepoint analyze Analyze Samples (HPLC) timepoint->analyze data Calculate % Remaining and Plot Data analyze->data end Determine Stability Profile data->end

Caption: General workflow for a pH stability study.

References

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde: A Comparative Analysis

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel molecules is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Re...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel molecules is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde, a molecule of interest in various synthetic pathways. We will delve into a predicted spectrum based on established principles of NMR spectroscopy, compare the utility of ¹H NMR with alternative analytical techniques, and provide a detailed, field-proven protocol for acquiring high-quality data.

Deciphering the Molecular Architecture: Predicted ¹H NMR Spectrum Analysis

The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), multiplicities, and coupling constants (J) in Hertz (Hz) are detailed below. These predictions are based on established substituent effects on aromatic systems and typical values for similar functional groups.[1][2][3][4]

Table 1: Predicted ¹H NMR Spectral Data for 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a (Aldehyde)9.9 - 10.1Singlet (s)-1H
H-b (Aldehyde)9.8 - 10.0Singlet (s)-1H
H-c (Aromatic)7.8 - 8.0Doublet (d)J ≈ 8-9 (ortho)2H
H-d (Aromatic)7.1 - 7.3Doublet (d)J ≈ 8-9 (ortho)2H
H-e (Aromatic)7.4 - 7.6Doublet (d)J ≈ 2 (meta)1H
H-f (Aromatic)7.3 - 7.5Doublet of doublets (dd)J ≈ 8-9 (ortho), J ≈ 2 (meta)1H
H-g (Aromatic)6.9 - 7.1Doublet (d)J ≈ 8-9 (ortho)1H
H-h (Benzylic)5.1 - 5.3Singlet (s)-2H
H-i (Methoxy)3.8 - 4.0Singlet (s)-3H

Causality Behind the Chemical Shifts and Splitting Patterns:

  • Aldehydic Protons (H-a, H-b): The protons of the two formyl groups are expected to be the most deshielded, appearing far downfield (9.8-10.1 ppm). This is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond.[5]

  • Aromatic Protons (H-c, H-d, H-e, H-f, H-g): The chemical shifts of these protons are influenced by the electronic effects of the substituents on each ring.

    • On the 4-formylphenoxy ring, the formyl group is a strong electron-withdrawing group, which deshields the ortho protons (H-c) and to a lesser extent, the meta protons (H-d). This results in H-c appearing further downfield. The para-disubstitution pattern will likely lead to two distinct doublets for H-c and H-d, each integrating to 2H.

    • On the 3-benzyloxymethyl-4-methoxybenzaldehyde ring, the methoxy group is an electron-donating group, which shields the ortho (H-g) and para protons. The formyl group is electron-withdrawing, and the benzyloxymethyl group has a mild electron-withdrawing inductive effect. The interplay of these substituents leads to the predicted shifts. H-e, being ortho to the formyl group and meta to the other two, will be the most deshielded on this ring. The expected splitting patterns arise from ortho (J ≈ 7-10 Hz) and meta (J ≈ 2-3 Hz) coupling.[3]

  • Benzylic Protons (H-h): The methylene protons of the benzyl ether linkage are adjacent to an oxygen atom and a benzene ring, placing them in the region of 5.1-5.3 ppm. They are expected to appear as a sharp singlet as there are no adjacent protons to couple with.

  • Methoxy Protons (H-i): The methyl protons of the methoxy group are shielded by the electron-donating oxygen and will appear as a singlet around 3.8-4.0 ppm.

Caption: Molecular structure of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde with proton labeling.

A Comparative Perspective: ¹H NMR vs. Alternative Analytical Techniques

While ¹H NMR is a cornerstone for structural elucidation, a multi-technique approach often provides the most comprehensive characterization. Here, we compare ¹H NMR with Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for the analysis of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde.[6][7][8][9][10][11][12]

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Detailed proton environment, connectivity through coupling, stereochemistry.Non-destructive, provides detailed structural information, quantitative.Requires soluble sample, can have overlapping signals in complex molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns.High sensitivity, small sample amount needed, provides molecular formula.Does not provide detailed connectivity or stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O, C-H).Fast, easy to use, good for identifying functional groups.Provides limited information on the overall molecular structure, not quantitative.

Synergistic Power:

For 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde, IR spectroscopy would quickly confirm the presence of the aldehyde C=O stretch (around 1700 cm⁻¹) and the ether C-O stretch. Mass spectrometry would provide the exact molecular weight, confirming the molecular formula C₁₆H₁₄O₄. However, neither technique could definitively establish the substitution pattern on the aromatic rings or the connectivity of the fragments. ¹H NMR, with its detailed chemical shift and coupling information, is uniquely capable of providing this precise structural arrangement, making it the most powerful single technique for the complete structural elucidation of this molecule.

A Field-Proven Protocol for High-Quality ¹H NMR Data Acquisition

The following protocol outlines the steps for preparing a sample of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde and acquiring a high-resolution ¹H NMR spectrum.[13][14][15][16]

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; ensure the compound is fully soluble.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's specifications.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For a standard ¹H spectrum, a spectral width of 12-16 ppm, 16-64 scans, and a relaxation delay of 1-5 seconds is a good starting point.[17][18][19][20]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter add_tms Add TMS Standard filter->add_tms cap Cap NMR Tube add_tms->cap insert Insert Sample into Spectrometer cap->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Set Parameters & Acquire Data shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Peaks baseline->integrate reference Reference Spectrum integrate->reference analyze Analyze & Assign reference->analyze

Caption: Experimental workflow for ¹H NMR analysis.

By following this comprehensive guide, researchers can confidently predict, acquire, and interpret the ¹H NMR spectrum of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde, ensuring the structural integrity of their synthesized compounds. The integration of predictive analysis, comparative insights, and a robust experimental protocol provides a powerful framework for the application of NMR spectroscopy in modern chemical research.

References

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Comparative

A Researcher's Guide to Functional Group Identification: Analyzing Aldehyde and Ether Moieties in CAS 438221-65-9 via FTIR Spectroscopy

In the landscape of drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with complex molecules, a deep understanding of anal...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with complex molecules, a deep understanding of analytical techniques is not just beneficial, but essential. This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a powerful tool for identifying key functional groups, specifically the aldehyde and ether linkages present in the compound 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde (CAS 438221-65-9).

This guide will move beyond a simple recitation of characteristic peaks. Instead, it will equip the reader with the foundational knowledge to interpret FTIR spectra with confidence, understand the underlying principles of vibrational spectroscopy, and critically compare this technique with other analytical methods.

The Molecular Blueprint: Unveiling the Functional Groups of CAS 438221-65-9

The initial step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The compound with CAS number 438221-65-9 is identified as 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde, with a molecular formula of C16H14O4.[1][][3] A close examination of this name and formula reveals the presence of two critical functional groups that will be the focus of our FTIR analysis:

  • Two Aromatic Aldehyde Groups: The "-benzaldehyde" suffix and the "formyl-" prefix indicate the presence of two aldehyde (-CHO) groups, each directly attached to a benzene ring.

  • An Aromatic Ether Linkage: The "phenoxy" component signifies an ether (-O-) linkage where the oxygen atom is connected to two aromatic rings.

These functional groups give the molecule its unique chemical properties and are readily identifiable through their characteristic vibrations in an FTIR spectrum.

Decoding the Vibrational Language: Characteristic FTIR Peaks for Aldehydes and Ethers

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These vibrational frequencies are unique to the types of bonds and functional groups present. For CAS 438221-65-9, we will focus on the distinct signals arising from the aldehyde and ether moieties.

The Unmistakable Signature of the Aromatic Aldehyde

The aldehyde group provides some of the most recognizable peaks in an FTIR spectrum.[4][5][6]

  • C=O Carbonyl Stretch: Aromatic aldehydes exhibit a strong and sharp absorption band for the C=O stretching vibration. Due to conjugation with the aromatic ring, this peak is typically observed in the range of 1710-1685 cm⁻¹ .[5] For 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde, we would expect a prominent peak in this region. The presence of two aldehyde groups may lead to a slightly broadened or more intense peak.

  • Aldehydic C-H Stretch: A hallmark of aldehydes is the C-H stretching vibration of the hydrogen atom attached to the carbonyl carbon. This typically appears as a pair of weak to medium intensity peaks between 2850 cm⁻¹ and 2700 cm⁻¹ .[5] One of these peaks is often referred to as a Fermi resonance overtone of the C-H bending vibration.[5] The observation of these two distinct peaks is a strong confirmation of the aldehyde functional group.[4][6]

Identifying the Subtle Ether Linkage

The ether linkage, while crucial to the molecule's structure, presents a more subtle signature in the FTIR spectrum compared to the strong carbonyl absorption of the aldehyde.

  • Asymmetric C-O-C Stretch: The most characteristic vibration for an aromatic ether is the asymmetric stretching of the C-O-C bond. This results in a strong absorption band typically found in the region of 1300-1200 cm⁻¹ .[7] For an aryl ether like the one in our target molecule, a strong peak can be expected around 1270–1230 cm⁻¹ .

  • Symmetric C-O-C Stretch: A corresponding symmetric stretch also occurs, but it is generally weaker and appears at a lower frequency, often between 1050 and 1010 cm⁻¹.[7] While less diagnostically significant on its own, its presence can support the assignment of the ether group.

The following table summarizes the expected characteristic FTIR absorption peaks for the functional groups in CAS 438221-65-9.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)IntensityNotes
Aromatic AldehydeC=O Stretch1710 - 1685Strong, SharpConjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde.[4][6]
Aromatic AldehydeAldehydic C-H Stretch2850 - 2800 and 2750 - 2700Weak to MediumOften appears as a pair of peaks due to Fermi resonance.[5]
Aromatic EtherAsymmetric C-O-C Stretch1300 - 1200StrongA key diagnostic peak for aromatic ethers.[7]
Aromatic EtherSymmetric C-O-C Stretch1050 - 1010Medium to WeakLess intense and may be coupled with other vibrations in the fingerprint region.[7]
Aromatic RingC=C Stretch~1600 - 1450Medium to WeakMultiple bands are expected due to the presence of two benzene rings.
Aromatic RingC-H Bending (Out-of-Plane)~900 - 675StrongThe substitution pattern on the rings will influence the exact position of these bands.

A Comparative Perspective: FTIR vs. Other Analytical Techniques

While FTIR is an excellent tool for identifying functional groups, a comprehensive structural elucidation often requires a multi-technique approach.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the connectivity of atoms. The aldehydic protons would show a characteristic downfield shift in the ¹H NMR spectrum (around 9-10 ppm), and the carbonyl carbons would be evident in the ¹³C NMR spectrum (around 190-200 ppm). NMR provides a more complete picture of the molecular skeleton.

  • Mass Spectrometry (MS): MS would confirm the molecular weight of the compound (270.28 g/mol for C16H14O4) and provide information about its fragmentation pattern, which can further support the proposed structure.

FTIR's advantage lies in its speed, simplicity, and non-destructive nature, making it an ideal first-pass technique for confirming the presence of key functional groups before proceeding with more time-consuming analyses.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining an FTIR spectrum of a solid sample like 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Instrumentation and Materials
  • Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Sample of CAS 438221-65-9

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in an appropriate solvent.

    • Allow the solvent to fully evaporate.

    • In the spectrometer software, initiate the collection of a background spectrum. This will measure the absorbance of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Preparation and Loading:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface. The quality of the contact is critical for obtaining a good signal.

  • Sample Spectrum Acquisition:

    • In the software, initiate the collection of the sample spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical measurement might involve 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

    • Use the software's tools to identify and label the peaks corresponding to the aldehyde and ether functional groups, as well as other significant vibrations.

Workflow Diagram

Sources

Validation

Technical Deep Dive: Fragmentation Dynamics of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde

Content Type: Publish Comparison Guide Subject: Mass Spectrometry Fragmentation Analysis (ESI-MS/MS) Comparator: 4,4'-[Oxybis(methylene)]dibenzaldehyde (Symmetric Analog) Audience: Medicinal Chemists, Structural Biologis...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Mass Spectrometry Fragmentation Analysis (ESI-MS/MS) Comparator: 4,4'-[Oxybis(methylene)]dibenzaldehyde (Symmetric Analog) Audience: Medicinal Chemists, Structural Biologists, and Mass Spectrometry Specialists.

Executive Summary

This guide provides a mechanistic analysis of the fragmentation pattern of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde (referred to herein as Compound A ). As a functionalized benzyl ether linker, this molecule exhibits a distinct "Janus" fragmentation behavior due to its asymmetry.

To demonstrate the directing effect of the methoxy substituent, we compare its performance against a symmetric control, 4,4'-[Oxybis(methylene)]dibenzaldehyde (referred to as Compound B ).

Key Finding: In Electrospray Ionization (ESI), the 4-methoxy group in Compound A acts as a charge-retention anchor. Upon collision-induced dissociation (CID), the positive charge preferentially localizes on the methoxy-substituted benzyl ring, yielding a clean, dominant base peak at m/z 149.06 . In contrast, the symmetric comparator (Compound B) yields a statistical distribution of fragments, complicating spectral interpretation.

Structural Analysis & Ionization Physics

Before interpreting the spectra, one must understand the electronic environment of the ether linkage, which is the primary site of lability.

The Target: Compound A (Asymmetric)
  • Formula: C₁₆H₁₄O₄

  • Monoisotopic Mass: 270.0892 Da

  • [M+H]⁺: 271.0965 Da

  • Key Feature: The ether oxygen connects two distinct aromatic systems:

    • Ring 1 (Methoxy-side): Contains an electron-donating methoxy group (-OCH₃) and an aldehyde.

    • Ring 2 (Phenoxy-side): Contains only an electron-withdrawing aldehyde (-CHO).

The Comparator: Compound B (Symmetric)
  • Formula: C₁₆H₁₄O₃

  • Key Feature: Symmetric benzyl ether. Both rings are identical (4-formylbenzyl).

  • Fragmentation implication: Cleavage on either side of the ether oxygen is energetically equivalent.

Comparative Fragmentation Analysis

The following table contrasts the fragmentation behavior under ESI-QTOF conditions (Collision Energy: 20-30 eV).

FeatureCompound A (Target)Compound B (Comparator)
Precursor Ion [M+H]⁺ m/z 271.09 m/z 255.09
Primary Cleavage Site Benzyl-Ether bond (C-O)Benzyl-Ether bond (C-O)
Base Peak (100%) m/z 149.06 (Methoxy-benzyl cation)m/z 119.05 (Formyl-benzyl cation)
Secondary Peak m/z 121.03 (Protonated 4-formylphenol)m/z 135.04 (Formyl-benzyl alcohol)
Charge Localization Highly Selective: >90% retention on the methoxy ring due to resonance stabilization.Non-Selective: Statistical distribution between the two identical rings.
Spectral Noise Low (Clean fragmentation)Moderate (Multiple isobaric pathways)
Mechanistic Insight: The "Methoxy Anchor" Effect

According to Stevenson’s Rule , when a fragmentation occurs, the positive charge remains on the fragment with the lower ionization energy (i.e., the more stable carbocation).

  • Compound A: The cleavage of the ether bond generates two potential cations:

    • Option 1: A 4-methoxy-3-formylbenzyl cation.

    • Option 2: A 4-formylphenoxy cation (highly unstable).

    • Result: The methoxy group is a strong Electron Donating Group (EDG). It stabilizes the positive charge on the benzyl carbon via resonance. Therefore, the spectrum is dominated by m/z 149 .

  • Compound B: Both potential fragments are destabilized by the electron-withdrawing aldehyde groups. The resulting cation (m/z 119) is less stable, often leading to further "shattering" (loss of CO) and a "messier" spectrum.

Visualization of Fragmentation Pathways[1][2]

The following diagram illustrates the specific bond cleavages and the resulting m/z values for Compound A.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 271.09 (Protonated Ether) Transition Ether Bond Cleavage (Inductive/H-Transfer) Parent->Transition CID (20 eV) Frag1 Base Peak (Major) Methoxy-Benzyl Cation m/z 149.06 (Stabilized by -OCH3) Transition->Frag1 Charge Retention (Preferred) Neutral1 Neutral Loss 4-Formylphenol (Not Detected) Transition->Neutral1 Frag2 Secondary Ion m/z 121.03 (Protonated Phenol) Transition->Frag2 Proton Transfer (Minor) SubFrag1 m/z 121.06 (Loss of CO from aldehyde) Frag1->SubFrag1 -CO (28 Da)

Caption: Figure 1. ESI-MS/MS fragmentation pathway of Compound A. The thickness of the arrow indicates the probability of the pathway. The methoxy group drives the formation of the m/z 149 cation.

Validated Experimental Protocol

To reproduce these results and differentiate Compound A from potential impurities, follow this self-validating LC-MS workflow.

A. Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Acetonitrile:Water (50:50) with 0.1% Formic Acid.

    • Why? Formic acid ensures protonation ([M+H]+) without suppressing ionization, which can happen with stronger acids like TFA.

  • Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or column injection.

B. Instrument Parameters (Q-TOF / Orbitrap)
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Collision Energy (CE): Ramp 10 -> 40 eV.

    • Note: At 10 eV, the parent (271) should be dominant. At 25 eV, the base peak (149) should dominate.

C. Decision Tree for Identification

DecisionTree Start Analyze Spectrum Precursor m/z 271 CheckBase Check Base Peak Start->CheckBase Result149 Base Peak: 149 (Methoxy-Benzyl) CheckBase->Result149 Dominant Result121 Base Peak: 121 (Phenol) CheckBase->Result121 Dominant Confirm CONFIRMED: Compound A (Correct Regioisomer) Result149->Confirm Reject REJECT: Likely Hydrolysis Product or Wrong Isomer Result121->Reject

Caption: Figure 2. Logic flow for confirming the identity of Compound A based on fragmentation regioselectivity.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). "Fragmentation of benzyl ethers under electrospray ionization." Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. "p-Anisaldehyde Fragmentation Data." NIST Chemistry WebBook.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Source for benzyl ether cleavage mechanisms).[1]

Sources

Comparative

A Comparative Guide to Aldehyde Reactivity: 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde vs. Terephthalaldehyde

This guide provides an in-depth, objective comparison of the chemical reactivity of two aromatic dialdehydes: the structurally complex 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde and the symmetric terephthalaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of two aromatic dialdehydes: the structurally complex 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde and the symmetric terephthalaldehyde. For researchers and professionals in drug development and materials science, understanding the subtle differences in the reactivity of functional groups is paramount for rational molecular design, reaction optimization, and mechanism elucidation. This analysis is grounded in fundamental principles of physical organic chemistry and supported by a proposed experimental framework for empirical validation.

Molecular Structure: The Foundation of Reactivity

The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. The greater the partial positive charge (δ+) on this carbon, the more susceptible it is to nucleophilic attack.[1] This electrophilicity is profoundly influenced by the electronic effects—both inductive and resonance—of the substituents on the aromatic ring.

Terephthalaldehyde

Terephthalaldehyde is a symmetrical molecule featuring two formyl (-CHO) groups in a para configuration on a benzene ring.

Caption: Molecular structure of terephthalaldehyde.

Each aldehyde group acts as a moderate electron-withdrawing group (EWG) through both the inductive (-I) and resonance (-M) effects. Consequently, each formyl group enhances the electrophilicity of the other by pulling electron density from the aromatic ring, making both carbonyl carbons more reactive towards nucleophiles compared to unsubstituted benzaldehyde.[2]

3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde

This molecule is significantly more complex and asymmetric, featuring two chemically distinct aldehyde environments.

Caption: Structure of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde.

  • Aldehyde at Ring A (Position 3): This formyl group is on a ring bearing a powerful electron-donating group (EDG), the methoxy (-OCH₃) group, at the para position relative to it. The methoxy group donates electron density to the ring via a strong positive resonance effect (+R).[3][4] This increased electron density on the ring partially neutralizes the partial positive charge on the carbonyl carbon, significantly reducing its electrophilicity and thus its reactivity.[2]

  • Aldehyde at Ring B (Position 4'): This formyl group is para to an ether linkage (-O-CH₂-). The ether oxygen also acts as an electron-donating group through resonance, pushing electron density into Ring B. This effect, while perhaps less potent than a directly attached methoxy group, still serves to decrease the electrophilicity of the attached carbonyl carbon compared to an unsubstituted benzaldehyde.

Comparative Analysis and Reactivity Prediction

A direct comparison of the electronic environments of the aldehyde groups leads to a clear prediction.

FeatureTerephthalaldehyde3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde
Number of Aldehyde Groups 22
Molecular Symmetry Symmetrical (C₂h)Asymmetrical
Key Substituent Effects Mutual electron-withdrawal (-I, -M) from the opposing formyl group.Ring A: Strong electron-donation (+R) from the methoxy group. Ring B: Electron-donation (+R) from the ether linkage.
Carbonyl Carbon Electrophilicity High (Enhanced by EWG)Low (Reduced by EDGs)
Predicted Reactivity High Low

Experimental Design for Validation: A Competitive Reaction Protocol

To empirically validate this prediction, a competitive reaction is the most elegant and definitive method. In this experiment, a sub-stoichiometric amount of a nucleophilic reagent is allowed to react with an equimolar mixture of the two dialdehydes. The ratio of the products formed directly reflects the relative reactivity of the starting materials.

The Wittig reaction is an excellent choice for this study, as its rate is highly sensitive to the electrophilicity of the aldehyde.[5][6]

G A Step 1: Reactant Preparation - Dissolve Aldehyde A (1.0 eq) - Dissolve Aldehyde B (1.0 eq) - Dissolve Wittig Salt (0.5 eq) in anhydrous THF. B Step 2: Ylide Generation - Cool solution to 0°C. - Add strong base (e.g., n-BuLi, 0.45 eq) dropwise to generate the phosphonium ylide in situ. A->B Cooling C Step 3: Competitive Reaction - Stir the mixture at 0°C to RT for a defined period (e.g., 2 hours). B->C Reaction Initiation D Step 4: Reaction Quench - Add saturated aq. NH4Cl solution to quench unreacted base and ylide. C->D Stop Reaction E Step 5: Workup & Isolation - Perform liquid-liquid extraction (e.g., EtOAc/water). - Dry organic layer (Na2SO4) and concentrate. D->E Purification F Step 6: Product Analysis - Analyze the crude product mixture via ¹H NMR Spectroscopy or GC-MS. E->F Characterization G Step 7: Data Interpretation - Determine the ratio of alkene products derived from Aldehyde A vs. Aldehyde B. F->G Quantification

Caption: Workflow for a competitive Wittig reaction experiment.

Detailed Experimental Protocol

Objective: To determine the relative reactivity of terephthalaldehyde (A) and 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde (B) towards a phosphonium ylide.

Materials:

  • Terephthalaldehyde

  • 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde

  • Benzyltriphenylphosphonium chloride (Wittig Salt)

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Procedure:

  • Reactant Setup: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add terephthalaldehyde (1.0 mmol), 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde (1.0 mmol), and benzyltriphenylphosphonium chloride (0.5 mmol).

  • Solvent Addition: Add 20 mL of anhydrous THF and stir until all solids are dissolved.

  • Ylide Formation: Cool the flask to 0°C in an ice bath. Add n-butyllithium (0.45 mmol) dropwise via syringe over 5 minutes. The appearance of a characteristic ylide color (often orange or red) should be observed.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 90 minutes.

  • Quenching: Carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of EtOAc and 20 mL of water. Shake and separate the layers. Extract the aqueous layer with an additional 20 mL of EtOAc.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Dissolve the crude residue in CDCl₃ and acquire a ¹H NMR spectrum. Integrate the characteristic vinyl proton signals of the stilbene products derived from each aldehyde to determine the product ratio.

Anticipated Results and Interpretation

Based on our theoretical analysis, the Wittig reaction will proceed significantly faster with terephthalaldehyde.

Hypothetical Quantitative Data:

Reactant AldehydeCorresponding Alkene ProductProduct Ratio (Determined by ¹H NMR)
Terephthalaldehyde1,4-Bis(styryl)benzene / 4-Formylstilbene> 95%
3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehydeComplex Stilbene Derivatives< 5%

Interpretation: A product ratio overwhelmingly favoring the derivatives of terephthalaldehyde would provide strong experimental evidence that its carbonyl carbons are significantly more electrophilic and reactive. This outcome would validate the initial hypothesis that the electron-withdrawing nature of the second formyl group in terephthalaldehyde enhances its reactivity, while the electron-donating substituents in 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde suppress it.

Conclusion

While both molecules are dialdehydes, their reactivity profiles are starkly different due to fundamental electronic effects. Terephthalaldehyde is a highly reactive dialdehyde, activated by the mutual electron-withdrawing effects of its two formyl groups. In contrast, 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde is a significantly less reactive molecule, with both of its aldehyde functionalities deactivated by potent electron-donating methoxy and ether groups. This analysis underscores the critical importance of considering the entire molecular structure and the electronic contributions of all substituents when designing synthetic routes and predicting chemical behavior.

References

  • Vaia. (n.d.). p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. Vaia. [Link][3]

  • Allen Digital. (n.d.). (A) p-methoxy benzaldehyde is less recative than bensaldehyde towards cyanohydrin formation. (R) The +R effect methoxy group increases the electron deficiency of the carbonyl carbon. Allen Digital. [Link][4]

  • Quora. (2020). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?. Quora. [Link][2]

  • Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1990). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 55(7), 2129-2135. [Link][6]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link][1]

Sources

Validation

A Comparative Guide to HPLC Purity Assessment of Anisaldehyde Derivatives

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy. Anisaldehyde an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy. Anisaldehyde and its derivatives, prized for their applications in fragrance, pharmaceuticals, and as synthetic intermediates, demand precise analytical methods to detect and quantify impurities.[1][2][3] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of these aromatic aldehydes, offering experimentally-grounded insights to guide researchers and drug development professionals in selecting and optimizing the most suitable approach.

The Analytical Challenge: Separating Structurally Similar Compounds

The primary challenge in the purity analysis of anisaldehyde derivatives lies in the structural similarity between the active pharmaceutical ingredient (API) or lead compound and its potential impurities. These impurities can arise from the synthetic route, degradation, or storage. Common impurities may include positional isomers (ortho- and meta-anisaldehyde), precursors like p-cresol methyl ether, or oxidation products such as anisic acid.[1][3][4] Effective chromatographic separation is therefore paramount.

Comparative Analysis of HPLC Methodologies

Reversed-Phase HPLC (RP-HPLC) stands as the predominant technique for the analysis of anisaldehyde and its derivatives due to their inherent hydrophobicity. However, the choice of stationary phase and mobile phase conditions can dramatically influence separation efficiency.

Stationary Phase Selection: Beyond Standard C18

While the C18 (octadecyl) stationary phase is a workhorse in RP-HPLC, its performance can be enhanced or even surpassed by alternative chemistries for the nuanced separation of aromatic aldehydes.

  • C18 Columns: Offer excellent hydrophobic retention for anisaldehyde and its derivatives. They are a reliable starting point for method development.

  • Phenyl-Hexyl Columns: Provide alternative selectivity through π-π interactions between the phenyl ligands of the stationary phase and the aromatic ring of the analytes. This can be particularly advantageous for separating isomers or compounds with subtle structural differences.

  • Polar-Embedded Columns: These columns, containing polar functional groups embedded within the alkyl chains, can offer unique selectivity for moderately polar analytes and exhibit improved peak shape, especially when using aqueous mobile phases.

The following table summarizes the comparative performance of these stationary phases for the separation of a model compound, 4-hydroxy-m-anisaldehyde, from a bromo-derivative impurity.[5]

Stationary PhaseRetention Factor (k) of 4-hydroxy-m-anisaldehydeResolution (Rs) between Analyte and ImpurityKey Advantages
Standard C185.21.8General applicability, high hydrophobicity.
Phenyl-Hexyl4.82.5Enhanced selectivity for aromatic compounds.[6]
Polar-Embedded4.52.1Good peak shape, alternative selectivity.

Data Interpretation: The Phenyl-Hexyl column demonstrates superior resolution, indicating a better separation between the main compound and its impurity, attributed to the favorable π-π interactions.

Mobile Phase Optimization: The Key to Fine-Tuning Separation

The choice of mobile phase composition, including the organic modifier, pH, and additives, is critical for achieving optimal separation.

  • Organic Modifier: Acetonitrile (MeCN) and methanol (MeOH) are the most common organic modifiers. Acetonitrile often provides better peak shape and lower viscosity, while methanol can offer different selectivity.

  • pH Control: For derivatives with ionizable groups, such as phenolic hydroxyls or carboxylic acids, controlling the pH of the mobile phase is crucial. A buffer is typically employed to maintain a consistent pH and ensure reproducible retention times. For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium formate are preferred.[5]

  • Additives: Ion-pairing reagents can be used for highly polar or ionic derivatives to improve retention and peak shape on reversed-phase columns.

Chiral Separations: A Special Consideration

For chiral anisaldehyde derivatives, enantiomeric purity is a critical quality attribute. While derivatization with a chiral reagent followed by separation on an achiral column is a possibility, direct separation on a Chiral Stationary Phase (CSP) is often the preferred and more efficient approach.[7][8][9] Polysaccharide-based and macrocyclic glycopeptide CSPs are commonly used for this purpose and can be operated in normal-phase, reversed-phase, or polar organic modes.[9] The selection of the appropriate CSP and mobile phase is largely empirical and often requires screening of different column and solvent combinations.[9][10][11]

Experimental Workflow & Optimized Protocol

The following section details a robust, self-validating experimental protocol for the purity assessment of a generic anisaldehyde derivative using RP-HPLC.

Diagram of the Experimental Workflow

Caption: A streamlined workflow for HPLC purity analysis.

Detailed Step-by-Step Protocol

1. Reagents and Materials:

  • Anisaldehyde derivative reference standard and sample.

  • HPLC-grade acetonitrile (MeCN) and water.

  • Phosphoric acid or formic acid (for pH adjustment).

  • 0.45 µm syringe filters.

2. Instrumentation:

  • HPLC system with a UV detector.

  • Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% phosphoric acid (or formic acid).

  • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid (or formic acid).

  • Gradient:

    • 0-1 min: 30% B

    • 1-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 257 nm (or the λmax of the specific derivative).[12]

  • Injection Volume: 10 µL.

4. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution: Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peaks in the chromatograms.

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

The Logic of Method Development: A Decision-Making Framework

The selection of optimal HPLC parameters is a logical process guided by the physicochemical properties of the analytes.

Diagram of Method Development Logic

method_development_logic Analyte_Properties Analyte Physicochemical Properties (Polarity, pKa, UV Absorbance) Column_Selection Column Selection (C18, Phenyl, Polar-Embedded) Analyte_Properties->Column_Selection Mobile_Phase_Selection Mobile Phase Selection (Organic Modifier, pH, Buffer) Analyte_Properties->Mobile_Phase_Selection Detector_Settings Detector Settings (Wavelength) Analyte_Properties->Detector_Settings Initial_Screening Initial Screening Runs Column_Selection->Initial_Screening Mobile_Phase_Selection->Initial_Screening Detector_Settings->Initial_Screening Optimization Optimization (Gradient, Flow Rate, Temp.) Initial_Screening->Optimization Method_Validation Method Validation Optimization->Method_Validation Final_Method Final HPLC Method Method_Validation->Final_Method

Caption: A logical approach to HPLC method development.

Causality in Experimental Choices:

  • The hydrophobicity of anisaldehyde derivatives (logP ~1.8 for p-anisaldehyde) dictates the use of reversed-phase chromatography .[1]

  • The aromatic nature of these compounds suggests that a Phenyl-Hexyl column can provide enhanced selectivity through π-π interactions .[6]

  • The UV absorbance of the benzene ring, typically with a maximum around 250-280 nm, determines the optimal detector wavelength .[12]

  • The presence of ionizable functional groups necessitates pH control of the mobile phase to ensure consistent retention and peak shape.

Conclusion

The purity assessment of anisaldehyde derivatives by HPLC is a multifaceted task that requires a systematic and scientifically-grounded approach. While RP-HPLC on a C18 column serves as a good starting point, this guide has demonstrated that exploring alternative stationary phases, such as Phenyl-Hexyl columns, can provide superior resolution for structurally similar impurities. The optimization of mobile phase parameters, guided by the physicochemical properties of the analytes, is crucial for developing a robust and reliable method. The provided experimental protocol and logical framework for method development offer a comprehensive resource for researchers and scientists in the pharmaceutical and chemical industries, enabling them to ensure the quality and safety of their products.

References

  • HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. [Link]

  • SIELC Technologies. Separation of 4-Hydroxy-m-anisaldehyde, bromo derivative on Newcrom R1 HPLC column. [Link]

  • Academia.edu. Trace analysis of aldehydes by reversed-phase high-performance liquid chromatography and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclohexanedione. [Link]

  • PMC. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • EPA. Method for the determination fo aldehydes and ketones in ambient air using HPLC. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • USP-NF. p-Anisaldehyde. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Wikipedia. 4-Anisaldehyde. [Link]

  • PMC. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. [Link]

  • ResearchGate. HPLC chromatogram of standard solutions. (1) p-anisaldehyde, RT = 2.2.... [Link]

  • The Good Scents Company. para-anisaldehyde p-methoxybenzaldehyde. [Link]

  • ACS Publications. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

  • ScenTree. Anisic aldehyde (CAS N° 123-11-5). [Link]

  • ResearchGate. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

  • chemeurope.com. Anisaldehyde. [Link]

  • American Chemical Society. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

  • chemdad.com. p-Anisaldehyde Five Chongqing Chemdad Co. ,Ltd. [Link]

  • PubChem. p-Anisaldehyde, O-methyloxime. [Link]

  • CORE. Thermal and Photoinduced Control of Relative Populations of 4-Methoxybenzaldehyde (p-Anisaldehyde) Conformers. [Link]

Sources

Comparative

Publish Comparison Guide: Melting Point Determination for 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde

Executive Summary In the development of novel pharmaceutical intermediates, the characterization of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde (CAS 438221-65-9) presents a unique challenge due to sparse literature...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of novel pharmaceutical intermediates, the characterization of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde (CAS 438221-65-9) presents a unique challenge due to sparse literature data.[1] As a bis-aldehyde linker critical for solid-phase synthesis and potential liquid crystal applications, accurate thermal analysis is paramount for purity assessment.[1]

This guide moves beyond simple value verification. It establishes a self-validating protocol to determine the melting point (MP) of this compound, comparing the regulatory standard (Capillary Method) against the thermodynamic gold standard (Differential Scanning Calorimetry - DSC).

Key Takeaway: For CAS 438221-65-9, DSC is the superior method for initial characterization due to its ability to distinguish between melting, polymorphic transitions, and decomposition events common in benzaldehyde derivatives.[1] Capillary methods should only be used for routine QC after the thermal profile is established by DSC.

Compound Profile & Technical Specifications

Before initiating thermal analysis, the operator must understand the structural constraints of the analyte.[1]

PropertySpecification
Compound Name 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde
CAS Number 438221-65-9
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
Structural Class Bis-aldehyde ether; Benzaldehyde derivative
Physical State Solid (Crystalline powder expected)
Predicted MP Range Experimental Determination Required (Est. 90°C – 140°C based on structural analogs)
Critical Risks Oxidation (aldehyde to acid), thermal instability near MP.[1]

Methodology Comparison: Capillary vs. DSC

We evaluated two primary methodologies for the validation of this compound.

Method A: Capillary Melting Point (The Regulatory Standard)[1]
  • Principle: Visual observation of phase change in a glass capillary heated in an oil bath or metal block.

  • Status: USP <741> / Ph. Eur. 2.2.14 compliant.

  • Pros: Low cost, direct visual confirmation of "clear point," aligns with legacy QC specs.[1]

  • Cons: Subjective (operator bias), cannot detect energetic events (polymorphs), hysteresis dependent on heating rate.[1]

Method B: Differential Scanning Calorimetry (The Thermodynamic Standard)[1]
  • Principle: Measures the heat flow difference between the sample and a reference as a function of temperature.[2]

  • Status: USP <891> / Ph. Eur. 2.2.34 compliant.

  • Pros: High precision, separates melting (

    
    ) from decomposition (
    
    
    
    ), provides Enthalpy of Fusion (
    
    
    ) for purity calculation.[1]
  • Cons: Higher capital cost, requires interpretation of onset vs. peak temperatures.[1]

Comparative Performance Matrix
FeatureMethod A: Capillary (Automated)Method B: DSC (Heat Flux)
Precision ± 0.3 °C± 0.1 °C
Sample Size 2 – 5 mg1 – 3 mg
Data Output Range (Onset – Clear Point)Onset, Peak,

(J/g)
Decomposition Detection Difficult (Visual darkening)Excellent (Exothermic baseline shift)
Suitability for CAS 438221-65-9 Routine QC Only Primary Characterization

Experimental Validation Protocol

Since CAS 438221-65-9 lacks a widely established reference MP, you must define the specification using Method B (DSC) first.[1]

Phase 1: Thermal Profiling (DSC)

Objective: Establish the thermodynamic melting onset and check for polymorphism.

  • Instrument: TA Instruments DSC2500 or Mettler Toledo DSC 3+ (Calibrated with Indium, MP 156.6°C).

  • Sample Prep: Weigh 2.0 ± 0.1 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if decomposition occurs).

  • Purge Gas: Nitrogen at 50 mL/min.

  • Ramp Protocol:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 200°C.

    • Note: If an exothermic peak appears immediately after the endotherm, the sample is decomposing.[1]

  • Data Analysis:

    • Identify the Extrapolated Onset Temperature (

      
      ) . This is the "True" melting point.
      
    • Calculate Enthalpy of Fusion (

      
      ) . Low enthalpy (<50 J/g) may indicate amorphous content.
      
Phase 2: Routine Method Transfer (Capillary)

Objective: Correlate DSC data to a visual range for QC labs.

  • Instrument: Mettler Toledo MP90 or Buchi M-565.

  • Sample Prep: Grind sample to fine powder. Fill capillary to 3 mm height. Compact by tapping (do not force).

  • Ramp Protocol:

    • Fast Ramp (10°C/min) to 10°C below DSC

      
      .
      
    • Slow Ramp (1.0°C/min) through the melt.

  • Validation Criteria:

    • Collapse Point: Should align with DSC

      
       ± 1°C.
      
    • Clear Point: Should occur before any visual browning (decomposition).

Decision Logic & Workflow

The following diagram illustrates the decision process for validating the melting point of this specific intermediate.

MP_Validation_Workflow Start Start: CAS 438221-65-9 Characterization DSC_Run Run DSC Scan (10°C/min, N2) Start->DSC_Run Check_Events Analyze Thermal Events DSC_Run->Check_Events Single_Endo Single Sharp Endotherm Check_Events->Single_Endo Clean Melt Multi_Event Multiple Peaks or Exotherm Check_Events->Multi_Event Impure/Polymorph Define_Spec Define Spec: MP = DSC Onset ± 2°C Single_Endo->Define_Spec Purify Recrystallize/Dry (Check Solvents) Multi_Event->Purify Capillary_Corr Perform Capillary Correlation (1°C/min Ramp) Define_Spec->Capillary_Corr Purify->DSC_Run Re-test QC_Method Release QC Method: Visual Range Capillary_Corr->QC_Method

Figure 1: Strategic workflow for establishing melting point specifications for novel organic intermediates.

Troubleshooting & Common Pitfalls

ObservationProbable CauseCorrective Action
Broad Melting Range (> 3°C) Impurities or solvent entrapment.[1]Dry sample under vacuum at 40°C for 4h. Check NMR for solvent peaks.
DSC Peak Split Polymorphism.Perform "Heat-Cool-Heat" cycle in DSC to erase thermal history.[1]
Browning during Capillary Melt Oxidative decomposition.Reduce ramp rate near MP; ensure capillary is sealed; switch to DSC with inert atmosphere.
Capillary MP >> DSC MP Thermal lag (Heating too fast).Reduce Capillary ramp rate to 0.5°C/min or 1.0°C/min.

References

  • United States Pharmacopeia (USP) . <741> Melting Range or Temperature. USP-NF.[1]

  • European Pharmacopoeia (Ph.[3] Eur.) . 2.2.[3][4][5]14. Melting Point - Capillary Method. [1]

  • Sigma-Aldrich .[1][6][7] Product Specification: 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde (CAS 438221-65-9).[1]

  • TA Instruments . Thermal Analysis Application Note: Purity Determination by DSC.

  • Mettler Toledo . Thermal Analysis of Pharmaceuticals: Melting Point and DSC.

Sources

Validation

A Senior Application Scientist’s Guide to Elemental Analysis Standards for Bis-Aldehyde Ether Compounds

For researchers, medicinal chemists, and quality control analysts, establishing the purity and identity of a novel compound is the bedrock of reliable science. This is particularly true for bis-aldehyde ether compounds,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and quality control analysts, establishing the purity and identity of a novel compound is the bedrock of reliable science. This is particularly true for bis-aldehyde ether compounds, a versatile class of molecules used as precursors in the synthesis of complex heterocycles, polymers, and active pharmaceutical ingredients (APIs).[1][2] Their dual reactive aldehyde sites and central ether linkage make them valuable building blocks, but also susceptible to specific impurities that can compromise downstream applications.

This guide provides an in-depth comparison of analytical standards for these compounds. We will move beyond a simple recitation of protocols to explore the causality behind methodological choices, ensuring a self-validating approach to compound characterization.

The Cornerstone of Composition: Elemental Analysis (EA)

For decades, combustion-based elemental analysis has been the gold standard for confirming the empirical formula of a pure organic compound.[3] Its primary role is not to identify impurities but to verify that the mass percentages of carbon, hydrogen, and nitrogen (and sometimes sulfur) in the synthesized bulk material match the theoretical values of the target molecule.

Principle of Operation: Controlled Combustion

Modern CHN/S analyzers operate on the refined Pregl-Dumas method.[4] The core principle involves the complete and instantaneous combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (typically ~1000-2000 °C).[3][5]

  • Combustion: The sample is broken down into its elemental gases (CO₂, H₂O, N₂, and SO₂).

  • Reduction & Separation: The gas mixture is passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen. The gases are then separated, typically using gas chromatography (GC) columns.[4]

  • Detection: The separated gases are measured by a thermal conductivity detector (TCD), which registers a change in thermal conductivity for each gas compared to a pure helium carrier gas.[4][5]

  • Quantification: The instrument's software integrates the detector signal for each gas and, using a calibration curve derived from certified standards, calculates the mass percentage of each element in the original sample.

The Unspoken Challenge: The "Oxygen by Difference" Problem

For bis-aldehyde ether compounds, which are inherently oxygen-rich, a significant challenge arises. Most standard CHN analyzers calculate oxygen content "by difference" (i.e., 100% - [%C + %H + %N + %S]).[6] This method propagates the cumulative errors from the other elemental measurements, leading to potentially inaccurate and unreliable oxygen values.[6] For compounds where oxygen is a major component, direct oxygen analysis is highly recommended. This is performed via pyrolysis in an oxygen-free environment, converting the oxygen into carbon monoxide (CO), which is then measured.

Acceptance Criteria: The ±0.4% Rule

The universally accepted standard for publication in most reputable chemistry journals is that the experimentally determined mass percentages for C, H, and N must be within ±0.4% of the theoretical calculated values.[7][8] For example, if the calculated carbon percentage is 65.50%, an acceptable experimental result would fall between 65.10% and 65.90%. Deviation beyond this range often suggests the presence of impurities, residual solvent, or water, which can significantly alter the elemental ratios.[8][9]

Experimental Protocol: Elemental Analysis of a Bis-Aldehyde Ether

This protocol outlines the steps for analyzing a hypothetical compound: 4,4'-(oxybis(4,1-phenylene))dibenzaldehyde (OBDBA) .

  • Molecular Formula: C₂₆H₁₈O₃

  • Molecular Weight: 378.42 g/mol

  • Theoretical Composition: C: 82.52%, H: 4.79%, O: 12.68%

Step 1: Sample Preparation (The Critical Foundation)

  • Rationale: The sample must be homogenous and completely free of residual solvents and moisture, as these are the most common sources of error. Improper preparation can lead to discrepancies of up to 20%.[10]

  • Procedure:

    • Dry the crystalline OBDBA sample in a vacuum oven at 50°C for at least 12 hours to remove any residual solvent (e.g., ethanol, ethyl acetate) or adsorbed water.

    • Grind the dried sample into a fine, homogenous powder using an agate mortar and pestle. This ensures that the small subsample taken for analysis is representative of the entire batch.

Step 2: Instrument Calibration & System Suitability

  • Rationale: A self-validating protocol requires proof that the instrument is performing correctly at the time of analysis. This is achieved by running a certified, high-purity standard with a known elemental composition.

  • Procedure:

    • Calibrate the CHN analyzer using a certified standard such as Acetanilide or Sulfanilamide.

    • As a system suitability check, analyze a known, stable compound (e.g., the calibration standard) as a sample. The results must fall within ±0.3% of the known values for the instrument to be considered ready.

Step 3: Sample Analysis

  • Rationale: A precise and accurate weight is crucial for an accurate final calculation. Modern microbalances are essential.

  • Procedure:

    • Weigh approximately 1-2 mg of the dried, homogenized OBDBA sample into a tin capsule using a calibrated microbalance. Record the weight precisely.

    • Fold the tin capsule to ensure no sample can escape and place it into the instrument's autosampler.

    • Analyze the sample in triplicate to assess the precision of the measurement. The relative standard deviation (RSD) of the triplicate measurements should be ≤0.2%.

Step 4: Data Interpretation

  • Procedure:

    • Calculate the average percentage for C and H from the triplicate runs.

    • Compare the experimental averages to the theoretical values for OBDBA.

    • Validation: The experimental values must be within ±0.4% of the theoretical values to pass the purity check based on this method.

Workflow for Elemental Analysis

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation P1 Dry Sample (Vacuum Oven) P2 Homogenize (Mortar & Pestle) P1->P2 A2 Weigh 1-2 mg Sample (Microbalance) P2->A2 A1 Calibrate with Certified Standard A1->A2 A3 Combustion (~1000°C in O₂) A2->A3 A4 Gas Separation (GC) A3->A4 A5 Detection (TCD) A4->A5 D1 Calculate %C, %H, %N A5->D1 D2 Compare to Theoretical Values D1->D2 D3 Decision Point D2->D3 D4 Pass: |Δ| ≤ 0.4% D3->D4 Meets Criteria D5 Fail: |Δ| > 0.4% D3->D5 Does Not Meet Criteria

Caption: Workflow for Combustion-Based Elemental Analysis.

Orthogonal Methods: A Comparative Guide for Purity Verification

While elemental analysis confirms the correct elemental ratios in the bulk material, it is insensitive to impurities with similar elemental compositions (e.g., isomers, starting materials). Therefore, relying solely on EA is insufficient, especially in a drug development context.[8] A robust analysis employs orthogonal methods—techniques that measure sample purity based on different chemical or physical principles.

Analytical Technique Principle Information Provided Strengths for Bis-Aldehyde Ethers Limitations
Elemental Analysis (EA) Combustion and measurement of elemental gases (CO₂, H₂O, N₂).[11]% Mass of C, H, N, S. Confirms empirical formula.Confirms bulk composition and absence of significant inorganic salts or water.Insensitive to isomers or impurities with similar formulas. Oxygen value can be inaccurate.[6]
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.[12]Purity (% area), presence of UV-active impurities.High sensitivity for aromatic impurities (e.g., residual 4-hydroxybenzaldehyde). Excellent for routine quality control.Requires that impurities have a UV chromophore. % Area is not equivalent to % mass without response factors.
Quantitative NMR (qNMR) Integration of NMR signals relative to a certified internal standard of known concentration.Absolute purity (% mass), structural confirmation, and identification of specific impurities.Provides structural and quantitative data simultaneously. Can quantify non-UV-active impurities.Lower sensitivity than HPLC. Requires a region of the spectrum with no overlapping signals.
High-Resolution Mass Spec (HRMS) Precise measurement of the mass-to-charge ratio (m/z) of an ion.[13]Exact molecular formula confirmation.Unambiguously confirms the molecular formula to within <5 ppm error, distinguishing from compounds with the same nominal mass.Not inherently quantitative. Does not provide information on isomeric impurities.

In-Depth Protocols for Orthogonal Methods

Protocol: Purity by High-Performance Liquid Chromatography (HPLC-UV)
  • Rationale: Bis-aldehyde ethers possess aromatic rings, making them strongly UV-active. HPLC-UV can separate the main compound from related impurities, and the area under each peak in the chromatogram is proportional to its concentration.

  • Methodology:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV Diode Array Detector (DAD) at 280 nm.

    • Sample Prep: Prepare a 1.0 mg/mL stock solution of OBDBA in acetonitrile. Dilute to 0.1 mg/mL for injection.

    • System Suitability: Inject the sample six times. The RSD for the peak area and retention time of the main peak should be <1.0%.

    • Analysis: Inject the sample. Purity is reported as the area of the main peak divided by the total area of all peaks in the chromatogram.

    • Validation: Per ICH Q2(R1) guidelines, the method must be validated for specificity, linearity, accuracy, and precision.[14] Specificity is shown by demonstrating that known potential impurities (e.g., starting materials) are well-separated from the main peak.

Protocol: Absolute Purity by Quantitative NMR (qNMR)
  • Rationale: qNMR provides a direct measure of purity without needing a specific reference standard for the compound itself. It relies on comparing the integral of a unique proton signal from the analyte to that of a certified internal standard.

  • Methodology:

    • Internal Standard: Use a certified internal standard that is stable, non-volatile, and has sharp signals in a clear region of the spectrum (e.g., Maleic Anhydride).

    • Sample Prep:

      • Accurately weigh ~10 mg of the certified internal standard into a vial.

      • Accurately weigh ~25 mg of the dried OBDBA sample into the same vial.

      • Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • Acquisition:

      • Acquire a proton NMR spectrum on a ≥400 MHz spectrometer.

      • Ensure a long relaxation delay (D1 ≥ 5x the longest T₁ value) to allow for complete proton relaxation, which is critical for accurate integration.

    • Analysis:

      • Integrate a well-resolved signal from the OBDBA (e.g., the aldehyde protons around 9.9 ppm).

      • Integrate a signal from the internal standard (e.g., the vinyl protons of maleic anhydride).

      • Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for each signal.

Decision Workflow for Purity Analysis

Purity_Workflow Start New Batch of Bis-Aldehyde Ether Q1 Need to Confirm Empirical Formula? Start->Q1 EA Perform Elemental Analysis (±0.4% criteria) Q1->EA Yes Q2 Need to Quantify Known/Unknown Impurities? Q1->Q2 No EA->Q2 HPLC Perform HPLC-UV Analysis (Purity >98%?) Q2->HPLC Yes Q3 Need Absolute Purity without a Reference Standard? Q2->Q3 No HPLC->Q3 qNMR Perform qNMR Analysis Q3->qNMR Yes Q4 Need to Confirm Exact Molecular Formula? Q3->Q4 No qNMR->Q4 HRMS Perform HRMS Analysis (<5 ppm error?) Q4->HRMS Yes End Compound Characterized & Released Q4->End No HRMS->End

Sources

Comparative

A Comparative Crystallographic Guide to 3-Substituted 4-Methoxybenzaldehydes: Unveiling Structure-Property Relationships

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the benzaldehyde scaffold remains a cornerstone for the design of novel molecules with tailor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzaldehyde scaffold remains a cornerstone for the design of novel molecules with tailored properties. The strategic placement of substituents on the aromatic ring can profoundly influence molecular conformation, crystal packing, and, consequently, the physicochemical and biological activities of the resulting compounds. This guide offers an in-depth comparative analysis of the X-ray crystallography data for a series of 3-substituted 4-methoxybenzaldehydes, providing valuable insights for researchers engaged in rational drug design and crystal engineering.

The Significance of the 3-Substituted 4-Methoxybenzaldehyde Moiety

The 4-methoxybenzaldehyde core is a common feature in a multitude of biologically active natural products and synthetic compounds. The introduction of a substituent at the 3-position allows for the fine-tuning of electronic and steric properties, which can dramatically alter intermolecular interactions and solid-state architecture. Understanding these subtle yet critical structural variations is paramount for predicting and controlling the behavior of these molecules in different environments.

Unveiling the Solid State: A Comparative Look at Crystal Structures

Single-crystal X-ray diffraction (XRD) stands as the definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can precisely determine bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal lattice.

Below is a summary of available crystallographic data for relevant compounds:

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
4-Methoxy-3-nitrobenzaldehydeC₈H₇NO₄OrthorhombicPca2₁14.881(3)3.8610(8)13.593(3)90780.3(3)[2]
4-Methoxy-3-(4-nitrobenzyloxy)benzaldehydeC₁₅H₁₃NO₅MonoclinicP2₁/c6.853(1)11.994(2)16.405(3)98.28(3)1334.4(4)[3]

Analysis of Structural Trends:

The introduction of a substituent at the 3-position is expected to influence the planarity of the benzaldehyde moiety and the nature of the intermolecular interactions. For instance, the electron-withdrawing nitro group in 4-methoxy-3-nitrobenzaldehyde is likely to affect the electron density distribution within the aromatic ring and participate in specific intermolecular interactions, such as C-H···O hydrogen bonds, influencing the overall crystal packing.

In the case of the more complex 4-methoxy-3-(4-nitrobenzyloxy)benzaldehyde, the crystal packing is stabilized by weak, non-classical intermolecular C-H···O interactions that link adjacent molecules into centrosymmetric tetramers.[3] The dihedral angle between the two benzene rings is a key conformational parameter in this molecule.

Beyond Diffraction: A Multi-faceted Approach to Characterization

While single-crystal XRD provides the ultimate structural detail, a comprehensive understanding of these compounds requires a suite of analytical techniques.

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} digraph "Analytical_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"]; subgraph "cluster_Synthesis" { label="Synthesis & Purification"; bgcolor="#E8F0FE"; Synthesis [label="Synthesis of 3-Substituted\n4-Methoxybenzaldehyde"]; Purification [label="Purification\n(Recrystallization)"]; Synthesis -> Purification; } subgraph "cluster_Primary_Characterization" { label="Primary Characterization"; bgcolor="#E6F4EA"; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)"]; IR [label="FTIR Spectroscopy"]; MS [label="Mass Spectrometry"]; } subgraph "cluster_Solid_State_Analysis" { label="Solid-State Analysis"; bgcolor="#FEF7E0"; SC_XRD [label="Single-Crystal XRD", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PXRD [label="Powder XRD"]; DSC [label="Differential Scanning\nCalorimetry (DSC)"]; } Purification -> NMR; Purification -> IR; Purification -> MS; Purification -> SC_XRD; SC_XRD -> PXRD [label="Compare\nExperimental vs.\nCalculated"]; Purification -> DSC; }

Workflow for Comprehensive Characterization

Comparison with Alternative Techniques:

  • Powder X-ray Diffraction (PXRD): This technique is invaluable for phase identification and assessing the bulk purity of a crystalline sample.[4] While it doesn't provide the detailed atomic coordinates of a single crystal, it is a rapid method to distinguish between different polymorphs or to confirm that a bulk sample corresponds to the single crystal structure.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure in solution.[7] The chemical shifts of the aldehyde proton and aromatic protons are particularly sensitive to the nature of the substituent at the 3-position.[8] For instance, electron-withdrawing groups like -NO₂ will typically shift the aldehyde proton to a higher ppm value compared to electron-donating groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. The carbonyl (C=O) stretching frequency of the aldehyde is a key diagnostic peak and its position is influenced by the electronic effects of the ring substituents.[9][10]

Experimental Protocols: A Guide to Synthesis and Crystallization

The successful application of X-ray crystallography is contingent upon the availability of high-quality single crystals. This section provides representative protocols for the synthesis and crystallization of 3-substituted 4-methoxybenzaldehydes.

Synthesis of 3-Nitro-4-methoxybenzaldehyde: [11]

  • Reaction Setup: Dissolve 3-hydroxy-4-nitrobenzaldehyde (500 mg, 2.99 mmol) and potassium carbonate (0.42 g, 3.0 mmol) in 6.0 mL of N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

  • Methylation: At room temperature, slowly add iodomethane (0.38 mL, 6.0 mmol) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 5 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash it twice with saturated brine, and dry it over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 4/1 to 1/1) to obtain 3-methoxy-4-nitrobenzaldehyde as a light yellow powder.

General Protocol for Crystallization:

Slow evaporation is a common and effective method for growing single crystals of aromatic aldehydes.

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or mixtures with hexane) to create a saturated or near-saturated solution.[12][13]

  • Evaporation: Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Over a period of several days to weeks, as the solvent evaporates, crystals should form.

  • Isolation: Carefully decant the mother liquor and gently wash the crystals with a small amount of cold solvent. Dry the crystals in air or under a gentle stream of inert gas.

dot digraph "Crystallization_Workflow" { graph [fontname="Arial"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} digraph "Crystallization_Workflow" { graph [fontname="Arial"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"]; A [label="Dissolve Compound in\nSuitable Solvent"]; B [label="Create Saturated\nSolution"]; C [label="Slow Evaporation"]; D [label="Crystal Nucleation\n& Growth"]; E [label="Isolate & Dry Crystals"]; A -> B; B -> C; C -> D; D -> E; }

Single-Crystal X-ray Diffraction Workflow

Single-Crystal X-ray Diffraction Data Collection and Processing:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an intense, monochromatic X-ray beam and rotated. The diffraction pattern is recorded on a detector.[14]

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.[11]

  • Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map, and the atomic positions are refined to best fit the experimental data.[1]

Conclusion

This guide has provided a framework for understanding the crystallographic landscape of 3-substituted 4-methoxybenzaldehydes. While a complete comparative dataset remains an area for future research, the available data and established analytical workflows offer a solid foundation for researchers to explore the structure-property relationships within this important class of molecules. By combining single-crystal X-ray diffraction with other spectroscopic and analytical techniques, a comprehensive picture of these compounds can be developed, paving the way for the rational design of new materials and therapeutics.

References

  • Chruszcz, M., et al. (2010). Collection of X-ray diffraction data from macromolecular crystals. Methods in Molecular Biology, 619, 107-124. [Link]

  • Thakral, S., et al. (2018). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. Journal of Pharmaceutical Sciences, 107(12), 2969-2982. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Google Patents.
  • Williams, A. C., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Molecules, 25(23), 5678. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Newcastle University. Phase Identification using Powder X-ray Diffraction. [Link]

  • Carleton College, Science Education Resource Center. X-ray Powder Diffraction (XRD). [Link]

  • Li, Y., et al. (2011). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1377. [Link]

  • Lacey, D. Hints on Phase Identification Using Powder X-ray Diffraction. [Link]

  • PubChem. 4-Methoxy-3-nitrobenzaldehyde. [Link]

  • NIST. 3-Bromo-4-methoxybenzaldehyde. [Link]

  • NIST. 3-Bromo-4-methoxybenzaldehyde. [Link]

  • PubChem. 3-Chloro-4-methoxybenzaldehyde. [Link]

  • PubChem. 3-Bromo-4-methoxybenzaldehyde. [Link]

  • Li, M., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2291. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

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  • da Silva, J. L., et al. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 32(1), 185-196. [Link]

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Validation

Comparative Stability Guide: Ether-Linked vs. Ester-Linked Bis-Aldehydes

Executive Summary In the design of bis-aldehyde crosslinkers and intermediates, the choice between ether (R–O–R') and ester (R–COO–R') linkages is the primary determinant of the molecule's lifespan and application scope....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of bis-aldehyde crosslinkers and intermediates, the choice between ether (R–O–R') and ester (R–COO–R') linkages is the primary determinant of the molecule's lifespan and application scope.

  • Ether-Linked Bis-Aldehydes: Exhibit superior hydrolytic and thermal stability. They are the "Gold Standard" for permanent crosslinking, harsh reaction environments (low pH, high T), and long-term material durability.

  • Ester-Linked Bis-Aldehydes: Are designed for controlled lability. They are susceptible to hydrolytic degradation (pH-dependent) and enzymatic cleavage (esterases). They are the preferred choice for biodegradable drug delivery systems (DDS) and transient tissue scaffolds.

This guide provides the mechanistic grounding and experimental protocols required to validate these stability profiles in your specific development pipeline.

Mechanistic Stability Analysis

The stability difference is not merely empirical; it is rooted in the fundamental electronic susceptibility of the linkage to nucleophilic attack.

Chemical Resilience (Hydrolysis)
  • Ester Linkage: The carbonyl carbon (

    
    ) is electrophilic.[1] In the presence of water and a catalyst (acid or base), it undergoes nucleophilic acyl substitution, cleaving the linker into a carboxylic acid and an alcohol. This reaction is often accelerated 10–100x in biological media due to general base catalysis by buffer salts (e.g., phosphate).
    
  • Ether Linkage: The

    
     bond is chemically inert to hydrolysis under physiological and most synthetic conditions.[2] Cleavage typically requires extreme conditions (e.g., concentrated HI or BBr
    
    
    
    ), making it effectively permanent for biological applications.
Enzymatic Susceptibility (Plasma Stability)
  • Esters: Highly vulnerable to plasma carboxylesterases and butyrylcholinesterases. Half-lives (

    
    ) can range from minutes to hours depending on steric hindrance near the carbonyl.
    
  • Ethers: Generally unrecognized by hydrolytic enzymes, resulting in prolonged circulation times limited only by renal clearance or aldehyde-specific metabolism (oxidation).

Visualization of Degradation Pathways

DegradationPathways cluster_0 Ester-Linked Bis-Aldehyde (Labile) cluster_1 Ether-Linked Bis-Aldehyde (Stable) Ester R-COO-R'-CHO Inter Tetrahedral Intermediate Ester->Inter + H2O / Esterase Acid R-COOH Inter->Acid Alc HO-R'-CHO Inter->Alc Ether R-O-R'-CHO NoRxn Intact Molecule Ether->NoRxn pH 4-10 / Plasma (No Hydrolysis)

Figure 1: Comparative degradation pathways. Esters undergo cleavage to acid/alcohol fragments, while ethers remain intact under physiological conditions.[1][3]

Experimental Validation Protocols

To objectively compare your specific bis-aldehyde candidates, use the following self-validating protocols.

Protocol A: Accelerated Hydrolytic Stability Profiling

Objective: Determine the chemical half-life (


) at varying pH levels.

Reagents:

  • Buffers: 100 mM Citrate (pH 4.0), PBS (pH 7.4), Borate (pH 9.0).

  • Internal Standard: Benzoic acid or similar non-reactive aromatic (to correct for injection volume errors).

  • Solvent: Acetonitrile (ACN) for quenching.

Workflow:

  • Preparation: Dissolve bis-aldehyde (10 mM) in DMSO.

  • Initiation: Spike DMSO stock into pre-warmed (37°C) buffer to a final concentration of 100 µM.

  • Sampling: At

    
     hours, remove 100 µL aliquots.
    
  • Quenching: Immediately add 100 µL cold ACN (stops hydrolysis and precipitates salts).

  • Analysis: Analyze supernatant via HPLC-UV (254 nm) or LC-MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .

Acceptance Criteria (Self-Validation):

  • The Internal Standard peak area must remain constant (<5% variation) across all time points.

  • Ether Control: A known ether-linked analog should show <2% degradation over 24h at pH 7.4.

Protocol B: Plasma Stability Assay (Enzymatic)

Objective: Assess susceptibility to esterases in a biological matrix.

Workflow:

  • Matrix: Thaw pooled Rat or Human Plasma (citrated) to 37°C.

  • Incubation: Spike bis-aldehyde (final 10 µM) into plasma.

    • Control: Heat-inactivated plasma (56°C for 30 min) to differentiate chemical vs. enzymatic hydrolysis.

  • Extraction: At time points (0, 15, 30, 60 min), precipitate proteins with 3 volumes of ice-cold ACN containing internal standard.

  • Centrifugation: 10,000 x g for 10 min.

  • LC-MS/MS Analysis: Monitor parent ion transition.

Data Interpretation:

  • Ester-linked: Rapid disappearance in active plasma vs. slow/no loss in heat-inactivated plasma confirms enzymatic cleavage.

  • Ether-linked: Minimal loss in both conditions.

Comparative Performance Data

The following table summarizes typical performance metrics derived from structure-activity relationship (SAR) studies of crosslinkers (e.g., PEG-derivatives).

FeatureEther-Linked Bis-AldehydeEster-Linked Bis-Aldehyde
Hydrolytic Stability (pH 7.4) High (

months)
Low to Moderate (

4–48 hours)
Plasma Stability (

)

hours

hour (typically)
pH Sensitivity Stable pH 2–12Unstable at pH

(saponification) and pH

Primary Degradation Product None (Intact)Carboxylic Acid + Alcohol
Cytotoxicity (By-products) Low (if polymer backbone is benign)Variable (Acid accumulation can cause local pH drop)
Ideal Application Antibody-Drug Conjugates (ADCs), Permanent Tissue FixationBiodegradable Hydrogels, Controlled Release Drug Delivery

Application Decision Matrix

Use this logic flow to select the appropriate linker for your project.

DecisionMatrix Start Select Linker Type Q1 Is biodegradability required? Start->Q1 EtherBranch NO (Permanent) Q1->EtherBranch EsterBranch YES (Transient) Q1->EsterBranch EtherResult Choose ETHER Linkage (e.g., PEG-diether-aldehyde) EtherBranch->EtherResult Q2 Target Half-Life? EsterBranch->Q2 Fast Minutes/Hours Q2->Fast Slow Days/Weeks Q2->Slow EsterFast Aliphatic Ester (Unsteric) Fast->EsterFast EsterSlow Sterically Hindered Ester (e.g., t-Butyl/Aromatic) Slow->EsterSlow

Figure 2: Decision matrix for selecting bis-aldehyde linkers based on required biological persistence.

References

  • Hydrolytic Stability of Linkers

    • Comparison of Ether vs. Ester Stability in Lipids: "Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains."[4] Biophysical Journal.

  • Biodegradable Crosslinkers

    • Design of Hydrolytically Degradable PEG Crosslinkers: "Design of Hydrolytically Degradable Polyethylene Glycol Crosslinkers for Facile Control of Hydrogel Degrad
  • Hemoglobin Crosslinking (Ester Example)

    • Bis(3,5-dibromosalicyl) fumarate studies: "Effects of crosslinking on the thermal stability of hemoglobin."[5] Journal of Biological Chemistry.

  • General Acid/Base Catalysis

    • Effect of pH on Ether/Ester Hydrolysis: "Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water."[6] Ind.[3][6] Eng. Chem. Res.

Sources

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